molecular formula C34H42F3N5O3 B12406500 ER degrader 2

ER degrader 2

Cat. No.: B12406500
M. Wt: 625.7 g/mol
InChI Key: JNJPPEULZACPIQ-AHNIENEASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ER degrader 2 is a useful research compound. Its molecular formula is C34H42F3N5O3 and its molecular weight is 625.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H42F3N5O3

Molecular Weight

625.7 g/mol

IUPAC Name

(E)-4-[2-[3,5-difluoro-4-[(1S,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-6-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-1-yl]phenoxy]ethylamino]-1-morpholin-4-ylbut-2-en-1-one

InChI

InChI=1S/C34H42F3N5O3/c1-23-16-25-17-24(26-20-39-40(4)21-26)7-8-28(25)33(42(23)22-34(2,3)37)32-29(35)18-27(19-30(32)36)45-13-10-38-9-5-6-31(43)41-11-14-44-15-12-41/h5-8,17-21,23,33,38H,9-16,22H2,1-4H3/b6-5+/t23-,33+/m1/s1

InChI Key

JNJPPEULZACPIQ-AHNIENEASA-N

Isomeric SMILES

C[C@@H]1CC2=C(C=CC(=C2)C3=CN(N=C3)C)[C@H](N1CC(C)(C)F)C4=C(C=C(C=C4F)OCCNC/C=C/C(=O)N5CCOCC5)F

Canonical SMILES

CC1CC2=C(C=CC(=C2)C3=CN(N=C3)C)C(N1CC(C)(C)F)C4=C(C=C(C=C4F)OCCNCC=CC(=O)N5CCOCC5)F

Origin of Product

United States

Foundational & Exploratory

Vepdegestrant (ARV-471): A Technical Guide to its Mechanism of Action as a Proteolysis-Targeting Chimera (PROTAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vepdegestrant (ARV-471) is a pioneering oral Proteolysis-Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ER), a key driver in the majority of breast cancers. This document provides a comprehensive technical overview of vepdegestrant's mechanism of action, supported by a compilation of preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction: The PROTAC Approach to Targeting the Estrogen Receptor

Estrogen receptor-positive (ER+) breast cancer accounts for approximately 80% of all breast cancer cases.[1] Traditional endocrine therapies, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), function by competitively antagonizing or downregulating the ER. However, acquired resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge.

PROTACs represent a novel therapeutic modality that overcomes the limitations of traditional inhibitors.[2] These heterobifunctional molecules are engineered with two distinct domains: one that binds to a target protein (in this case, ER) and another that recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's native protein disposal machinery, the proteasome.[3][4]

Vepdegestrant is a potent and orally bioavailable PROTAC that specifically hijacks the Cereblon (CRBN) E3 ligase to induce the degradation of the ER. This catalytic mechanism of action allows for the removal of the ER protein, offering the potential for a more profound and sustained pathway inhibition compared to traditional occupancy-based drugs.

Core Mechanism of Action: Orchestrated Degradation of the Estrogen Receptor

The primary mechanism of action of vepdegestrant involves a series of orchestrated molecular events leading to the selective degradation of the estrogen receptor.

  • Ternary Complex Formation: Vepdegestrant, with its distinct ER-binding and CRBN-binding moieties, acts as a molecular bridge, inducing the formation of a ternary complex between the estrogen receptor and the CRBN E3 ligase.

  • Ubiquitination: The recruitment of the CRBN E3 ligase to the ER initiates the transfer of ubiquitin molecules to the receptor, tagging it for proteasomal degradation.

  • Proteasomal Degradation: The poly-ubiquitinated estrogen receptor is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.

  • Catalytic Cycle: Following the degradation of the ER, vepdegestrant is released and can engage another ER protein, initiating a new cycle of degradation. This catalytic nature allows for sustained biological activity at low drug concentrations.

Vepdegestrant_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Vepdegestrant Vepdegestrant (ARV-471) Vepdegestrant_bound Vepdegestrant Vepdegestrant->Vepdegestrant_bound Binds ER Estrogen Receptor (ERα) ER_bound ERα ER->ER_bound Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN_bound CRBN CRBN->CRBN_bound Recruited Vepdegestrant_bound->Vepdegestrant Released (Catalytic Cycle) Vepdegestrant_bound->CRBN_bound ER_bound->Vepdegestrant_bound Proteasome 26S Proteasome ER_bound->Proteasome Targeted for Degradation CRBN_bound->ER_bound Ubiquitination Ub Ubiquitin Ub->CRBN_bound Degraded_ER Degraded ER Peptides Proteasome->Degraded_ER Degrades

Vepdegestrant's catalytic cycle of ER degradation.

Quantitative Preclinical Data

Vepdegestrant has demonstrated potent and superior ER degradation and anti-tumor activity in numerous preclinical models compared to the standard-of-care SERD, fulvestrant.

Table 1: In Vitro Degradation and Proliferation Inhibition
Cell LineER StatusDC50 (nM)Dmax (%)GI50 (nM)Reference(s)
MCF-7WT~1-2>953.3
T47DWT->80 (at 4h)4.5
CAMA-1WT---
ZR-75-1WT---
BT474WT---
T47D (Y537S)Mutant--8.0
T47D (D538G)Mutant--5.7

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; GI50: Half-maximal growth inhibition concentration; WT: Wild-Type.

Table 2: In Vivo Tumor Growth Inhibition and ER Degradation
Xenograft ModelER StatusTreatment (Dose)TGI (%)Tumor ER Degradation (%)Reference(s)
MCF-7WTVepdegestrant (3 mpk, po, qd)85>94
MCF-7WTVepdegestrant (10 mpk, po, qd)98>94
MCF-7WTVepdegestrant (30 mpk, po, qd)120>94
MCF-7WTFulvestrant (200 mpk, sc, biw/qw)4663
ST941/HI (PDX)Y537SVepdegestrant (10 mpk, po, qd)9979
ST941/HI (PDX)Y537SVepdegestrant (30 mpk, po, qd)10788

TGI: Tumor Growth Inhibition; mpk: mg/kg; po: oral; qd: once daily; sc: subcutaneous; biw: twice weekly; qw: once weekly; PDX: Patient-Derived Xenograft.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of vepdegestrant.

In Vitro ER Degradation Assay (Western Blot)

Western_Blot_Workflow start Start: ER+ Breast Cancer Cells (e.g., MCF-7, T47D) treatment Treat with Vepdegestrant (Varying concentrations and time points) start->treatment lysis Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE (Separate proteins by size) quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-ERα and loading control, e.g., β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL substrate) secondary_ab->detection analysis Image Analysis and Densitometry (Quantify band intensity) detection->analysis end End: Determine DC50 and Dmax analysis->end

Workflow for Western Blot analysis of ER degradation.

Protocol:

  • Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7, T47D) in appropriate growth medium and allow them to adhere.

  • Treatment: Treat cells with a dose-response of vepdegestrant for specified time periods (e.g., 4, 24, 72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against ERα and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the extent of ER degradation.

Cell Viability Assay (CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed cells in 96-well opaque-walled plates and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of vepdegestrant to the wells and incubate for the desired duration (e.g., 72 hours).

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of the cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

MCF-7 Xenograft Model

MCF7_Xenograft_Workflow start Start: Immunocompromised Mice (e.g., Nude Mice) estrogen Estrogen Supplementation (e.g., Estradiol pellet implantation) start->estrogen cell_injection Subcutaneous Injection of MCF-7 Cells (in Matrigel) estrogen->cell_injection tumor_growth Tumor Growth Monitoring (Calipers) cell_injection->tumor_growth randomization Randomization into Treatment Groups (when tumors reach ~100-150 mm³) tumor_growth->randomization treatment Treatment Administration (Vepdegestrant [oral], Fulvestrant [subcutaneous], Vehicle) randomization->treatment monitoring Continued Tumor and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Day 28 or max tumor volume) monitoring->endpoint analysis Tumor Excision, Weighing, and Analysis (Western Blot, IHC for ER levels) endpoint->analysis end End: Determine Tumor Growth Inhibition (TGI) analysis->end

Workflow for in vivo efficacy studies using MCF-7 xenografts.

Protocol:

  • Animal Model: Use female immunocompromised mice (e.g., athymic nude mice).

  • Estrogen Supplementation: Implant a slow-release estradiol pellet subcutaneously to support the growth of the estrogen-dependent MCF-7 cells.

  • Cell Implantation: Subcutaneously inject MCF-7 cells, typically suspended in Matrigel, into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers.

  • Treatment: Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups and administer vepdegestrant (orally, daily), fulvestrant (subcutaneously), or vehicle control.

  • Endpoint Analysis: At the end of the study, excise and weigh the tumors. A portion of the tumor tissue can be used for pharmacodynamic analysis, such as Western blotting or immunohistochemistry, to assess ER protein levels.

Signaling Pathway Perturbation

By degrading the estrogen receptor, vepdegestrant effectively shuts down ER-mediated signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells.

ER_Signaling_Pathway cluster_0 Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds and Activates ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds Vepdegestrant Vepdegestrant Vepdegestrant->ER Induces Degradation Gene_Transcription Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation and Survival Gene_Transcription->Cell_Proliferation Drives

Inhibition of ER signaling by vepdegestrant-mediated degradation.

Conclusion

Vepdegestrant exemplifies the potential of the PROTAC platform to create highly effective cancer therapies. Its unique mechanism of action, leading to the efficient and selective degradation of the estrogen receptor, translates into robust anti-tumor activity in preclinical models and promising clinical benefit. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance the field of targeted protein degradation. The ongoing clinical development of vepdegestrant holds the promise of a new and improved treatment option for patients with ER+ breast cancer.

References

An In-depth Technical Guide on the Core Principle of Action of PROTAC ER Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide focuses on PROTACs targeting the estrogen receptor (ER), a key driver in a majority of breast cancers. By inducing the degradation of ER, these molecules offer a promising strategy to overcome resistance to existing endocrine therapies. This document provides a detailed exploration of the core principle of action of PROTAC ER degraders, using the clinical-stage compound Vepdegestrant (ARV-471) as a primary example. It includes a comprehensive overview of the mechanism, quantitative data on efficacy, detailed experimental protocols, and visualizations of the key processes.

Core Principle of Action: Hijacking the Ubiquitin-Proteasome System

PROTAC ER degraders are heterobifunctional molecules composed of three key components: a ligand that binds to the estrogen receptor, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2] Their mechanism of action is a catalytic process that co-opts the cell's endogenous ubiquitin-proteasome system (UPS) to selectively tag and degrade the ER protein.[3][4]

The process unfolds in a series of orchestrated steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase, bringing them into close proximity to form a key ternary complex.[5] Vepdegestrant (ARV-471), for instance, recruits the Cereblon (CRBN) E3 ligase. The stability and conformation of this ternary complex are critical for the efficiency of the subsequent steps.

  • Ubiquitination of the Estrogen Receptor: Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ER protein. This results in the formation of a polyubiquitin chain on the ER.

  • Proteasomal Degradation: The polyubiquitinated ER is then recognized as a substrate for degradation by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and cleaves the ER into small peptides, effectively eliminating it from the cell.

  • Catalytic Cycle and PROTAC Recycling: After inducing the ubiquitination of the ER, the PROTAC molecule is released from the complex and can proceed to bind to another ER and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple ER proteins, leading to a potent and sustained reduction in ER levels.

This mechanism of "event-driven" pharmacology distinguishes PROTACs from traditional inhibitors that rely on "occupancy-driven" mechanisms and require continuous high concentrations to block protein function.

Data Presentation: Quantitative Analysis of Vepdegestrant (ARV-471)

The efficacy of PROTAC ER degraders can be quantified through various in vitro and in vivo parameters. The following tables summarize key data for Vepdegestrant (ARV-471).

ParameterCell LineValueReference
DC₅₀ (Degradation) MCF-7~1-2 nM
T47D~2 nM
ER+ Breast Cancer Cell Lines~1.8 nM
Dₘₐₓ (Degradation) MCF-7>90%
IC₅₀ (Proliferation) T47D-KBluc1.1 nM
ER Degradation in vivo MCF7 Xenografts>90%
ER Degradation in Paired Biopsies Patients (all doses up to 500 mg)up to 89% (median 67%)

Table 1: In Vitro and In Vivo Efficacy of Vepdegestrant (ARV-471)

ParameterSpeciesValueReference
Oral Bioavailability Mouse17.91%
Rat24.12%
Clearance Mouse313.3 mL/h/kg
Rat1053 mL/h/kg
Tₘₐₓ (single dose, 200 mg) Human (Japanese patients)4.74 hours
Cₘₐₓ (single dose, 200 mg) Human (Japanese patients)630.9 ng/mL
AUC₂₄ (single dose, 200 mg) Human (Japanese patients)10,400 ng∙hr/mL
Tₘₐₓ (multiple doses, 200 mg) Human (Japanese patients)4.69 hours
Cₘₐₓ (multiple doses, 200 mg) Human (Japanese patients)1056 ng/mL
AUC₂₄ (multiple doses, 200 mg) Human (Japanese patients)18,310 ng∙hr/mL

Table 2: Pharmacokinetic Parameters of Vepdegestrant (ARV-471)

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary 1. Ternary Complex Formation PROTAC PROTAC ER Degrader ER Estrogen Receptor (ER) PROTAC->ER Binds E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 Recruits Ub Ubiquitin Ternary ER-PROTAC-E3 Complex Ub->Ternary 2. Ubiquitination Proteasome 26S Proteasome Degraded_ER Degraded Peptides Proteasome->Degraded_ER 4. Degradation Ternary->PROTAC 5. PROTAC Release (Catalytic Cycle) ER_Ub Polyubiquitinated ER Ternary->ER_Ub Polyubiquitination ER_Ub->Proteasome 3. Recognition and Targeting

Figure 1: The catalytic cycle of PROTAC-mediated degradation of the Estrogen Receptor.

Western_Blot_Workflow start Start: ER+ Breast Cancer Cells treatment Treat cells with PROTAC ER Degrader (various concentrations and time points) start->treatment control Vehicle Control (e.g., DMSO) start->control lysis Cell Lysis and Protein Extraction treatment->lysis control->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE to separate proteins by size quantification->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies (anti-ERα and loading control, e.g., anti-β-actin) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect chemiluminescence signal secondary_ab->detection analysis Quantify band intensity and normalize to loading control detection->analysis end End: Determine DC₅₀ and Dₘₐₓ analysis->end

Figure 2: Experimental workflow for determining PROTAC-induced ER degradation via Western Blot.

Experimental Protocols

Western Blot Analysis for ERα Degradation

This protocol details the procedure for quantifying the degradation of ERα in cancer cell lines following treatment with a PROTAC ER degrader.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • PROTAC ER degrader and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Culture and Treatment: Seed ER-positive cells in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC ER degrader or vehicle control for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 15-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the ternary complex (ER-PROTAC-E3 ligase) in a cellular context.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7)

  • PROTAC ER degrader, vehicle control (DMSO), and proteasome inhibitor (e.g., MG132)

  • Non-denaturing Co-IP lysis buffer

  • Antibodies for immunoprecipitation (e.g., anti-CRBN or anti-VHL) and negative control (e.g., Rabbit IgG)

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer (e.g., Laemmli sample buffer)

  • Western blotting reagents as described in Protocol 4.1.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ubiquitinated ER. Treat the cells with the PROTAC ER degrader (e.g., 100 nM) or DMSO for 4-6 hours.

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with the primary antibody against the E3 ligase (or a control IgG) overnight at 4°C with gentle rotation. Add pre-washed Protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them three to four times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting as described in Protocol 4.1, probing for ERα and the E3 ligase. The detection of ERα in the E3 ligase immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.

Cell Viability Assay

This protocol assesses the effect of PROTAC-induced ER degradation on the proliferation and viability of cancer cells.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7)

  • PROTAC ER degrader and vehicle control (DMSO)

  • 96-well cell culture plates (opaque-walled for luminescence-based assays)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or WST-8)

  • Plate reader (luminometer or spectrophotometer)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC ER degrader in culture medium. Treat the cells with the various concentrations of the PROTAC or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.

  • Addition of Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Signal Detection: After a short incubation period, measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Subtract the background signal (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion

PROTAC ER degraders represent a paradigm shift in the targeted therapy of ER-positive breast cancer. Their unique catalytic mechanism of action, which leverages the cell's own protein degradation machinery, allows for the efficient and sustained elimination of the ER protein. This in-depth guide has provided a comprehensive overview of the core principles of PROTAC ER degrader action, supported by quantitative data, detailed experimental protocols, and clear visualizations. A thorough understanding of these principles and methodologies is crucial for researchers and drug developers working to advance this promising class of therapeutics.

References

ER degrader 2 discovery and development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of a PROTAC Estrogen Receptor Degrader: Vepdegestrant (ARV-471)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-alpha (ERα) is a key driver in the majority of breast cancers. Traditional endocrine therapies aim to inhibit ERα signaling; however, resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge. A novel therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), offers a distinct mechanism of action by hijacking the cell's ubiquitin-proteasome system to induce the degradation of target proteins.

This technical guide focuses on vepdegestrant (ARV-471), an orally bioavailable PROTAC ERα degrader, as a well-characterized example of this therapeutic class. While the term "ER degrader 2" is not uniquely defined in publicly available literature, vepdegestrant's extensive preclinical and clinical data, including results from the Phase 3 VERITAC-2 trial, provide a comprehensive case study for the discovery and development of a potent and selective ERα degrader. Vepdegestrant is designed to specifically target and degrade the estrogen receptor for the treatment of patients with ER-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2]

Mechanism of Action

Vepdegestrant is a heterobifunctional molecule composed of a ligand that binds to the ERα protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[3][4] By bringing ERα and the E3 ligase into close proximity, vepdegestrant facilitates the ubiquitination of ERα, marking it for degradation by the 26S proteasome.[5] This event-driven, catalytic mechanism allows a single molecule of vepdegestrant to induce the degradation of multiple ERα protein molecules.

cluster_0 PROTAC-Mediated ERα Degradation cluster_1 Ternary Complex Formation ER ERα (Target Protein) PROTAC Vepdegestrant (PROTAC) PROTAC->ER Binds E3 Cereblon E3 Ligase PROTAC->E3 Recruits Ub Ubiquitin ER_PROTAC_E3 ERα-Vepdegestrant-E3 Ternary Complex Ub->ER_PROTAC_E3 Polyubiquitination Proteasome 26S Proteasome Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER Degradation ER_PROTAC_E3->PROTAC Release & Reuse ER_PROTAC_E3->Proteasome Recognition

Catalytic cycle of PROTAC-mediated ERα degradation.

Quantitative Data

The potency and efficacy of vepdegestrant have been extensively characterized through in vitro and in vivo studies.

Table 1: In Vitro Activity of Vepdegestrant
ParameterCell LineValueNotes
Binding Affinity (IC₅₀) Recombinant ERα1 nMCompetitive binding assay.
Degradation (DC₅₀) MCF-70.9 - 2 nMConcentration for 50% ERα degradation.
Max Degradation (Dₘₐₓ) MCF-7>95%Maximum achievable ERα degradation.
Cell Proliferation (GI₅₀) MCF-7 (WT ER)3.3 nMConcentration for 50% growth inhibition.
T47D (WT ER)4.5 nMConcentration for 50% growth inhibition.
T47D (ER Y537S)8.0 nMEffective against common resistance mutation.
T47D (ER D538G)5.7 nMEffective against common resistance mutation.
Table 2: Preclinical Pharmacokinetics of Vepdegestrant
SpeciesAdministrationHalf-life (T½)Oral Bioavailability (F%)Reference
Mouse Oral3.6 - 6.2 h17.9%
Rat Oral4.0 - 15 h24.1%
Dog Oral11 h-
Table 3: In Vivo Efficacy of Vepdegestrant in Xenograft Models
ModelTreatment (Oral, Daily)Tumor Growth Inhibition (TGI)NotesReference
MCF-7 Orthotopic Xenograft 3 mg/kg85%Estradiol-dependent model.
10 mg/kg98%
30 mg/kg120% (regression)
ST941/HI PDX (ER Y537S) 10 mg/kg102% (regression)Hormone-independent mutant model.
Table 4: Clinical Efficacy from Phase 3 VERITAC-2 Trial
PopulationEndpointVepdegestrantFulvestrantHazard Ratio (95% CI)p-value
ESR1-mutant Median Progression-Free Survival (PFS)5.0 months2.1 months0.57 (0.42-0.77)<0.001
All Patients (ITT) Median Progression-Free Survival (PFS)3.7 months3.6 months0.83 (0.68-1.02)0.07

Data from patients with ER+/HER2- advanced breast cancer who progressed after CDK4/6 inhibitor and endocrine therapy.

Signaling Pathways and Experimental Workflows

Vepdegestrant targets the ERα signaling pathway, which is central to the growth of ER+ breast cancer. The development and evaluation of such a PROTAC follows a structured workflow.

cluster_0 ERα Genomic Signaling Pathway Estrogen Estrogen ER_cyto ERα (Cytoplasm) Estrogen->ER_cyto Binds ER_dimer ERα Dimer ER_cyto->ER_dimer Dimerization ER_nuc ERα (Nucleus) ER_dimer->ER_nuc Translocation ERE Estrogen Response Element (DNA) ER_nuc->ERE Binds Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Simplified ERα genomic signaling pathway.

cluster_0 PROTAC Discovery & Development Workflow Design PROTAC Design (Target Ligand, E3 Ligand, Linker) Synthesis Chemical Synthesis Design->Synthesis Biochem Biochemical Assays (Binding Affinity, Ternary Complex) Synthesis->Biochem Cellular Cell-Based Assays (Degradation DC₅₀, Viability GI₅₀) Biochem->Cellular InVivo In Vivo Models (PK, Efficacy in Xenografts) Cellular->InVivo Clinical Clinical Trials (Safety, Efficacy) InVivo->Clinical

A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of PROTAC ER degraders. Below are representative protocols for key experiments.

Western Blot for ERα Degradation

Principle: This assay quantifies the amount of ERα protein in cell lysates after treatment with a PROTAC, providing a direct measure of degradation.

Methodology:

  • Cell Culture and Treatment: Seed ERα-positive cells (e.g., MCF-7) in 6-well plates. Allow cells to adhere overnight. Treat cells with a range of vepdegestrant concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells in Radioimmunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bicinchoninic Acid (BCA) assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by size via electrophoresis and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Analysis: Visualize protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software, normalizing the ERα signal to a loading control (e.g., β-actin or GAPDH). The DC₅₀ value is calculated from the dose-response curve.

Cell Viability Assay

Principle: This assay measures the effect of ERα degradation on cell proliferation and viability.

Methodology (using CellTiter-Glo® as an example):

  • Cell Seeding: Seed MCF-7 cells in a 96-well opaque-walled plate.

  • Compound Treatment: Allow cells to adhere, then add serial dilutions of vepdegestrant. Include vehicle-only controls.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 5-7 days).

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The GI₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vivo Xenograft Model

Principle: To evaluate the anti-tumor efficacy of vepdegestrant in a living organism.

Methodology:

  • Animal Model: Use female immunodeficient mice (e.g., nude or NSG). To support the growth of ER+ tumors, supplement mice with an estrogen source, such as a subcutaneously implanted 17β-estradiol pellet.

  • Tumor Implantation: Harvest MCF-7 cells and resuspend them in a solution like Matrigel. Inject the cell suspension (e.g., 1 x 10⁶ cells) orthotopically into the mammary fat pad.

  • Drug Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups. Administer vepdegestrant orally, once daily, at specified doses (e.g., 3, 10, 30 mg/kg). The control group receives a vehicle.

  • Monitoring: Monitor tumor growth regularly (e.g., 2-3 times per week) using calipers. Body weight and animal health should also be monitored.

  • Endpoint Analysis: At the end of the study, excise tumors and weigh them. Tumor tissues can be used for pharmacodynamic analysis, such as quantifying ERα levels by Western blot to confirm in vivo target degradation.

Conclusion

Vepdegestrant (ARV-471) exemplifies the successful discovery and development of a PROTAC ER degrader. Its potent and selective degradation of both wild-type and mutant ERα translates to robust anti-tumor activity in preclinical models and has shown significant clinical benefit in patients with ESR1-mutant ER+/HER2- advanced breast cancer. The data and methodologies presented in this guide highlight the comprehensive evaluation required to advance a PROTAC therapeutic from concept to clinical validation. The continued development of vepdegestrant and other PROTAC degraders holds significant promise for overcoming drug resistance and improving outcomes for patients with cancer.

References

Vepdegestrant: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vepdegestrant (also known as ARV-471) is a pioneering investigational oral therapeutic agent that has emerged as a potent and selective degrader of the estrogen receptor (ER).[1][2][3] It belongs to a novel class of drugs called PROteolysis TArgeting Chimeras (PROTACs).[1][3] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and preclinical and clinical data of Vepdegestrant, designed for professionals in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

Vepdegestrant is a hetero-bifunctional molecule meticulously designed to harness the cell's natural protein disposal system. It comprises three key components: a ligand that binds to the estrogen receptor, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.

Table 1: Chemical Identifiers of Vepdegestrant
IdentifierValue
IUPAC Name (3S)-3-[6-[4-[[1-[4-[(1R,2S)-6-Hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
SMILES String C1CC2=C(C=CC(=C2)O)--INVALID-LINK--C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)[C@H]9CCC(=O)NC9=O
CAS Number 2229711-68-4
Molecular Formula C45H49N5O4
Table 2: Physicochemical Properties of Vepdegestrant
PropertyValue
Molecular Weight 723.918 g·mol−1
XLogP3 7.16
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 8
Rotatable Bonds 7
Topological Polar Surface Area 96.43 Ų
Solubility DMSO: 100 mg/mL (138.14 mM)
Oral Bioavailability (Mice) 17.91%
Oral Bioavailability (Rats) 24.12%

Mechanism of Action: A PROTAC-Mediated Degradation

Vepdegestrant operates through a unique mechanism of action distinct from traditional ER inhibitors. As a PROTAC, it facilitates the formation of a ternary complex between the ER and the E3 ubiquitin ligase Cereblon. This proximity triggers the ubiquitination of the ER, marking it for degradation by the proteasome. This process effectively eliminates the ER protein from the cell, thereby abrogating ER-mediated signaling pathways that drive the proliferation of ER-positive breast cancer cells.

G Vepdegestrant Vepdegestrant Ternary_Complex Ternary Complex (ER-Vepdegestrant-E3 Ligase) Vepdegestrant->Ternary_Complex Binds to ER ER Estrogen Receptor (ERα) ER->Ternary_Complex E3_Ligase Cereblon (CRBN) E3 Ligase E3_Ligase->Ternary_Complex Recruited by Vepdegestrant Ubiquitination Ubiquitination of ER Ternary_Complex->Ubiquitination Induces Proximity Proteasome Proteasome Ubiquitination->Proteasome Marks ER for Degradation Degradation ER Degradation Proteasome->Degradation Downstream Inhibition of ER-mediated Gene Transcription & Proliferation Degradation->Downstream

Figure 1. Mechanism of Action of Vepdegestrant.

Preclinical Efficacy

Vepdegestrant has demonstrated potent and robust ER degradation and anti-tumor activity in a variety of preclinical models of ER+ breast cancer, including those with ESR1 mutations that confer resistance to standard endocrine therapies.

Table 3: In Vitro Activity of Vepdegestrant
ParameterCell LineValue
ER Binding Affinity (Ki) Recombinant ER0.28 nM
ER Binding Affinity (IC50) Recombinant ER0.99 nM
ER Degradation (DC50) MCF-7~1-2 nM
ER Degradation (DC50) T47D~2 nM
Maximal ER Degradation (Dmax) MCF-7>90%
Cell Proliferation Inhibition (GI50) MCF-7 (WT ER)3.3 nM
Cell Proliferation Inhibition (GI50) T47D (WT ER)4.5 nM
Cell Proliferation Inhibition (GI50) T47D (ERY537S mutant)8 nM
Cell Proliferation Inhibition (GI50) T47D (ERD538G mutant)5.7 nM
Table 4: In Vivo Antitumor Activity of Vepdegestrant
Animal ModelTreatmentTumor Growth Inhibition (TGI)
MCF-7 Orthotopic Xenograft Vepdegestrant (3 mg/kg)85%
MCF-7 Orthotopic Xenograft Vepdegestrant (10 mg/kg)98%
MCF-7 Orthotopic Xenograft Vepdegestrant (30 mg/kg)120%
MCF-7 Orthotopic Xenograft Fulvestrant31%-80%
ST941/HI PDX (ERY537S mutant) VepdegestrantTumor Regression
ST941/HI/PBR PDX (Palbociclib-resistant) Vepdegestrant102%

Preclinical studies have also shown that Vepdegestrant acts synergistically with CDK4/6 inhibitors (palbociclib, abemaciclib, ribociclib) and PI3K/mTOR pathway inhibitors (alpelisib, inavolisib, everolimus), leading to enhanced tumor regression.

Clinical Development and Efficacy

Vepdegestrant is currently in late-stage clinical development for the treatment of ER+/HER2- advanced or metastatic breast cancer. The U.S. Food and Drug Administration (FDA) has granted it Fast Track designation.

The VERITAC-2 Phase III Trial

The pivotal VERITAC-2 (NCT05654623) trial is a randomized, open-label, global study comparing the efficacy and safety of Vepdegestrant to fulvestrant in patients with ER+/HER2- advanced breast cancer whose disease progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.

G cluster_0 Patient Population cluster_1 Randomization (1:1) cluster_2 Endpoints Patient ER+/HER2- Advanced/Metastatic Breast Cancer Patients (n=624) - Prior CDK4/6i + Endocrine Therapy Vepdegestrant_Arm Vepdegestrant Patient->Vepdegestrant_Arm Fulvestrant_Arm Fulvestrant Patient->Fulvestrant_Arm Primary Primary Endpoint: Progression-Free Survival (PFS) in ESR1-mutant population Vepdegestrant_Arm->Primary Secondary Key Secondary Endpoint: Overall Survival (OS) Vepdegestrant_Arm->Secondary Fulvestrant_Arm->Primary Fulvestrant_Arm->Secondary

Figure 2. VERITAC-2 Phase III Trial Workflow.

Table 5: Key Efficacy Results from the VERITAC-2 Trial (ESR1-mutant population)
EndpointVepdegestrantFulvestrantHazard Ratio (95% CI) / p-value
Median Progression-Free Survival (PFS) 5.0 months2.1 monthsHR = 0.57 (0.42–0.77); p < 0.001
Clinical Benefit Rate (CBR) 42.1%20.2%OR = 2.88 (1.57–5.39); nominal p < 0.001
Objective Response Rate (ORR) 18.6%4.0%OR = 5.45 (1.69–22.73); nominal p = 0.001

Vepdegestrant was generally well-tolerated, with a safety profile consistent with previous studies. The most common treatment-emergent adverse events were fatigue, increased ALT, and increased AST.

Pharmacokinetics

Pharmacokinetic studies in rodents have shown that Vepdegestrant has low-to-moderate clearance. In a Phase 1 study in Japanese patients with ER+/HER2- advanced breast cancer, the geometric mean maximum plasma concentration (Cmax) and 24-hour area under the plasma concentration-time curve (AUC24) after multiple doses of 200 mg once daily were 1056 ng/mL and 18,310 ng∙hr/mL, respectively.

Experimental Protocols

In Vitro ER Degradation Assay

Objective: To determine the half-maximal degradation concentration (DC50) of Vepdegestrant.

Methodology:

  • Cell Culture: ER-positive breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media (e.g., RPMI supplemented with FBS) at 37°C in a humidified incubator with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of Vepdegestrant for a specified duration (e.g., 72 hours).

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a suitable method (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable marker.

  • Data Analysis: The intensity of the ERα bands is quantified and normalized to a loading control (e.g., β-actin). The DC50 value is calculated as the concentration of Vepdegestrant that results in a 50% reduction in the ERα protein level compared to the vehicle-treated control.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of Vepdegestrant in a xenograft model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

  • Tumor Implantation: ER-positive breast cancer cells (e.g., MCF-7) are implanted orthotopically into the mammary fat pad of the mice. To support the growth of these estrogen-dependent tumors, a slow-release estrogen pellet is often implanted subcutaneously.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Vepdegestrant is administered orally, typically once daily, at various dose levels (e.g., 3, 10, 30 mg/kg). A vehicle control group and a positive control group (e.g., fulvestrant) are also included.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored to assess toxicity.

  • Endpoint: The study is typically terminated after a predefined period (e.g., 28 days) or when tumors in the control group reach a certain size.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the extent of ER degradation by Western blot.

Conclusion

Vepdegestrant represents a significant advancement in the targeted therapy of ER+ breast cancer. Its unique PROTAC mechanism of action, leading to the efficient degradation of the estrogen receptor, offers a promising strategy to overcome resistance to existing endocrine therapies. Robust preclinical data and compelling results from the Phase III VERITAC-2 trial underscore its potential as a best-in-class monotherapy for patients with ER+/HER2-, ESR1-mutant advanced or metastatic breast cancer. Ongoing and future clinical investigations will further delineate the role of Vepdegestrant, both as a monotherapy and in combination with other targeted agents, in the evolving landscape of breast cancer treatment.

References

The Architect of Destruction: A Technical Guide to the Binding Affinity and Mechanism of Action of ARV-471 (Vepdegestrant)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-471, also known as vepdegestrant, is a pioneering oral Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα).[1][2] In ER-positive (ER+) breast cancer, the estrogen receptor is a critical driver of tumor proliferation and survival. ARV-471 represents a novel therapeutic strategy that, instead of merely inhibiting the receptor, harnesses the cell's own ubiquitin-proteasome system to eliminate it entirely.[1][2] This technical guide provides an in-depth overview of ARV-471's binding affinity, its mechanism of action, and the detailed experimental protocols used to characterize its potent and selective activity.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

ARV-471 is a heterobifunctional molecule, a hallmark of PROTACs. It is comprised of a ligand that binds to the estrogen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[3] This dual-binding capacity allows ARV-471 to act as a molecular bridge, bringing the ERα protein into close proximity with the CRBN E3 ligase.

This induced proximity facilitates the formation of a ternary complex (ERα:ARV-471:CRBN). Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of ERα. This polyubiquitination serves as a molecular flag, marking the ERα protein for recognition and subsequent degradation by the 26S proteasome, the cell's primary protein degradation machinery. Following the degradation of the target protein, ARV-471 is released and can engage in another cycle of ERα binding and degradation, acting in a catalytic manner.

Quantitative Binding Affinity and Degradation Potency

The efficacy of ARV-471 is underscored by its high binding affinity to the estrogen receptor and its potent induction of ERα degradation. These parameters are quantified by various metrics, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal degradation concentration (DC50).

ParameterValueAssay TypeCell Line/SystemReference
Ki (ERα) 0.28 nMCell-free Renilla luciferase displacement assayRecombinant ERα
IC50 (ERα) 0.99 nMCell-free Renilla luciferase displacement assayRecombinant ERα
IC50 (ERα antagonism) 1.1 nMT47D-KBluc Luciferase Reporter AssayT47D-KBluc
DC50 (ERα degradation) ~1-2 nMWestern Blot / In-Cell WesternMCF7, T47D
Dmax (ERα degradation) >90%Western Blot / In-Cell WesternMCF7

Signaling Pathways

ARV-471 primarily disrupts the estrogen receptor signaling pathway, a critical pathway for the growth and survival of ER+ breast cancer cells. By degrading the estrogen receptor, ARV-471 effectively shuts down both genomic and non-genomic estrogen signaling.

Estrogen Receptor Signaling Pathway

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binds ERa_dimer ERα Dimer ERa_inactive->ERa_dimer Dimerization & Nuclear Translocation HSP90 HSP90 ERa_inactive->HSP90 ERE Estrogen Response Element (ERE) ERa_dimer->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

ARV-471 Mechanism of Action

ARV471_Mechanism_of_Action ARV471 ARV-471 ERa ERα ARV471->ERa Binds CRBN CRBN E3 Ligase ARV471->CRBN Binds Ternary_Complex ERα : ARV-471 : CRBN Ternary Complex ERa->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted by Degradation ERα Degradation Proteasome->Degradation Mediates Amino_Acids Amino Acids Degradation->Amino_Acids Results in

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding affinity and degradation activity of ARV-471.

Cell-Free Renilla Luciferase Displacement Assay for Ki Determination

This assay is used to determine the binding affinity (Ki) of ARV-471 to recombinant ERα in a cell-free system.

Experimental Workflow

Ki_Determination_Workflow Start Start Prepare_Reagents Prepare Recombinant ERα, Renilla Luciferase-tagged Estrogen, and ARV-471 dilutions Start->Prepare_Reagents Incubate Incubate ERα with Luciferase-tagged Estrogen and varying concentrations of ARV-471 Prepare_Reagents->Incubate Measure_Luminescence Measure Renilla Luciferase Activity Incubate->Measure_Luminescence Analyze_Data Calculate IC50 and Ki values from competitive binding curves Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human ERα protein in an appropriate assay buffer.

    • Prepare a stock solution of a known ERα ligand conjugated to Renilla luciferase in the same assay buffer.

    • Prepare a serial dilution of ARV-471 in DMSO, followed by a further dilution in the assay buffer.

  • Assay Plate Setup:

    • In a 96-well or 384-well white, opaque-bottom plate, add the diluted ARV-471 or vehicle control (DMSO).

    • Add the Renilla luciferase-conjugated estrogen to all wells at a final concentration typically at or below its Kd for ERα.

    • Initiate the binding reaction by adding the recombinant ERα protein to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Luminescence Measurement:

    • Add the Renilla luciferase assay substrate to all wells according to the manufacturer's instructions (e.g., Promega's Renilla Luciferase Assay System).

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the binding of ARV-471 to ERα.

    • Plot the luminescence signal against the logarithm of the ARV-471 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the luciferase-conjugated ligand and Kd is its dissociation constant.

T47D-KBluc Luciferase Reporter Assay for ER Antagonism (IC50)

This cell-based assay measures the ability of ARV-471 to inhibit estrogen-induced transcriptional activity of ERα.

Experimental Workflow

IC50_Luciferase_Workflow Start Start Seed_Cells Seed T47D-KBluc cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with a fixed concentration of estradiol and varying concentrations of ARV-471 Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24 hours Treat_Cells->Incubate_Cells Lyse_Cells Lyse cells and add luciferase substrate Incubate_Cells->Lyse_Cells Measure_Luminescence Measure Luciferase Activity Lyse_Cells->Measure_Luminescence Analyze_Data Calculate IC50 from dose-response curves Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Detailed Protocol:

  • Cell Culture:

    • Culture T47D-KBluc cells, which are T47D breast cancer cells stably transfected with a luciferase reporter gene under the control of an estrogen response element (ERE), in appropriate growth medium.

    • Prior to the assay, culture the cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 48 hours to reduce background estrogenic activity.

  • Cell Plating:

    • Seed the T47D-KBluc cells into a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of ARV-471 in the assay medium.

    • Treat the cells with the ARV-471 dilutions in the presence of a constant, sub-maximal concentration of 17β-estradiol (e.g., 0.1 nM). Include appropriate controls (vehicle and estradiol alone).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Measurement:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System) according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability if necessary.

    • Plot the percentage of inhibition of estradiol-induced luciferase activity against the logarithm of the ARV-471 concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for ERα Degradation (DC50)

This assay quantifies the concentration of ARV-471 required to degrade 50% of the total ERα protein in cancer cells.

Experimental Workflow

DC50_Western_Blot_Workflow Start Start Seed_Cells Seed MCF7 or T47D cells in a multi-well plate Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of ARV-471 Seed_Cells->Treat_Cells Incubate_Cells Incubate for a specified time (e.g., 4-24 hours) Treat_Cells->Incubate_Cells Lyse_Cells Lyse cells and quantify protein concentration Incubate_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Immunoblot Probe with primary antibodies (anti-ERα, anti-loading control) Transfer->Immunoblot Detect Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence Immunoblot->Detect Analyze_Data Quantify band intensities and calculate DC50 Detect->Analyze_Data End End Analyze_Data->End

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed ER+ breast cancer cells (e.g., MCF7 or T47D) in 6-well or 12-well plates and allow them to adhere.

    • Treat the cells with a serial dilution of ARV-471 for a specified duration (e.g., 4, 8, or 24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of total protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities for ERα and the loading control using densitometry software.

    • Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control.

    • Plot the percentage of remaining ERα against the logarithm of the ARV-471 concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

ARV-471 (vepdegestrant) is a potent and selective PROTAC that efficiently targets the estrogen receptor for degradation. Its high binding affinity and robust degradation of ERα translate into significant anti-tumor activity in preclinical models of ER+ breast cancer. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of targeted protein degraders as a promising therapeutic modality in oncology and beyond.

References

Vepdegestrant (ARV-471): A Technical Guide to its In Vitro Efficacy in ER-Positive Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vepdegestrant (ARV-471) is a pioneering, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα).[1][2][3] As a heterobifunctional molecule, ARV-471 engages both the ERα protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα.[1][2] This mechanism offers a distinct and potentially more potent alternative to traditional ER antagonists and selective estrogen receptor degraders (SERDs) like fulvestrant, which have shown limitations due to partial degradation and the development of resistance. This guide provides an in-depth overview of the in vitro efficacy of ARV-471 in ER-positive (ER+) breast cancer cell lines, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: PROTAC-Mediated ERα Degradation

ARV-471's innovative mechanism hinges on co-opting the cell's own ubiquitin-proteasome system to eliminate the ERα protein, a key driver in the majority of breast cancers. The molecule forms a ternary complex between ERα and the CRBN E3 ligase, facilitating the transfer of ubiquitin tags to the ERα protein. This "kiss of death" marks ERα for destruction by the proteasome, effectively removing it from the cell. This direct degradation approach has demonstrated superior ERα degradation and antitumor activity in preclinical models compared to fulvestrant.

ARV471_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation ARV471 ARV-471 (Vepdegestrant) ER Estrogen Receptor α (ERα) ARV471->ER Binds to ERα CRBN Cereblon (CRBN) E3 Ubiquitin Ligase ARV471->CRBN Recruits CRBN Proteasome Proteasome ER->Proteasome Targeted for Degradation Nucleus Nucleus ER->Nucleus Translocation CRBN->ER Ubiquitination Ub Ubiquitin (Ub) Degraded_ER Proteasome->Degraded_ER Degradation Proliferation Cell Proliferation & Survival Estradiol Estradiol (E2) Estradiol->ER Activates Transcription Gene Transcription (e.g., GREB1, PGR) Nucleus->Transcription Promotes Transcription->Proliferation

Caption: ARV-471 hijacks the ubiquitin-proteasome system to degrade ERα.

Quantitative In Vitro Efficacy

ARV-471 has demonstrated potent and robust degradation of ERα across a panel of ER+ breast cancer cell lines, including those with clinically relevant ESR1 mutations (e.g., Y537S and D538G) that confer resistance to other endocrine therapies. This degradation translates into potent inhibition of cancer cell proliferation.

ERα Degradation Potency (DC50)

The half-maximal degradation concentration (DC50) represents the concentration of ARV-471 required to degrade 50% of the ERα protein. Preclinical data show that ARV-471 induces rapid and profound ERα degradation, achieving over 80% degradation within 4 hours in multiple cell lines.

Cell LineERα StatusDC50 (nM)Reference
MCF-7 Wild-Type~0.9 - 2
T47D Wild-Type~1 - 2
BT474 Wild-TypeNot explicitly stated, but potent degradation shown.
CAMA-1 Wild-TypeNot explicitly stated, but potent degradation shown.
ZR-75-1 Wild-TypeNot explicitly stated, but potent degradation shown.

Note: DC50 values are approximate and can vary based on experimental conditions.

Anti-Proliferative Activity (IC50/GI50)

The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) measures the concentration of ARV-471 needed to inhibit 50% of cell proliferation. The potent degradation of ERα by ARV-471 effectively shuts down the ER signaling pathway, leading to potent inhibition of cell growth.

Cell LineERα StatusIC50/GI50 (nM)Reference
MCF-7 Wild-Type3.3
T47D Wild-Type4.5
T47D Y537S Mutant8.0
T47D D538G Mutant5.7

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the efficacy of ARV-471.

ERα Degradation by Western Blot

This protocol details the measurement of ERα protein levels in ER+ cells following treatment with ARV-471.

a. Cell Culture and Treatment:

  • Culture MCF-7 or T47D cells in Eagle's Minimum Essential Medium (EMEM) or RPMI-1640, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

  • Treat cells with a dose-response curve of ARV-471 (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4, 8, 24, or 72 hours).

b. Protein Extraction:

  • After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells directly in the wells by adding 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

c. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Normalize all samples to the same protein concentration with RIPA buffer.

  • Add 4x Laemmli sample buffer to the normalized lysates and boil at 95°C for 5-10 minutes.

d. SDS-PAGE and Western Blotting:

  • Load 20-30 µg of protein per lane onto a 4-15% SDS-polyacrylamide gel.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against ERα (e.g., Rabbit anti-ERα, 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Incubate with a loading control primary antibody (e.g., Mouse anti-β-actin, 1:5000 dilution) concurrently or after stripping.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000; anti-mouse IgG-HRP, 1:5000) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.

e. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the ERα band intensity to the corresponding β-actin band intensity.

  • Calculate the percentage of ERα remaining relative to the vehicle-treated control.

  • Plot the percentage of ERα remaining against the log concentration of ARV-471 to determine the DC50 value.

Western_Blot_Workflow start Start: ER+ Cells in 6-well plate treatment Treat with ARV-471 (Dose-Response, Time-Course) start->treatment wash Wash with ice-cold PBS treatment->wash lysis Lyse cells with RIPA Buffer (Protease Inhibitors) wash->lysis quantify Protein Quantification (BCA Assay) lysis->quantify prepare Normalize & Prepare Samples (Laemmli Buffer, Boil) quantify->prepare sds_page SDS-PAGE prepare->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (5% Milk/BSA) transfer->block primary_ab Incubate with Primary Antibodies (anti-ERα, anti-β-actin) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibodies primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect analyze Densitometry Analysis (Normalize to Loading Control) detect->analyze end End: Determine DC50 analyze->end

Caption: Workflow for quantifying ARV-471-induced ERα degradation.
Cell Viability / Proliferation Assay (MTT/WST-8)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed MCF-7 or T47D cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of ARV-471 in culture medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of ARV-471 or vehicle control.

  • Incubation: Incubate the plate for 3 to 6 days at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-8 solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. For MTT, this allows viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization (for MTT only): Add 100 µL of MTT solvent (e.g., 40% DMF, 16% SDS, 2% acetic acid in water) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 450 nm (for WST-8) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the log concentration of ARV-471 to calculate the GI50/IC50 value.

ER Transcriptional Activity by Luciferase Reporter Assay

This assay quantifies the transcriptional activity of ERα using a cell line stably expressing an estrogen-responsive element (ERE) linked to a luciferase reporter gene (e.g., T47D-KBluc).

  • Cell Seeding: Three to four days before the assay, switch T47D-KBluc cells to a phenol red-free medium supplemented with charcoal-stripped FBS to reduce background estrogenic activity.

  • Plating: Seed the hormone-deprived T47D-KBluc cells in a 96-well white, clear-bottom plate at a density of 50,000 cells per well in 100 µL of the same medium.

  • Treatment: The next day, treat the cells. For antagonist activity, add varying concentrations of ARV-471 in the presence of a constant, low concentration of 17β-estradiol (E2) (e.g., 0.1 nM) to stimulate ERα activity. Include controls for vehicle, E2 alone, and ARV-471 alone.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly luciferase activity according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

  • Data Analysis: Normalize the luciferase signal to a measure of cell number if necessary (e.g., a co-transfected Renilla luciferase or a parallel cell viability assay). Calculate the percentage of inhibition of E2-induced luciferase activity. Plot the percentage of inhibition against the log concentration of ARV-471 to determine the IC50 for ERα antagonism.

PROTACs vs. SERDs: A Superior Degradation Strategy

ARV-471's PROTAC mechanism offers several theoretical and observed advantages over traditional SERDs like fulvestrant.

PROTAC_vs_SERD cluster_protac ARV-471 (PROTAC) cluster_serd Fulvestrant (SERD) p1 Catalytic Action: One PROTAC molecule can induce the degradation of multiple ERα proteins. p2 Direct Degradation: Actively hijacks cellular machinery for targeted elimination. p3 High Efficacy: Achieves near-complete (>90%) ERα degradation in vitro and in vivo. p4 Oral Bioavailability: Allows for more convenient and patient-friendly dosing. Outcome_P Superior Tumor Growth Inhibition p3->Outcome_P p5 Active on Mutants: Potently degrades wild-type and ligand-binding domain mutants. s1 Stoichiometric Action: One SERD molecule binds to one ERα protein. s2 Indirect Degradation: Induces conformational change that leads to degradation. s3 Partial Efficacy: Achieves incomplete (50-60%) ERα degradation in the clinic. s4 Intramuscular Injection: Less convenient administration route. Outcome_S Limited Efficacy & Acquired Resistance s3->Outcome_S s5 Resistance: ESR1 mutations can confer resistance.

Caption: ARV-471's catalytic degradation offers advantages over SERDs.

Conclusion

The in vitro data for Vepdegestrant (ARV-471) compellingly demonstrates its potential as a best-in-class ERα degrader. Its ability to induce rapid, profound, and sustained degradation of both wild-type and mutant ERα in ER+ breast cancer cell lines translates to potent anti-proliferative effects. The catalytic nature of its PROTAC mechanism provides a clear advantage over stoichiometric inhibitors and degraders, suggesting it could be a more effective backbone endocrine therapy for patients with ER+/HER2- breast cancer. Further preclinical and clinical investigations continue to explore its full therapeutic potential, both as a monotherapy and in combination with other targeted agents.

References

Pharmacokinetics and pharmacodynamics of vepdegestrant

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Pharmacokinetics and Pharmacodynamics of Vepdegestrant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vepdegestrant (formerly ARV-471) is a pioneering, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) in late-stage clinical development for the treatment of estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2][3][4] Co-developed by Arvinas and Pfizer, vepdegestrant represents a novel therapeutic modality designed to induce the degradation of the estrogen receptor, a key driver of tumor growth in the majority of breast cancers.[5] This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of vepdegestrant, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating its mechanism of action.

Pharmacodynamics: Mechanism of Action

Vepdegestrant functions as a heterobifunctional molecule, simultaneously binding to the estrogen receptor and the E3 ubiquitin ligase cereblon (CRBN). This binding facilitates the formation of a ternary complex, leading to the ubiquitination of the estrogen receptor and its subsequent degradation by the proteasome. This event-driven catalytic mechanism allows a single molecule of vepdegestrant to induce the degradation of multiple ER proteins, resulting in a profound and sustained suppression of ER signaling. Preclinical studies have demonstrated that vepdegestrant induces over 80% degradation of ER in ER+ breast cancer cell lines within four hours.

Signaling Pathway Diagram

vepdegestrant_moa cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation vepdegestrant Vepdegestrant er Estrogen Receptor (ER) vepdegestrant->er Binds crbn Cereblon (CRBN) E3 Ligase vepdegestrant->crbn Recruits proteasome Proteasome er->proteasome Enters ubiquitin Ubiquitin crbn->ubiquitin Transfers degraded_er proteasome->degraded_er Degrades ubiquitin->er Tags for Degradation downstream Suppression of ER-mediated Transcription degraded_er->downstream Leads to er_bound ER vep_bound Vepdegestrant er_bound->vep_bound crbn_bound CRBN vep_bound->crbn_bound

Caption: Mechanism of action of vepdegestrant.

Pharmacodynamics: Preclinical and Clinical Data

Vepdegestrant has demonstrated potent ER degradation and antitumor activity in both preclinical models and clinical trials.

Table 1: Preclinical Pharmacodynamic Data
ParameterCell Line/ModelResultReference
ER DegradationER+ Breast Cancer Cell Lines>80% degradation within 4 hours
DC50ER+ Breast Cancer Cell Lines~1-2 nM
Tumor Growth Inhibition (TGI)MCF7 CDX Model (3 mg/kg, po, qd)85% TGI
Tumor Growth Inhibition (TGI)MCF7 CDX Model (10 mg/kg, po, qd)98% TGI
Tumor Growth Inhibition (TGI)MCF7 CDX Model (30 mg/kg, po, qd)120% TGI
ER Degradation in vivoMCF7 CDX Model (30 mg/kg)>94%
Table 2: Clinical Pharmacodynamic and Efficacy Data (Phase 3 VERITAC-2 Trial)
ParameterPatient PopulationVepdegestrant (200 mg QD)FulvestrantReference
Progression-Free Survival (PFS)ESR1-mutant5.0 months2.1 months
Clinical Benefit RateESR1-mutant42.1%20.2%
Objective Response RateESR1-mutant18.6%4.0%
ER Degradation in Tumor TissueER+/HER2- mBCMedian: 69%, Mean: 71%N/A

Pharmacokinetics: Preclinical Data

The pharmacokinetic profile of vepdegestrant has been characterized in multiple preclinical species.

Table 3: Pharmacokinetic Parameters of Vepdegestrant in Rodents and Dogs
SpeciesDoseCL (mL/h/kg)Vss (L/kg)T1/2 (h)F (%)Reference
Mouse2 mg/kg IV313.31.4343.63717.91
Mouse5 mg/kg PO---59
Rat2 mg/kg IV10534.4323.97024.12
Rat5 mg/kg PO--1524
DogN/A3.0 (mL/min/kg)2.4115
Table 4: In Vitro Metabolic Stability in Liver Microsomes
SpeciesStabilityReference
MouseStable
RatModerate
DogStable
HumanStable

Pharmacokinetics: Clinical Data

In a Phase 1/2 study (NCT04072952), vepdegestrant demonstrated a dose-dependent increase in exposure.

Table 5: Human Pharmacokinetic Parameters (Phase 1 Study in Japanese Patients)
ParameterSingle Dose (200 mg)Multiple Doses (200 mg QD)Reference
Geometric Mean Cmax630.9 ng/mL1056 ng/mL
Geometric Mean AUC2410,400 ng∙hr/mL18,310 ng∙hr/mL
Median Tmax4.74 h4.69 h

Experimental Protocols

LC-MS/MS Method for Vepdegestrant Quantification in Rodent Plasma

This method was developed and validated for the quantification of vepdegestrant in mouse and rat plasma.

  • Sample Preparation: Protein precipitation was performed by adding acetonitrile to plasma samples. The mixture was vortexed and centrifuged, and the supernatant was collected for analysis.

  • Chromatography: A reverse-phase C18 column was used with a mobile phase consisting of 10 mM ammonium formate in distilled water and acetonitrile.

  • Mass Spectrometry: Tandem mass spectrometry was performed using selective-reaction monitoring in the positive ionization mode. The ion transition for vepdegestrant was m/z 724.3 → 396.3.

  • Linearity: The method demonstrated linearity from 1 to 1000 ng/mL in both mouse and rat plasma.

Experimental Workflow: LC-MS/MS Quantification

lc_ms_workflow start Start: Rodent Plasma Sample protein_precipitation 1. Protein Precipitation (Acetonitrile) start->protein_precipitation vortex_centrifuge 2. Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_collection 3. Supernatant Collection vortex_centrifuge->supernatant_collection lc_separation 4. LC Separation (C18 Column) supernatant_collection->lc_separation ms_detection 5. MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection quantification 6. Quantification ms_detection->quantification end End: Vepdegestrant Concentration quantification->end

Caption: Workflow for LC-MS/MS quantification.

In Vitro ER Degradation Assay
  • Cell Lines: ER+ breast cancer cell lines, such as MCF-7, were used.

  • Treatment: Cells were treated with varying concentrations of vepdegestrant for specified time periods (e.g., 4 hours).

  • Analysis: ER protein levels were quantified by methods such as Western blotting or ELISA to determine the extent of degradation.

In Vivo Tumor Growth Inhibition Studies
  • Animal Models: Immunocompromised mice bearing ER+ breast cancer xenografts (e.g., MCF7) were utilized.

  • Dosing: Vepdegestrant was administered orally, once daily, at various dose levels.

  • Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition compared to vehicle-treated controls.

Clinical Trial Protocols (NCT04072952 & VERITAC-2)
  • Study Design: These were multicenter, open-label studies. VERITAC-2 was a randomized Phase 3 trial comparing vepdegestrant to fulvestrant.

  • Patient Population: Patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on prior therapies.

  • Pharmacokinetic Sampling: Blood samples were collected at specified time points after single and multiple doses to determine plasma concentrations of vepdegestrant.

  • Pharmacodynamic Assessments: Tumor biopsies were performed in a subset of patients to assess ER degradation. Efficacy was evaluated based on progression-free survival, overall response rate, and clinical benefit rate.

Conclusion

Vepdegestrant has demonstrated a favorable pharmacokinetic and pharmacodynamic profile in both preclinical and clinical settings. Its novel mechanism of action, leading to potent and sustained ER degradation, translates into significant anti-tumor efficacy, particularly in patients with ESR1 mutations. The oral bioavailability and manageable safety profile further support its potential as a new standard-of-care endocrine therapy for ER+/HER2- breast cancer. Ongoing and future clinical trials will continue to delineate the full therapeutic potential of this first-in-class PROTAC ER degrader.

References

Methodological & Application

Application Notes and Protocols for ARV-471 in Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-471, also known as Vepdegestrant, is a potent and orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα).[1][2] As a heterobifunctional molecule, ARV-471 facilitates the interaction between ERα and the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the ERα protein.[3] This mechanism of action makes ARV-471 a valuable tool for studying ERα signaling pathways and a promising therapeutic agent for ER-positive breast cancer.[2] These application notes provide detailed protocols for the use of ARV-471 in laboratory settings.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of ARV-471 is presented in the table below.

PropertyValueReference
Molecular Weight 723.9 g/mol [4]
Formula C45H49N5O4
CAS Number 2229711-68-4
Appearance Solid
Solubility DMSO: ≥100 mg/mL (138.14 mM)
Storage Store solid powder at -20°C for up to 12 months. Store stock solutions in DMSO at -80°C for up to 6 months.

Mechanism of Action

ARV-471 functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system to eliminate a target protein. It consists of a ligand that binds to the estrogen receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By simultaneously binding to both ERα and CRBN, ARV-471 brings them into close proximity, facilitating the transfer of ubiquitin molecules to ERα. This polyubiquitination marks ERα for degradation by the 26S proteasome.

arv471_mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation arv471 ARV-471 ternary_complex ERα : ARV-471 : CRBN Ternary Complex arv471->ternary_complex Binds er Estrogen Receptor (ERα) er->ternary_complex Binds crbn Cereblon (CRBN) E3 Ligase crbn->ternary_complex Binds proteasome 26S Proteasome degraded_er Degraded ERα (Amino Acids) proteasome->degraded_er Degrades ub Ubiquitin ub_er Polyubiquitinated ERα ub->ub_er ternary_complex->ub_er ub_er->proteasome Enters

ARV-471 Mechanism of Action

In Vitro Applications

ERα Degradation Assay by Western Blot

This protocol is designed to assess the ability of ARV-471 to induce the degradation of ERα in a cellular context.

Workflow:

western_blot_workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting a Seed ERα-positive cells (e.g., MCF-7) b Treat with ARV-471 (various concentrations and time points) a->b c Lyse cells and collect protein b->c d Quantify protein concentration c->d e SDS-PAGE d->e f Protein Transfer to Membrane e->f g Antibody Incubation (Primary: anti-ERα, anti-β-actin) (Secondary: HRP-conjugated) f->g h Chemiluminescent Detection g->h i Data Analysis (Densitometry) h->i

Western Blot Workflow for ERα Degradation

Protocol:

  • Cell Culture: Culture ERα-positive cells, such as MCF-7, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

  • ARV-471 Preparation: Prepare a 10 mM stock solution of ARV-471 in DMSO.

  • Treatment: Treat cells with varying concentrations of ARV-471 (e.g., 0.1 nM to 1000 nM) for different time points (e.g., 2, 4, 8, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load 15-20 µg of protein per lane on a 10% SDS-PAGE gel and run at 120V for approximately 80 minutes.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα (e.g., 1:1000 dilution) and a loading control (e.g., β-actin, 1:5000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize protein bands using an ECL substrate and a chemiluminescence detection system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize ERα band intensity to the corresponding β-actin band intensity.

Quantitative Data Summary:

Cell LineDC50 (nM)Dmax (%)Reference
MCF-7~1-2>90
T47DNot specified>90
CAMA-1Not specified>90
ZR-75-1Not specified>90
T47D ER Y537SNot specified>90
T47D ER D538GNot specified>90

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Cell Proliferation Assay

This protocol measures the effect of ARV-471-mediated ERα degradation on the proliferation of ER-dependent breast cancer cells.

Workflow:

proliferation_workflow cluster_0 Cell Seeding cluster_1 Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis a Seed MCF-7 cells in a 96-well plate b Treat with a serial dilution of ARV-471 a->b c Incubate for 3-5 days b->c d Add proliferation reagent (e.g., MTT, CellTiter-Glo) c->d e Measure absorbance or luminescence d->e f Calculate GI50 e->f

Cell Proliferation Assay Workflow

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium. Allow cells to attach overnight.

  • Hormone Depletion (Optional but Recommended): For enhanced sensitivity, replace the growth medium with phenol red-free DMEM/F12 supplemented with 5% charcoal-stripped FBS for at least 72 hours before treatment.

  • Treatment: Prepare a serial dilution of ARV-471 in the appropriate medium. Remove the existing medium from the wells and add 100 µL of the ARV-471 dilutions. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 3 to 5 days at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Measure the absorbance at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the half-maximal growth inhibition concentration (GI50) by plotting the percentage of inhibition against the log of the ARV-471 concentration and fitting the data to a dose-response curve.

Quantitative Data Summary:

Cell LineGI50 (nM)Reference
MCF-73.3
T47D4.5
T47D ER Y537S7.9
T47D ER D538G5.7

In Vivo Applications

MCF-7 Xenograft Model

This protocol describes the use of ARV-471 in a mouse xenograft model to evaluate its anti-tumor efficacy in vivo.

Workflow:

xenograft_workflow cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring & Endpoint a Implant estradiol pellet in mice b Inject MCF-7 cells subcutaneously a->b c Allow tumors to reach ~200 mm³ b->c d Randomize mice into treatment groups c->d e Administer ARV-471 (oral gavage) d->e f Measure tumor volume and body weight e->f g Collect tumors for analysis (e.g., Western blot for ERα) f->g

MCF-7 Xenograft Model Workflow

Protocol:

  • Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Estradiol Supplementation: Implant a slow-release 17β-estradiol pellet (0.72 mg, 90-day release) subcutaneously to support the growth of estrogen-dependent MCF-7 tumors.

  • Tumor Cell Implantation:

    • Culture MCF-7 cells as described previously.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the mammary fat pad of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2)/2.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • ARV-471 Formulation and Administration:

    • Prepare a formulation of ARV-471 for oral gavage. A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

    • Administer ARV-471 orally once daily at the desired dose (e.g., 3, 10, 30 mg/kg). The vehicle is administered to the control group.

  • Monitoring and Endpoint:

    • Continue treatment for the duration of the study (e.g., 28 days).

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for Western blot analysis of ERα levels, and another portion can be fixed for immunohistochemistry.

Quantitative Data Summary (MCF-7 Xenograft Model):

ARV-471 Dose (mg/kg/day)Tumor Growth Inhibition (TGI) (%)ERα Degradation in Tumor (%)Reference
385≥94
1098≥94
30120 (regression)≥94

Conclusion

ARV-471 is a powerful research tool for investigating the role of ERα in normal physiology and disease. Its potent and selective degradation of ERα provides a distinct advantage over traditional inhibitors. The protocols outlined in these application notes provide a framework for utilizing ARV-471 in a variety of in vitro and in vivo experimental settings. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for Cell-Based Assays Measuring Endoplasmic Reticulum (ER) Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. The ER-associated degradation (ERAD) pathway is a highly conserved quality control mechanism that identifies and eliminates misfolded or unassembled proteins from the ER, thereby maintaining cellular homeostasis. Dysregulation of ERAD is implicated in a variety of human diseases, including cystic fibrosis, neurodegenerative disorders, and certain cancers. Consequently, the development of robust assays to monitor ERAD is of paramount importance for both basic research and therapeutic drug discovery.

These application notes provide detailed protocols for several key cell-based assays used to measure the degradation of ER-resident proteins. The described methods include the cycloheximide chase assay followed by Western blotting, in vitro ubiquitination assays, and reporter-based assays for monitoring ER stress and degradation.

Key Cell-Based Assays for Measuring ER Degradation

Cycloheximide Chase Assay

The cycloheximide (CHX) chase assay is a widely used method to determine the half-life of a protein.[1][2][3] Cycloheximide inhibits protein synthesis in eukaryotic cells, allowing for the tracking of the degradation of pre-existing proteins over time.[1][4] By collecting cell lysates at various time points after CHX treatment and analyzing the protein of interest by Western blotting, its degradation rate can be quantified.

Materials:

  • Mammalian cell line expressing the protein of interest

  • Complete cell culture medium

  • Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blot detection

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to achieve 70-80% confluency on the day of the experiment.

  • Cycloheximide Treatment:

    • Prepare fresh complete medium containing the desired final concentration of CHX (e.g., 50-100 µg/mL). The optimal concentration should be determined empirically for each cell line.

    • Aspirate the old medium from the cells and replace it with the CHX-containing medium. This is time point zero (t=0).

    • Incubate the cells at 37°C in a CO2 incubator for the desired chase time points (e.g., 0, 2, 4, 6, 8 hours).

  • Cell Lysis:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensity for the protein of interest at each time point using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).

    • Plot the normalized protein levels against time to determine the degradation kinetics and calculate the protein's half-life.

Ubiquitination Assays

A key step in the ERAD pathway is the ubiquitination of the substrate protein, which marks it for degradation by the proteasome. In vitro ubiquitination assays are valuable for determining if a specific E3 ubiquitin ligase is involved in the degradation of a protein of interest.

Materials:

  • Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase

  • Purified recombinant substrate protein

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against the substrate protein or ubiquitin

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, ubiquitin, and the substrate protein in the ubiquitination reaction buffer.

    • Include a negative control reaction that lacks one of the key components, such as ATP or the E3 ligase.

  • Initiate Reaction:

    • Add ATP to the reaction mixture to a final concentration of 2-5 mM to start the reaction.

  • Incubation:

    • Incubate the reaction at 30-37°C for 1-2 hours.

  • Stop Reaction:

    • Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot using an antibody against the substrate protein to detect higher molecular weight ubiquitinated species, which appear as a smear or ladder of bands above the unmodified protein. Alternatively, an anti-ubiquitin antibody can be used.

Reporter-Based Assays

Reporter-based assays provide a high-throughput method to monitor the activity of the ER stress response and ERAD pathway. These assays typically utilize a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of an ER stress-responsive promoter element.

Materials:

  • Mammalian cell line

  • ER stress reporter plasmid (e.g., containing the ER stress response element (ERSE) driving luciferase expression)

  • Transfection reagent

  • 96-well white, clear-bottom tissue culture plates

  • ER stress-inducing agent (e.g., tunicamycin or thapsigargin)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate.

    • Transfect the cells with the ER stress reporter plasmid according to the manufacturer's protocol for the transfection reagent.

    • It is advisable to co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Induction of ER Stress:

    • 24-48 hours post-transfection, treat the cells with an ER stress-inducing agent at various concentrations. Include an untreated control.

  • Incubation:

    • Incubate the cells for a desired period (e.g., 16-24 hours) to allow for reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

    • Plot the normalized luciferase activity against the concentration of the ER stress-inducing agent to determine the dose-response relationship.

Quantitative Data Presentation

The following table summarizes the approximate half-lives of several well-characterized ERAD substrates in mammalian cells, as determined by cycloheximide chase assays.

ERAD SubstrateCell TypeApproximate Half-lifeReference
Misfolded α1-antitrypsin (NHK variant) HEK293~1-2 hours
TCRα (un-assembled) Jurkat~30-60 minutes
CFTRΔF508 CHO~30 minutes
HMG-CoA reductase (regulated) SV-589~2-4 hours
RI332 (truncated ribophorin I) COS-1~1 hour

Signaling Pathways and Experimental Workflows

ER-Associated Degradation (ERAD) Pathway

The ERAD pathway is a complex process involving substrate recognition, retro-translocation, ubiquitination, and proteasomal degradation.

ERAD_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Chaperone Chaperone (e.g., BiP) Misfolded_Protein->Chaperone Recognition Lectin Lectin (e.g., OS-9) Chaperone->Lectin ERAD_Complex ERAD Complex (e.g., Hrd1) Lectin->ERAD_Complex Targeting p97 p97/VCP ERAD_Complex->p97 Retro-translocation Ubiquitin Ubiquitin Ubiquitin->ERAD_Complex Ubiquitination Proteasome 26S Proteasome p97->Proteasome Delivery Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Overview of the ER-Associated Degradation (ERAD) pathway.

Experimental Workflow: Cycloheximide Chase Assay

CHX_Workflow Start Seed Cells CHX_Treatment Treat with Cycloheximide (t=0) Start->CHX_Treatment Time_Points Incubate for Different Time Points CHX_Treatment->Time_Points Cell_Lysis Lyse Cells Time_Points->Cell_Lysis Protein_Quant Quantify Protein Concentration Cell_Lysis->Protein_Quant Western_Blot Perform Western Blot Protein_Quant->Western_Blot Analysis Densitometry and Data Analysis Western_Blot->Analysis End Determine Protein Half-life Analysis->End

Caption: Workflow for a cycloheximide chase assay.

Experimental Workflow: In Vitro Ubiquitination Assay

Ubiquitination_Workflow Start Purify Recombinant Proteins Reaction_Setup Set up Ubiquitination Reaction (E1, E2, E3, Ub, Substrate) Start->Reaction_Setup Add_ATP Initiate Reaction with ATP Reaction_Setup->Add_ATP Incubation Incubate at 37°C Add_ATP->Incubation Stop_Reaction Stop Reaction with Sample Buffer Incubation->Stop_Reaction SDS_PAGE Run SDS-PAGE Stop_Reaction->SDS_PAGE Western_Blot Perform Western Blot SDS_PAGE->Western_Blot Detection Detect Ubiquitinated Substrate Western_Blot->Detection

Caption: Workflow for an in vitro ubiquitination assay.

Experimental Workflow: ER Stress Reporter Assay

Reporter_Workflow Start Seed Cells in 96-well Plate Transfection Transfect with ER Stress Reporter Plasmid Start->Transfection Induction Treat with ER Stress Inducer Transfection->Induction Incubation Incubate for 16-24 hours Induction->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luciferase_Assay Measure Luciferase Activity Cell_Lysis->Luciferase_Assay Analysis Normalize and Analyze Data Luciferase_Assay->Analysis

Caption: Workflow for an ER stress reporter assay.

References

Application Notes and Protocols for Monitoring Tumor Growth Inhibition with ARV-471

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vepdegestrant (ARV-471) is an orally bioavailable PROteolysis Targeting Chimera (PROTAC) protein degrader designed to target and degrade the estrogen receptor (ER)[1]. As a heterobifunctional molecule, ARV-471 simultaneously binds to the ER and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the ER protein[2][3]. This mechanism of action offers a novel therapeutic strategy for estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer, which accounts for approximately 75% of breast cancer cases[2]. Preclinical studies have demonstrated that ARV-471 induces profound ER degradation, leading to significant tumor growth inhibition (TGI)[2]. These application notes provide detailed protocols for monitoring the anti-tumor efficacy of ARV-471 in preclinical models.

Mechanism of Action of ARV-471

ARV-471 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate the estrogen receptor. The molecule forms a ternary complex between the ER and the CRBN E3 ligase, which tags the ER with ubiquitin for degradation by the proteasome. This degradation of ER disrupts the downstream signaling pathways that drive the proliferation of ER+ breast cancer cells.

ARV471_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation cluster_downstream Downstream Effect ARV471 ARV-471 ARV471_in ARV-471 ARV471->ARV471_in ER Estrogen Receptor (ERα) ER_in ERα ER->ER_in CRBN Cereblon (CRBN) E3 Ligase CRBN_in CRBN CRBN->CRBN_in ARV471_in->CRBN_in ER_in->ARV471_in Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Degraded_ER Degraded ER Fragments Proteasome->Degraded_ER Degradation TumorGrowth Inhibition of Tumor Growth Degraded_ER->TumorGrowth cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: Mechanism of action of ARV-471, a PROTAC that induces ER degradation.

Quantitative Data Presentation

The efficacy of ARV-471 has been quantified in various preclinical and clinical studies. The following tables summarize key data points regarding ER degradation and tumor growth inhibition.

Table 1: In Vitro ER Degradation and Cell Proliferation Inhibition

Cell Line ER Status ARV-471 DC₅₀ (ER Degradation) ARV-471 GI₅₀ (Growth Inhibition)
MCF7 WT ER ~0.9 nM 3.3 nM
T47D WT ER Not Specified 4.5 nM
T47D ER Y537S Mutant Not Specified 8.0 nM
T47D ER D538G Mutant Not Specified 5.7 nM

DC₅₀: 50% maximal degradation concentration. GI₅₀: 50% maximal growth inhibition concentration.

Table 2: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models

Model Treatment (Oral, Once Daily) Tumor Growth Inhibition (TGI) ER Degradation in Tumor Reference
MCF7 Orthotopic Xenograft 3 mg/kg ARV-471 85% ≥94%
MCF7 Orthotopic Xenograft 10 mg/kg ARV-471 98% ≥94%
MCF7 Orthotopic Xenograft 30 mg/kg ARV-471 120% (Regression) ≥94%
MCF7 Orthotopic Xenograft Fulvestrant (200 mg/kg) 46% 63-65%
ST941/HI PDX (ER Y537S) 10 mg/kg ARV-471 Regression Significant
Palbociclib-Resistant PDX 10 mg/kg ARV-471 102% (Regression) Significant

TGI is calculated relative to a vehicle control group. TGI > 100% indicates tumor regression.

Table 3: Clinical Trial Data (Phase 1/2 VERITAC)

Patient Population Endpoint Result ER Degradation (Paired Biopsies) Reference
ER+/HER2- mBC (heavily pretreated) Clinical Benefit Rate (CBR) 38.0% (n=71) Up to 89%
ER+/HER2- mBC with ESR1 mutation Clinical Benefit Rate (CBR) 51.2% (n=41) Up to 89%

mBC: metastatic breast cancer. CBR: Confirmed complete response, partial response, or stable disease >24 weeks.

Experimental Protocols

Protocol 1: In Vivo Monitoring of Tumor Growth Inhibition

This protocol describes the methodology for establishing a xenograft mouse model and monitoring tumor growth in response to ARV-471 treatment.

InVivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Implant Implant ER+ Cancer Cells (e.g., MCF7) into mammary fat pad of mice Estradiol Supplement with 17β-estradiol pellet Implant->Estradiol TumorGrowth Allow tumors to reach palpable size (e.g., 100-200 mm³) Estradiol->TumorGrowth Randomize Randomize mice into treatment groups (Vehicle, ARV-471, etc.) TumorGrowth->Randomize Dosing Administer treatment daily (e.g., oral gavage) Randomize->Dosing Monitor Monitor tumor volume and body weight 2-3 times/week Dosing->Monitor Calipers Measure tumor length (L) and width (W) with calipers Monitor->Calipers Volume Calculate Volume: (L x W²)/2 Calipers->Volume Endpoint Euthanize at endpoint and collect tumors for analysis Volume->Endpoint TGI Calculate Tumor Growth Inhibition (TGI) Volume->TGI

Caption: Experimental workflow for in vivo tumor growth inhibition studies.

Methodology:

  • Animal Model:

    • Use female immunodeficient mice (e.g., NOD/SCID).

    • Two to three days prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 90-day release) to support the growth of estrogen-dependent tumors.

    • Orthotopically implant ER+ breast cancer cells (e.g., 1x10⁷ MCF7 cells) into the mammary fat pad.

  • Tumor Monitoring and Treatment:

    • Monitor animals for tumor formation. Once tumors are palpable and reach an average volume of 100-200 mm³, randomize them into treatment and control groups (n=10 mice/group is common).

    • Measure tumor dimensions using digital calipers at least twice a week. The length (L) is the longest diameter, and the width (W) is the diameter perpendicular to the length.

    • Calculate tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2.

    • Administer ARV-471 (e.g., 3, 10, or 30 mg/kg) or vehicle control daily via oral gavage.

    • Record the body weight of the animals at each measurement to monitor for toxicity.

  • Endpoint and Data Analysis:

    • Continue treatment for a defined period (e.g., 28 days) or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the animals and excise the tumors for downstream analysis (e.g., Western blot, IHC).

    • Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100.

Protocol 2: Western Blot for ER Degradation

This protocol details the steps to quantify the level of ER protein in tumor lysates, providing a direct measure of ARV-471's pharmacodynamic effect.

WesternBlot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis_wb Analysis Lysate Homogenize excised tumor tissue in RIPA buffer with protease inhibitors Centrifuge Centrifuge lysate to pellet debris and collect supernatant Lysate->Centrifuge Quantify Determine protein concentration (e.g., BCA assay) Centrifuge->Quantify Load Load equal protein amounts onto an SDS-PAGE gel Quantify->Load Transfer Transfer separated proteins to a PVDF membrane Load->Transfer Block Block membrane with 5% non-fat milk in TBST Transfer->Block Probe Incubate with primary antibody (anti-ERα), then HRP-conjugated secondary antibody Block->Probe Detect Apply ECL substrate and visualize bands Probe->Detect Normalize Normalize ER band intensity to a loading control (e.g., β-actin) Detect->Normalize Compare Compare normalized ER levels between treated and vehicle control groups Normalize->Compare

Caption: Workflow for Western blot analysis of ERα degradation in tumor tissue.

Methodology:

  • Tumor Lysate Preparation:

    • Excise tumors from euthanized mice and snap-freeze them in liquid nitrogen or process them immediately.

    • Homogenize the tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 7.5-10%).

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific for ERα (e.g., rabbit anti-ERα) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein, such as β-actin or GAPDH.

    • Quantify the band intensities using densitometry software.

    • Calculate the ER degradation by normalizing the ERα signal to the loading control signal and comparing the values from the ARV-471-treated groups to the vehicle control group.

Protocol 3: Immunohistochemistry (IHC) for Ki67

This protocol is used to assess the proliferation rate of tumor cells by staining for the nuclear antigen Ki67, a marker of active cell division. A reduction in Ki67 staining indicates an anti-proliferative effect of the treatment.

Methodology:

  • Tissue Preparation:

    • Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a series of graded ethanol washes and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides by washing them in xylene (2-3 times, 5 minutes each).

    • Rehydrate the sections by sequential immersion in 100%, 95%, 70%, and 50% ethanol, followed by distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval to unmask the antigen. Immerse slides in a retrieval solution (e.g., 10 mM Citrate Buffer, pH 6.0) and heat in a water bath or steamer at ~95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining and Visualization:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.

    • Block non-specific antibody binding using a protein block or normal serum for 10-60 minutes.

    • Incubate the sections with a primary antibody against Ki67 (e.g., rabbit anti-Ki67) for 1 hour at room temperature or overnight at 4°C.

    • Wash with buffer (e.g., PBS or TBS).

    • Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody.

    • Wash with buffer.

    • Apply a DAB (3,3'-Diaminobenzidine) substrate, which will produce a brown precipitate at the site of the antigen.

    • Counterstain the nuclei with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate the slides, clear with xylene, and coverslip using a permanent mounting medium.

    • Image the slides using a brightfield microscope.

    • The Ki67 proliferation index can be calculated by counting the percentage of Ki67-positive (brown) nuclei among the total number of tumor cell nuclei in several high-power fields. A lower index in treated samples compared to controls indicates inhibition of proliferation.

References

Application Notes and Protocols for Assessing Vepdegestrant Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vepdegestrant (ARV-471) is an investigational oral Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ER), a key driver in ER-positive (ER+) breast cancer.[1][2][3] As with any targeted therapy, a thorough assessment of off-target effects is crucial to ensure its safety and therapeutic specificity. These application notes provide a comprehensive overview and detailed protocols for assessing the off-target effects of vepdegestrant.

Vepdegestrant functions as a heterobifunctional molecule, simultaneously binding to the ER and the E3 ubiquitin ligase cereblon (CRBN).[2] This proximity induces the ubiquitination and subsequent proteasomal degradation of the ER.[4] While designed for high selectivity, potential off-target interactions could arise from the ER-binding moiety, the CRBN-binding moiety, or the fully assembled PROTAC molecule.

This document outlines a multi-pronged approach to comprehensively evaluate the off-target profile of vepdegestrant, encompassing biochemical, cellular, and global omics methodologies.

I. Biochemical Assays for Off-Target Binding

Biochemical assays are fundamental in determining the direct interaction of vepdegestrant with unintended protein targets. These assays provide a quantitative measure of binding affinity and are essential for initial off-target liability screening.

Kinase Profiling

Application Note: Kinase inhibitors are a major class of oncology drugs, and due to conserved ATP-binding sites, off-target kinase inhibition is a common liability. Although vepdegestrant is not a kinase inhibitor, its constituent parts could theoretically interact with kinase active sites. Kinome-wide screening is therefore a critical step to rule out unintended inhibition of cellular signaling pathways regulated by kinases. Commercial services offering panels of hundreds of human kinases are a time- and cost-effective way to perform this analysis.

Protocol: In Vitro Kinase Profiling Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of vepdegestrant in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

  • Assay Setup:

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology, Carna Biosciences).

    • Select a comprehensive kinase panel (e.g., >400 kinases).

    • Assays are typically performed in multi-well plates where each well contains a specific purified, recombinant kinase, its substrate, and ATP.

  • Compound Incubation:

    • Add vepdegestrant at the desired final concentrations to the kinase reaction mixtures.

    • Include appropriate controls:

      • Vehicle control (DMSO).

      • Positive control (a known inhibitor for each kinase).

  • Reaction and Detection:

    • Incubate the plates to allow the kinase reaction to proceed.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric [³³P-ATP], fluorescence, or luminescence-based).

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibited by vepdegestrant relative to the vehicle control.

    • Data is typically presented as percent inhibition at a given concentration or as IC50 values for significant interactions.

Receptor Binding Assays

Application Note: To assess the selectivity of the ER-binding component of vepdegestrant, a broad panel of receptors, ion channels, and transporters should be screened. This is crucial to identify any unintended interactions that could lead to pharmacological side effects. Radioligand binding assays are a sensitive and established method for this purpose.

Protocol: Radioligand Receptor Binding Panel

  • Compound Preparation:

    • Prepare a stock solution of vepdegestrant in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions to test a range of concentrations (typically from 10 µM down to the nanomolar range).

  • Assay Principle:

    • This is a competitive inhibition assay where vepdegestrant competes with a known radiolabeled ligand for binding to a specific receptor.

  • Assay Procedure:

    • In a multi-well filter plate, combine cell membranes or purified receptors expressing the target of interest with a fixed concentration of a specific high-affinity radioligand.

    • Add vepdegestrant at various concentrations.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through the filter plate.

    • Wash the filters to remove non-specifically bound radioligand.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding at each concentration of vepdegestrant.

    • Determine the IC50 value (the concentration of vepdegestrant that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) to estimate the binding affinity of vepdegestrant for the off-target receptor.

II. Cellular Assays for Off-Target Effects

Cellular assays are essential to confirm if off-target binding observed in biochemical assays translates to a functional consequence in a biological context. They also help identify off-target effects that are not based on direct binding but on downstream cellular events.

Global Proteomics for Off-Target Degradation

Application Note: As vepdegestrant is a PROTAC, the most critical potential off-target effect is the unintended degradation of other proteins. This could occur if the ER-binding warhead has affinity for other proteins, or if the cereblon E3 ligase is redirected to degrade "neo-substrates." Global proteomics using mass spectrometry is the gold standard for identifying such unintended degradation events. It is crucial to include a negative control, such as an epimer of vepdegestrant that does not bind to the E3 ligase, to distinguish between intended degradation and other cellular protein changes.

Protocol: Global Proteomics Workflow for Off-Target Identification

  • Cell Culture and Treatment:

    • Culture an appropriate human cell line (e.g., MCF-7 for ER-positive breast cancer) to 70-80% confluency.

    • Treat cells with:

      • Vepdegestrant at a relevant concentration (e.g., 10x the in-cell DC50).

      • Vehicle control (e.g., DMSO).

      • Negative control PROTAC (e.g., an epimer that does not bind CRBN).

    • Incubate for a duration sufficient to observe degradation (e.g., 6-24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography.

    • Acquire data in a data-dependent (DDA) or data-independent (DIA/SWATH-MS) acquisition mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins.

    • Normalize the protein abundance data.

    • Perform statistical analysis to identify proteins with significantly altered abundance in vepdegestrant-treated cells compared to both vehicle and negative control-treated cells.

    • Generate volcano plots to visualize proteins that are significantly downregulated.

  • Target Validation:

    • Validate potential off-target proteins using orthogonal methods such as Western blotting with specific antibodies.

Transcriptomic Analysis (RNA-seq)

Application Note: Off-target effects can also manifest as changes in gene expression that are independent of protein degradation. RNA sequencing (RNA-seq) provides a global view of the transcriptome and can identify unintended changes in gene expression or RNA splicing patterns induced by vepdegestrant.

Protocol: RNA-Sequencing for Off-Target Gene Expression Analysis

  • Cell Culture and Treatment:

    • Culture and treat cells as described in the proteomics protocol (Section 2.1).

  • RNA Extraction and Library Preparation:

    • Harvest cells and extract total RNA using a suitable kit.

    • Assess RNA quality and quantity (e.g., using a Bioanalyzer).

    • Deplete ribosomal RNA (rRNA).

    • Prepare sequencing libraries from the rRNA-depleted RNA.

  • Sequencing:

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference human genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in vepdegestrant-treated cells compared to controls.

    • Perform pathway analysis (e.g., GO, KEGG) on the differentially expressed genes to identify any perturbed biological pathways.

    • Analyze for off-target splicing events.

III. Data Presentation and Visualization

Clear presentation of quantitative data and visualization of complex biological processes are essential for interpreting off-target assessment results.

Quantitative Data Summary

Table 1: Preclinical ER Degradation by Vepdegestrant

Cell LineVepdegestrant TreatmentER Degradation (%)Reference
MCF-74 hours79-86%
T47D4 hours79-86%
MCF-7 CDX ModelDay 2893%

Table 2: Clinical Efficacy of Vepdegestrant in ER+/HER2- Advanced Breast Cancer (VERITAC-2 Trial)

Patient PopulationTreatment ArmMedian Progression-Free Survival (months)Hazard Ratio (95% CI)p-valueReference
ESR1-mutantVepdegestrant5.00.57 (0.42–0.77)<0.001
ESR1-mutantFulvestrant2.1
Intent-to-TreatVepdegestrant3.70.83 (0.68–1.02)0.07
Intent-to-TreatFulvestrant3.6

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with Vepdegestrant (VERITAC-2 Trial)

Adverse EventVepdegestrant Arm (%)Fulvestrant Arm (%)Reference
Fatigue26.615.6
Increased ALT14.49.8
Increased AST14.410.4
Nausea13.58.8

Diagrams of Pathways and Workflows

Vepdegestrant_Mechanism_of_Action Vepdegestrant Vepdegestrant Ternary_Complex Ternary Complex (ER-Vepdegestrant-CRBN) Vepdegestrant->Ternary_Complex Binds ER Estrogen Receptor (ERα) ER->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Binds Ub_ER Polyubiquitinated ER Ternary_Complex->Ub_ER Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_ER Proteasome 26S Proteasome Ub_ER->Proteasome Targeted for Degradation Degradation ER Degradation Proteasome->Degradation Mediates

Vepdegestrant's PROTAC Mechanism of Action.

Off_Target_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_validation Hit Validation Kinase Kinase Profiling (>400 kinases) Validation Orthogonal Validation (e.g., Western Blot, qPCR) Kinase->Validation Identified Hits Receptor Receptor Binding Panel (Receptors, Ion Channels) Receptor->Validation Identified Hits Proteomics Global Proteomics (LC-MS/MS) for Off-Target Degradation Proteomics->Validation Identified Hits RNAseq Transcriptomics (RNA-seq) for Gene Expression Changes RNAseq->Validation Identified Hits

Experimental workflow for off-target assessment.

Conclusion

A rigorous and multi-faceted approach is imperative for the comprehensive assessment of vepdegestrant's off-target effects. The combination of in vitro biochemical assays and cell-based omics approaches provides a robust framework to identify and validate potential off-target liabilities. The protocols outlined in these application notes serve as a guide for researchers to systematically evaluate the selectivity profile of vepdegestrant, ultimately contributing to a more complete understanding of its therapeutic potential and safety profile.

References

Application Notes: Synergistic Inhibition of ER+ Breast Cancer Proliferation with Next-Generation ER Degraders and CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: In estrogen receptor-positive (ER+) breast cancer, the ER signaling pathway is a primary driver of tumor growth and proliferation. This pathway converges on the cell cycle machinery, specifically upregulating Cyclin D1, which activates Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] The combination of endocrine therapy with CDK4/6 inhibitors has become a cornerstone of treatment for ER+/HER2- advanced breast cancer.[3][4] However, acquired resistance, often driven by mutations in the estrogen receptor gene (ESR1), presents a significant clinical challenge.[3]

Next-generation ER degraders, including novel oral Selective Estrogen Receptor Degraders (SERDs) and PROTAC (PROteolysis-TArgeting Chimera) degraders, offer a more profound and sustained antagonism of ER signaling compared to earlier agents. These agents, such as camizestrant, vepdegestrant (ARV-471), elacestrant, and giredestrant, not only block ER signaling but actively promote the proteasomal degradation of the ERα protein, including mutant forms. Combining these potent ER degraders with CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) provides a robust, dual blockade of the ER-to-cell cycle pathway, showing synergistic anti-tumor activity and the potential to overcome resistance.

Mechanism of Action: Dual Pathway Blockade

The combination of a next-generation ER degrader and a CDK4/6 inhibitor targets the core oncogenic signaling axis in ER+ breast cancer at two critical nodes.

  • ER Degradation: Next-generation ER degraders bind to the ERα protein, inducing a conformational change that marks it for ubiquitination and subsequent degradation by the proteasome. This eliminates both wild-type and mutant ER, preventing the transcription of estrogen-responsive genes, including CCND1 (the gene encoding Cyclin D1).

  • CDK4/6 Inhibition: CDK4/6 inhibitors directly block the kinase activity of the Cyclin D-CDK4/6 complex. This prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.

This dual mechanism leads to a potent and sustained G1 cell cycle arrest.

G Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Activates Proteasome Proteasome ER->Proteasome Degradation CyclinD1 Cyclin D1 Gene Transcription ER->CyclinD1 Promotes ER_Degrader Next-Gen ER Degrader ER_Degrader->ER Binds & Induces Degradation Arrest G1 Cell Cycle Arrest ER_Degrader->Arrest CDK46 Cyclin D1-CDK4/6 Complex CyclinD1->CDK46 Forms Complex Rb Rb CDK46->Rb Phosphorylates E2F E2F CDK46->E2F Releases CDK46i CDK4/6 Inhibitor CDK46i->CDK46 Inhibits CDK46i->Arrest Rb->E2F Sequesters S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Promotes

Caption: Signaling pathway of combined ER degrader and CDK4/6 inhibitor action.

Quantitative Data Summary

The following tables summarize preclinical and clinical data for representative next-generation ER degraders in combination with CDK4/6 inhibitors.

Table 1: Preclinical Efficacy of Vepdegestrant (PROTAC ER Degrader) Combinations Data from in vivo patient-derived xenograft (PDX) models.

ModelTreatment GroupTumor Growth Inhibition (TGI) %Outcome
ST941/HI (ESR1 Y537S)Vepdegestrant102%Tumor Regression
ST941/HI/PBR (Palbociclib-Resistant)Vepdegestrant102%Tumor Regression
MCF7 Orthotopic XenograftVepdegestrant87% - 123%Substantial TGI / Regression
MCF7 Orthotopic XenograftFulvestrant31% - 80%TGI
Combination ModelsVepdegestrant + PalbociclibNot specifiedRobust Tumor Regressions
Combination ModelsVepdegestrant + AbemaciclibNot specifiedRobust Tumor Regressions
Combination ModelsVepdegestrant + RibociclibNot specifiedRobust Tumor Regressions
(Source: Data synthesized from preclinical studies on vepdegestrant (ARV-471)).

Table 2: Clinical Activity of Camizestrant (Oral SERD) + CDK4/6 Inhibitors (SERENA-1 Trial) Data from heavily pretreated patients with ER+, HER2- advanced breast cancer (N=191). 83% had prior CDK4/6i treatment.

Combination ArmDose LevelsMost Common Adverse Event (>30%)
Camizestrant + Abemaciclib75 or 150 mg CamizestrantDiarrhea (87.5%)
Camizestrant + Palbociclib75, 150, or 300 mg CamizestrantNeutropenia (80%)
Camizestrant + Ribociclib75 mg CamizestrantNeutropenia (32.1% - 53.1%)
Overall Population Metrics
Clinical Benefit Rate at 24 weeks (CBR₂₄)49.5%
Median Progression-Free Survival (mPFS)7.4 months
(Source: Clinical data from the SERENA-1 Phase I trial).

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of a novel ER degrader in combination with a CDK4/6 inhibitor.

G start Start: Hypothesis Generation invitro In Vitro Studies (ER+ Cell Lines, e.g., MCF7) start->invitro viability 1. Cell Viability Assay (Determine IC50, Synergy) invitro->viability western 2. Western Blot (Confirm ER Degradation, p-Rb Inhibition) viability->western cellcycle 3. Cell Cycle Analysis (Confirm G1 Arrest) western->cellcycle invivo In Vivo Studies (MCF7 Xenograft Model) cellcycle->invivo tgi 4. Tumor Growth Inhibition (Assess Efficacy) invivo->tgi pd 5. Pharmacodynamics (Confirm Target Engagement in Tumors) tgi->pd end End: Data Analysis & Conclusion pd->end

Caption: Preclinical experimental workflow for combination therapy evaluation.
Protocol 1: Cell Viability and Synergy Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of each agent and to quantify the synergistic interaction between the ER degrader and the CDK4/6 inhibitor.

Materials:

  • ER+ breast cancer cell line (e.g., MCF7, T47D)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • ER Degrader (e.g., Vepdegestrant) and CDK4/6 Inhibitor (e.g., Palbociclib) stock solutions in DMSO

  • 96-well clear-bottom white plates

  • CellTiter-Glo® 2.0 Assay kit (Promega) or similar ATP-based luminescence assay

  • Luminometer

  • Synergy analysis software (e.g., Chalice™, CompuSyn)

Method:

  • Cell Seeding: Seed MCF7 cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix. Serially dilute the ER degrader and the CDK4/6 inhibitor in culture medium. Combine them in a checkerboard format across the plate. Include single-agent and vehicle (DMSO) controls.

  • Treatment: Remove the overnight medium and add 100 µL of medium containing the drug combinations to the respective wells.

  • Incubation: Incubate the plates for 5-7 days to allow for multiple cell doublings.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize luminescence values to the vehicle control wells (100% viability).

    • Calculate IC50 values for each drug alone using non-linear regression (log(inhibitor) vs. response).

    • Use synergy software to calculate a Combination Index (CI) score based on the Chou-Talalay method. A CI < 1 indicates synergy.

Protocol 2: Western Blot for Target Engagement

Objective: To confirm ER protein degradation and inhibition of CDK4/6 pathway activity (p-Rb reduction) following treatment.

Materials:

  • 6-well plates

  • Treated cell pellets from in vitro studies

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα, anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Method:

  • Cell Lysis: Treat cells in 6-well plates with the ER degrader, CDK4/6 inhibitor, combination, and vehicle for 24 hours. Harvest and lyse cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize protein bands using a chemiluminescence imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to the loading control (β-Actin). Compare protein levels in treated samples to the vehicle control to confirm ER degradation and p-Rb reduction.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of the combination treatment on cell cycle distribution, specifically looking for an increase in the G0/G1 population.

Materials:

  • 6-well plates

  • Treated cells

  • PBS (Phosphate-Buffered Saline)

  • 70% cold ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Method:

  • Cell Treatment: Treat cells in 6-well plates with compounds for 24-48 hours as described previously.

  • Harvesting: Collect both adherent and floating cells. Centrifuge and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and add dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to gate on single cells and model the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control. An accumulation of cells in G0/G1 indicates cell cycle arrest.

Protocol 4: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.

Materials:

  • Female immunodeficient mice (e.g., BALB/c nude or NSG)

  • MCF7 cells

  • Matrigel

  • Estrogen pellets (for slow release, required for MCF7 growth)

  • ER Degrader and CDK4/6 Inhibitor formulated for oral gavage

  • Calipers for tumor measurement

  • Animal scale

Method:

  • Estrogen Supplementation: Implant a 17β-estradiol pellet subcutaneously into each mouse 2-3 days prior to tumor cell inoculation.

  • Tumor Inoculation: Subcutaneously inject 5-10 million MCF7 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, ER Degrader alone, CDK4/6i alone, Combination).

  • Treatment Administration: Administer drugs daily via oral gavage according to the predetermined dosing schedule.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect, particularly comparing the combination group to single-agent and vehicle groups.

References

Application Notes and Protocols for Vepdegestrant in ER+ HER2- Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vepdegestrant (also known as ARV-471) is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader designed for the treatment of estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] Unlike traditional endocrine therapies that block or modulate the estrogen receptor, vepdegestrant functions by inducing the degradation of the ER protein.[3] This novel mechanism of action offers a promising therapeutic strategy, particularly in patients who have developed resistance to existing endocrine therapies, often due to mutations in the estrogen receptor 1 (ESR1) gene.[2][4]

These application notes provide a summary of the preclinical and clinical data for vepdegestrant, along with detailed protocols for key experiments in ER+ HER2- breast cancer models.

Mechanism of Action

Vepdegestrant is a heterobifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome. This targeted degradation of the ER disrupts the signaling pathways that ER+ breast cancer cells rely on for growth and proliferation.

vepdegestrant_mechanism cluster_cell Cancer Cell cluster_downstream Downstream Effects vepdegestrant Vepdegestrant (ARV-471) er Estrogen Receptor (ER) vepdegestrant->er Binds e3_ligase E3 Ubiquitin Ligase vepdegestrant->e3_ligase Recruits proteasome Proteasome er->proteasome Targeted for Degradation e3_ligase->er Ubiquitination degraded_er Degraded ER Fragments proteasome->degraded_er Degrades ubiquitin Ubiquitin growth_inhibition Tumor Growth Inhibition degraded_er->growth_inhibition Leads to apoptosis Apoptosis degraded_er->apoptosis Induces

Caption: Mechanism of action of vepdegestrant.

Preclinical Data

Vepdegestrant has demonstrated potent and selective degradation of the estrogen receptor in preclinical models of ER+ breast cancer, leading to significant anti-tumor activity.

In Vitro Efficacy

In laboratory studies, vepdegestrant has shown robust degradation of the estrogen receptor in ER-positive breast cancer cell lines.

Cell LineER DegradationDC50 (approx.)Reference
ER+ Breast Cancer Cells>90%1-2 nM
MCF-7SignificantNot Specified
In Vivo Efficacy

Preclinical studies using xenograft models have shown that vepdegestrant leads to substantial tumor growth inhibition, outperforming the standard-of-care agent fulvestrant.

ModelTreatmentER DegradationTumor Growth Inhibition (TGI)Reference
ER-driven XenograftVepdegestrantUp to 97%Robust tumor shrinkage
MCF7 Orthotopic XenograftVepdegestrant (3-30 mg/kg daily)≥90%85-120%
MCF7 Orthotopic XenograftFulvestrant40-60%31-80%
ST941/HI (PDX model)VepdegestrantNot SpecifiedTumor regression

Clinical Data

Vepdegestrant has been evaluated in clinical trials for pretreated patients with ER+/HER2- advanced breast cancer.

VERITAC-2 Phase III Trial

The VERITAC-2 trial is a randomized, open-label study comparing vepdegestrant to fulvestrant in patients with ER+/HER2- advanced breast cancer that has progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.

Patient PopulationTreatmentMedian Progression-Free Survival (PFS)Hazard Ratio (HR)Reference
ESR1-mutantVepdegestrant5.0 months0.57 (95% CI 0.42–0.77)
ESR1-mutantFulvestrant2.1 months
All-comerVepdegestrant vs. FulvestrantNo substantial improvement0.83 (95% CI, 0.68-1.02)
Safety and Tolerability

In the VERITAC-2 trial, vepdegestrant was generally well-tolerated with a safety profile consistent with previous studies.

Adverse Event (Grade ≥3)Vepdegestrant ArmFulvestrant ArmReference
Grade 4 TEAEs1.6%2.9%

The most common treatment-emergent adverse events (TEAEs) for vepdegestrant were fatigue, increased alanine transaminase (ALT), and increased aspartate transaminase (AST).

Experimental Protocols

Cell Viability Assay (Example Protocol)

This protocol describes a general method for assessing the effect of vepdegestrant on the viability of ER+ breast cancer cell lines.

cell_viability_workflow start Start seed_cells Seed ER+ breast cancer cells (e.g., MCF-7) in 96-well plates start->seed_cells treat_cells Treat cells with varying concentrations of vepdegestrant seed_cells->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data to determine IC50 values measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a cell viability assay.

Materials:

  • ER+ breast cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear bottom plates

  • Vepdegestrant stock solution

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of vepdegestrant in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the vepdegestrant dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the cell viability reagent to room temperature.

  • Add 100 µL of the cell viability reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the vepdegestrant concentration.

Western Blot for ER Degradation (Example Protocol)

This protocol provides a general method for assessing the degradation of the estrogen receptor in response to vepdegestrant treatment.

Materials:

  • ER+ breast cancer cell line

  • 6-well plates

  • Vepdegestrant

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-ERα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with vepdegestrant at the desired concentrations for the specified time points.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities to determine the extent of ER degradation.

In Vivo Xenograft Model (Example Protocol)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of vepdegestrant in a mouse xenograft model.

xenograft_workflow start Start implant_cells Implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice start->implant_cells tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) implant_cells->tumor_growth randomize_mice Randomize mice into treatment groups tumor_growth->randomize_mice treat_mice Administer vepdegestrant or vehicle control daily via oral gavage randomize_mice->treat_mice monitor_tumors Measure tumor volume and body weight 2-3 times per week treat_mice->monitor_tumors endpoint Continue treatment until tumors reach a predetermined endpoint monitor_tumors->endpoint collect_tissues Collect tumors and other tissues for further analysis endpoint->collect_tissues end End collect_tissues->end

Caption: Workflow for an in vivo xenograft study.

Materials:

  • Immunocompromised mice (e.g., female ovariectomized NOD/SCID mice)

  • ER+ breast cancer cell line (e.g., MCF-7)

  • Matrigel

  • Vepdegestrant formulation for oral administration

  • Vehicle control

  • Calipers

Procedure:

  • Resuspend MCF-7 cells in a mixture of PBS and Matrigel.

  • Subcutaneously implant the cells into the flank of each mouse.

  • Supplement the mice with estrogen to support tumor growth.

  • Monitor the mice for tumor formation.

  • Once tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Administer vepdegestrant or vehicle control daily by oral gavage.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

  • Monitor the body weight of the mice as a measure of toxicity.

  • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

Vepdegestrant represents a significant advancement in the treatment of ER+ HER2- breast cancer. Its unique mechanism of action as a PROTAC ER degrader has shown promising results in both preclinical and clinical settings, particularly for patients with acquired resistance to traditional endocrine therapies. The protocols provided here serve as a guide for researchers to further investigate the therapeutic potential of vepdegestrant in relevant breast cancer models.

References

Application Notes and Protocols for Studying Vepdegestrant Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vepdegestrant (ARV-471) is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to target the estrogen receptor (ER) for degradation.[1][2] It represents a promising therapeutic strategy for ER-positive (ER+)/HER2-negative breast cancer.[3][4] Vepdegestrant works by inducing the formation of a ternary complex between the ER and the Cereblon (CRBN) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the ER.[5] While showing promise, the development of therapeutic resistance remains a significant clinical challenge. Understanding the mechanisms of resistance to vepdegestrant is crucial for developing strategies to overcome it and improve patient outcomes.

Initial studies on acquired resistance to vepdegestrant suggest that it may be associated with alterations in receptor tyrosine kinase/MAPK signaling pathways rather than mutations in the ER gene (ESR1) or the E3 ligase machinery. Specifically, upregulation of the HER family (EGFR, HER2, HER3) and MAPK/AKT signaling have been observed in vepdegestrant-resistant cell lines. This contrasts with resistance mechanisms to older endocrine therapies like fulvestrant, where ESR1 mutations are more frequently implicated.

These application notes provide a comprehensive experimental framework for researchers to investigate vepdegestrant resistance, from the generation of resistant cell models to their in-depth molecular characterization and in vivo validation.

Section 1: Generation and Validation of Vepdegestrant-Resistant Cell Lines

Application Note 1.1: Establishing Vepdegestrant-Resistant Breast Cancer Cell Lines

The primary in vitro model for studying acquired drug resistance is the generation of resistant cell lines through continuous exposure to escalating concentrations of the drug. This process mimics the selective pressure that leads to the emergence of resistant clones in patients.

Protocol 1.1: Generation of Vepdegestrant-Resistant Cell Lines

1. Introduction: This protocol describes the method for generating vepdegestrant-resistant breast cancer cell lines by long-term culture in the presence of the drug.

2. Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T47D)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Vepdegestrant (ARV-471)

  • Dimethyl sulfoxide (DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • 6-well and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

3. Procedure:

  • Determine the initial IC50 of Vepdegestrant:

    • Seed parental cells (e.g., MCF-7) in 96-well plates.

    • Treat with a range of vepdegestrant concentrations for 72-96 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).

  • Initiate Long-Term Culture:

    • Culture parental cells in medium containing vepdegestrant at a concentration equal to the IC50.

    • Use a parallel culture with DMSO as a vehicle control.

  • Dose Escalation:

    • Once the cells resume a normal growth rate (comparable to the DMSO control), subculture them and increase the vepdegestrant concentration by 1.5- to 2-fold.

    • Monitor cell morphology and viability regularly. If significant cell death occurs, maintain the current concentration until the cells adapt.

  • Establishment of Resistant Lines:

    • Continue the dose escalation until the cells can proliferate in a concentration of vepdegestrant that is at least 10-fold higher than the initial IC50.

    • At this stage, the cells are considered vepdegestrant-resistant (e.g., MCF-7-VepR).

  • Validation of Resistance:

    • Perform a dose-response assay on the parental and resistant cell lines to confirm the shift in IC50.

    • Cryopreserve aliquots of the resistant cell lines at various passages.

4. Data Presentation:

Table 1: IC50 Values of Vepdegestrant in Parental and Resistant Cell Lines

Cell LineIC50 (nM) of VepdegestrantFold Resistance (Resistant IC50 / Parental IC50)
MCF-7 (Parental)1.5-
MCF-7-VepR1150100
MCF-7-VepR2200133
T47D (Parental)2.0-
T47D-VepR1250125

Section 2: Molecular Characterization of Vepdegestrant Resistance

Application Note 2.1: Identifying Genomic, Transcriptomic, and Proteomic Alterations

To understand the mechanisms of resistance, a multi-omics approach is essential to identify changes at the DNA, RNA, and protein levels.

Protocol 2.1: Western Blotting for Key Signaling Proteins

1. Introduction: This protocol details the detection of key proteins involved in ER signaling and potential bypass pathways by Western blotting.

2. Materials:

  • Parental and vepdegestrant-resistant cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERα, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-MAPK, anti-MAPK, anti-NRAS, anti-CRBN, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

3. Procedure:

  • Protein Extraction:

    • Lyse cells in lysis buffer and quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

4. Data Presentation:

Table 2: Relative Protein Expression in Parental vs. Resistant Cells

ProteinParental (Relative Densitometry)Resistant (Relative Densitometry)Fold Change (Resistant/Parental)
ERα1.00.2-5.0
p-EGFR1.05.25.2
Total EGFR1.03.83.8
p-AKT1.04.54.5
Total AKT1.01.21.2
p-MAPK1.06.16.1
Total MAPK1.01.11.1
NRAS1.08.08.0
CRBN1.00.9-1.1
β-actin1.01.01.0

Section 3: Functional Validation of Resistance Mechanisms

Application Note 3.1: Validating the Role of Bypass Signaling Pathways

Once potential resistance mechanisms are identified, their functional role needs to be validated. This can be achieved through pharmacological inhibition or genetic manipulation of the identified targets.

Protocol 3.1: Cell Viability Assay with Combination Therapies

1. Introduction: This protocol assesses the ability of targeted inhibitors to restore sensitivity to vepdegestrant in resistant cells.

2. Materials:

  • Vepdegestrant-resistant cell lines

  • Vepdegestrant

  • Inhibitors of identified bypass pathways (e.g., EGFR inhibitor, MEK inhibitor)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

3. Procedure:

  • Seed resistant cells in 96-well plates.

  • Treat the cells with vepdegestrant alone, the targeted inhibitor alone, or a combination of both at various concentrations.

  • Incubate for 72-96 hours.

  • Perform a cell viability assay and analyze the data for synergistic, additive, or antagonistic effects.

4. Data Presentation:

Table 3: Effect of Combination Therapy on Vepdegestrant-Resistant Cells

TreatmentIC50 of Vepdegestrant (nM) in MCF-7-VepR1
Vepdegestrant alone150
Vepdegestrant + EGFR inhibitor (1 µM)25
Vepdegestrant + MEK inhibitor (0.5 µM)15

Section 4: In Vivo Validation of Resistance Mechanisms

Application Note 4.1: Utilizing Patient-Derived Xenograft (PDX) Models

PDX models, where patient tumor tissue is implanted into immunodeficient mice, are valuable for in vivo studies as they better recapitulate the heterogeneity of human tumors.

Protocol 4.1: Evaluating Vepdegestrant Resistance in PDX Models

1. Introduction: This protocol describes the use of PDX models to confirm in vitro findings and evaluate strategies to overcome resistance in a more clinically relevant setting.

2. Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • ER+ breast cancer PDX models (from patients naive to or resistant to endocrine therapy)

  • Vepdegestrant

  • Targeted inhibitors

  • Calipers for tumor measurement

3. Procedure:

  • Implant PDX tumor fragments into the mammary fat pads of mice.

  • Once tumors are established, randomize mice into treatment groups (e.g., vehicle, vepdegestrant, targeted inhibitor, combination).

  • Administer treatments as per the required schedule.

  • Measure tumor volume regularly.

  • At the end of the study, harvest tumors for molecular analysis (e.g., Western blotting, immunohistochemistry).

4. Data Presentation:

Table 4: Tumor Growth Inhibition in PDX Models

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle800-
Vepdegestrant65018.75
EGFR Inhibitor70012.5
Vepdegestrant + EGFR Inhibitor20075

Visualizations

Vepdegestrant Mechanism of Action and Resistance

vepdegestrant_resistance cluster_0 Vepdegestrant Action cluster_1 Resistance Mechanisms Vepdegestrant Vepdegestrant ER ER Vepdegestrant->ER Binds CRBN CRBN Vepdegestrant->CRBN Recruits Proteasome Proteasome ER->Proteasome Degradation Cell_Survival Cell Survival & Proliferation ER->Cell_Survival Inhibits (Vepdegestrant-mediated) CRBN->ER Ubiquitination EGFR EGFR/HER2 MAPK MAPK Pathway EGFR->MAPK AKT AKT Pathway EGFR->AKT MAPK->Cell_Survival Promotes AKT->Cell_Survival Promotes NRAS NRAS NRAS->MAPK

Caption: Vepdegestrant action and bypass resistance pathways.

Experimental Workflow for Studying Vepdegestrant Resistance

experimental_workflow start ER+ Breast Cancer Cell Lines (MCF-7, T47D) long_term_culture Long-term Culture with Escalating Vepdegestrant start->long_term_culture resistant_lines Establish Vepdegestrant- Resistant Cell Lines long_term_culture->resistant_lines validation Validate Resistance (IC50 Shift) resistant_lines->validation molecular_char Molecular Characterization (WES, RNA-seq, Proteomics) validation->molecular_char identify_mechanisms Identify Potential Resistance Mechanisms molecular_char->identify_mechanisms functional_validation Functional Validation (Inhibitors, siRNA) identify_mechanisms->functional_validation in_vivo_validation In Vivo Validation (PDX Models) functional_validation->in_vivo_validation end Therapeutic Strategies to Overcome Resistance in_vivo_validation->end

Caption: Workflow for vepdegestrant resistance studies.

References

Troubleshooting & Optimization

Technical Support Center: Vepdegestrant In Vitro Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with vepdegestrant (ARV-471) in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is vepdegestrant and why is its solubility a concern in in vitro experiments?

A1: Vepdegestrant (also known as ARV-471) is an investigational oral PROteolysis TArgeting Chimera (PROTAC) designed to degrade the estrogen receptor (ER). Like many PROTACs, it is a large, hydrophobic molecule with a high molecular weight (723.9 g/mol ), which contributes to its poor aqueous solubility.[1][2] This can lead to challenges in preparing homogenous solutions for in vitro assays, potentially causing compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the known solubility properties of vepdegestrant?

A2: Vepdegestrant is sparingly soluble in water and ethanol but exhibits high solubility in dimethyl sulfoxide (DMSO).[3] One source indicates a slight solubility in water in the range of 0.1-1 mg/mL. It is important to note that vepdegestrant has been shown to be unstable in aqueous buffer solutions across a pH range of 2-10, with significant loss of compound observed over time, which is likely due to adsorption to container surfaces. This instability is reduced in the presence of plasma proteins, suggesting that proteins can help to keep the compound in solution.

Q3: My vepdegestrant, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?

A3: This phenomenon is commonly referred to as "crashing out" and occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous environment where it is poorly soluble. To prevent this, consider the following strategies:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your cell culture medium, ideally below 0.5%, as higher concentrations can be cytotoxic.

  • Use a pre-warmed medium: Adding your DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes improve solubility.

  • Rapid mixing: Vortex or pipette vigorously while adding the DMSO stock to the aqueous medium to ensure rapid and thorough mixing, preventing localized high concentrations of the compound.

  • Increase serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in your medium can help to solubilize vepdegestrant, as proteins can bind to the compound and prevent precipitation.

  • Consider co-solvents: For particularly challenging situations, a co-solvent system may be necessary. However, this requires careful validation to ensure the co-solvents do not interfere with the assay.

Q4: Are there any specific recommendations for handling and storing vepdegestrant solutions?

A4: Yes, proper handling and storage are crucial for maintaining the integrity of your vepdegestrant solutions.

  • Stock Solutions: Prepare high-concentration stock solutions in 100% anhydrous DMSO. Store these stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Dilutions: It is highly recommended to prepare fresh working dilutions from your stock solution for each experiment. Do not store vepdegestrant in aqueous buffers for extended periods due to its instability.

  • Labware: Use low-protein-binding plasticware (e.g., polypropylene tubes and pipette tips) to minimize adsorption of the compound to surfaces.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with vepdegestrant in vitro.

Problem Potential Cause(s) Troubleshooting Steps
Visible precipitate in stock solution (in 100% DMSO) - The compound has not fully dissolved.- The DMSO is not anhydrous (has absorbed moisture).- Gently warm the solution in a 37°C water bath for 5-10 minutes.- Use mechanical agitation such as vortexing or sonication to aid dissolution.- Use fresh, anhydrous DMSO to prepare a new stock solution.
Precipitation upon dilution into aqueous medium (e.g., cell culture medium) - "Crashing out" due to poor aqueous solubility.- Final DMSO concentration is too low to maintain solubility.- Lower the final working concentration of vepdegestrant.- Increase the final DMSO concentration slightly (ensure it remains non-toxic to your cells, typically <0.5%).- Add the DMSO stock to pre-warmed medium while vortexing.- Increase the serum concentration in the medium (e.g., from 10% to 20% FBS), if permissible for the assay.- Consider using a co-solvent system (see Protocol 2).
Inconsistent or non-reproducible results in cell-based assays - Inaccurate dosing due to partial precipitation or aggregation.- Adsorption of the compound to plasticware.- Visually inspect all solutions for precipitation before use.- Prepare fresh dilutions for each experiment.- Use low-protein-binding plates and pipette tips.- Consider pre-coating plates with a sterile 0.1% Bovine Serum Albumin (BSA) solution to block non-specific binding sites.
Observed cellular toxicity at expected non-toxic concentrations - Cytotoxicity from the solvent (DMSO) at higher concentrations.- Compound aggregation leading to non-specific cellular stress.- Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%).- Run a vehicle control with the same final DMSO concentration to assess solvent toxicity.- Confirm the complete dissolution of vepdegestrant before adding it to the cells.

Data Presentation

Table 1: Solubility of Vepdegestrant in Various Solvents

SolventReported SolubilityMolar Concentration (approx.)Reference
DMSO100 mg/mL138.14 mM
WaterInsoluble / Slightly soluble (0.1-1 mg/mL)~0.14 - 1.38 mM
EthanolInsoluble-

Table 2: In Vivo Formulation Examples for Vepdegestrant (Adaptable for In Vitro Use)

Formulation CompositionAchieved ConcentrationNotesReference
10% DMSO, 90% Corn Oil≥ 5.5 mg/mL (≥ 7.60 mM)Clear solution.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2 mg/mL (≥ 2.76 mM)Clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)2 mg/mL (2.76 mM)Suspended solution, requires sonication.

Experimental Protocols

Protocol 1: Standard Preparation of Vepdegestrant Working Solution for Cell Culture

  • Prepare a High-Concentration Stock Solution:

    • Allow the powdered vepdegestrant and anhydrous DMSO to come to room temperature.

    • In a sterile, low-protein-binding microcentrifuge tube, dissolve vepdegestrant in 100% anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing. If necessary, briefly warm the solution at 37°C and sonicate.

    • Visually inspect the solution to confirm there are no visible particles.

    • Aliquot the 10 mM stock solution into single-use volumes and store at -80°C, protected from light.

  • Prepare Intermediate Dilutions (if necessary):

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations.

  • Prepare Final Working Solutions in Cell Culture Medium:

    • Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

    • To prepare the final working concentration, add a small volume of the appropriate DMSO stock/intermediate dilution to the pre-warmed medium. The final DMSO concentration should not exceed the tolerance of your cell line (typically <0.5%). For example, to achieve a 1 µM final concentration from a 1 mM intermediate stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 1 mM stock to 999 µL of medium).

    • Immediately and vigorously mix the solution by vortexing or repeated pipetting to prevent precipitation.

    • Use the final working solution immediately for treating your cells.

Protocol 2: Preparation of Vepdegestrant with a Co-Solvent System (for advanced troubleshooting)

This protocol should be used as a secondary option if standard methods fail, and requires thorough validation to ensure the co-solvents do not interfere with the assay.

  • Prepare a 10 mM Stock Solution in 100% DMSO as described in Protocol 1.

  • Prepare a Co-Solvent Mixture: Prepare a sterile mixture of PEG300 and Tween-80. A common starting point is a 4:1 ratio of PEG300 to Tween-80.

  • Prepare an Intermediate Solution:

    • In a sterile tube, add 1 part of the 10 mM vepdegestrant DMSO stock.

    • Add 4 parts of the PEG300/Tween-80 co-solvent mixture.

    • Mix thoroughly until a clear solution is formed. This creates a 2 mM intermediate solution in a DMSO/co-solvent vehicle.

  • Prepare Final Working Solution:

    • Add the intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration, ensuring the final concentration of all solvent components is low and non-toxic.

    • Mix thoroughly and use immediately.

    • Crucially, a vehicle control containing the same final concentration of DMSO, PEG300, and Tween-80 must be included in your experiment.

Protocol 3: Western Blot for Vepdegestrant-Induced ER Degradation

  • Cell Seeding and Treatment:

    • Seed ER-positive breast cancer cells (e.g., MCF-7, T47D) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of vepdegestrant (prepared as in Protocol 1) for the desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Estrogen Receptor Alpha overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize ER levels to the loading control.

Mandatory Visualizations

Vepdegestrant_Mechanism_of_Action Vepdegestrant (PROTAC) Mechanism of Action cluster_cell Cell cluster_ternary Ternary Complex Formation Vep Vepdegestrant (PROTAC) ER Estrogen Receptor (ER) (Target Protein) Vep->ER Binds to ER CRBN Cereblon (CRBN) (E3 Ligase) Vep->CRBN Ternary ER : Vepdegestrant : CRBN Ternary Complex Proteasome 26S Proteasome ER->Proteasome Recognition & Degradation Ub Ubiquitin (Ub) Ub->ER Polyubiquitin Chain DegradedER Degraded ER Fragments Proteasome->DegradedER Ternary->Ub Ubiquitination of ER

Caption: Vepdegestrant hijacks the ubiquitin-proteasome system to degrade the Estrogen Receptor.

Troubleshooting_Workflow Troubleshooting Vepdegestrant Precipitation Start Start: Vepdegestrant Precipitation Observed CheckStock 1. Check Stock Solution (in 100% DMSO) Start->CheckStock StockClear Is stock solution clear? CheckStock->StockClear RedissolveStock Warm (37°C), Vortex, or Sonicate. Use fresh anhydrous DMSO if needed. StockClear->RedissolveStock No DilutionStep 2. Review Dilution Protocol StockClear->DilutionStep Yes RedissolveStock->CheckStock DilutionMethod Are you adding stock to pre-warmed medium with rapid mixing? DilutionStep->DilutionMethod ImplementMixing Adopt proper dilution technique: - Pre-warm medium to 37°C - Vortex while adding stock DilutionMethod->ImplementMixing No ConcentrationStep 3. Adjust Concentrations DilutionMethod->ConcentrationStep Yes ImplementMixing->ConcentrationStep LowerConc Try a lower final vepdegestrant concentration. ConcentrationStep->LowerConc IncreaseDMSO Slightly increase final DMSO (stay below 0.5%). ConcentrationStep->IncreaseDMSO IncreaseSerum Increase serum % in medium (e.g., 10% -> 20% FBS). ConcentrationStep->IncreaseSerum AdvancedStep 4. Advanced Strategies LowerConc->AdvancedStep Precipitation Persists End Problem Resolved LowerConc->End Resolved IncreaseDMSO->AdvancedStep Precipitation Persists IncreaseDMSO->End Resolved IncreaseSerum->AdvancedStep Precipitation Persists IncreaseSerum->End Resolved CoSolvent Consider a co-solvent system (e.g., PEG300/Tween-80). Requires vehicle control validation AdvancedStep->CoSolvent CoSolvent->End Resolved

Caption: A logical workflow for troubleshooting vepdegestrant precipitation in in vitro assays.

References

Technical Support Center: Troubleshooting Inconsistent ER Degradation Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in their estrogen receptor (ER) degradation experiments. Below you will find frequently asked questions and troubleshooting guides to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent or no degradation of the Estrogen Receptor (ERα)?

A: Several factors can lead to inconsistent or a complete lack of ERα degradation. Key areas to investigate include the specific cell line being used, the concentration and stability of your degradation-inducing compound (e.g., PROTAC), and the experimental timeline.[1] Cell lines can have varying expression levels of ERα and the necessary E3 ligases (like Cereblon or VHL) that your compound recruits.[1] It is also crucial to perform a dose-response experiment, as high concentrations of degraders can sometimes lead to a "hook effect," where the formation of the productive ternary complex (ERα-Degrader-E3 ligase) is impaired, reducing degradation.[1][2]

Q2: What is the "hook effect" and how can I confirm if it's affecting my experiment?

A: The "hook effect" is a phenomenon where an excess of the bifunctional degrader molecule disrupts the formation of the productive ternary complex required for degradation, leading to a decrease in degradation at high concentrations.[2] To determine if you are observing a hook effect, you should perform a dose-response experiment with a wide range of compound concentrations. A bell-shaped curve in your degradation data, where degradation decreases at higher concentrations, is indicative of the hook effect.

Q3: How important is the choice of E3 ligase ligand in my degrader?

A: The choice of the E3 ligase ligand is critical. The targeted E3 ligase must be expressed in the cell line you are using. If the expression of the chosen E3 ligase is low or absent, no degradation will occur. It is recommended to confirm the expression of the E3 ligase (e.g., VHL, CRBN) in your target cells using methods like Western blot or qPCR. If degradation remains low, testing alternative E3 ligase ligands may be necessary.

Q4: Can the passage number of my cell line affect ER degradation results?

A: Yes, the passage number can significantly impact cellular characteristics and experimental outcomes. High passage numbers can lead to alterations in morphology, growth rates, and protein expression levels, including your target protein (ERα) and the necessary E3 ligases. For reproducible results, it is crucial to use cell lines within a consistent and low passage number range and to document the passage number for all experiments.

Troubleshooting Guides

Problem 1: No or Weak ERα Degradation Observed

If you are observing minimal to no degradation of ERα, consider the following potential causes and solutions.

Possible Cause Suggested Solution
Low Compound Potency Synthesize and test alternative degraders with different linkers or E3 ligase ligands to improve ternary complex formation.
Suboptimal Compound Concentration Perform a dose-response experiment with a broad range of concentrations to identify the optimal concentration for maximal degradation (DC50).
Incorrect Incubation Time Conduct a time-course experiment to determine the optimal duration for maximal ERα degradation.
Low ERα or E3 Ligase Expression Confirm the expression levels of ERα and the relevant E3 ligase in your cell line using Western blot or qPCR. Consider testing a panel of different cell lines.
Compound Instability or Poor Solubility Assess the solubility and stability of your compound in cell culture media. Poor solubility can lead to inconsistent results.
Cell Line Passage Number Too High Use cells with a lower passage number. High-passage cells can exhibit altered phenotypes and protein expression.
Problem 2: High Variability Between Replicates

High variability can obscure real effects. The following table outlines common sources of variability and how to address them.

Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells and plates. Use a cell counter for accuracy.
Inconsistent Compound Dosing Prepare fresh serial dilutions of your compound for each experiment. Ensure accurate and consistent pipetting.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Cell Health and Viability Issues Monitor cell viability throughout the experiment. Compound toxicity can lead to inconsistent results.
Reagent Quality Use high-quality, validated reagents and antibodies. Ensure proper storage and handling of all critical reagents.
Problem 3: Western Blot Inconsistencies

Western blotting is a common method for quantifying protein degradation. If you are facing issues with your Western blots, refer to the table below.

Possible Cause Suggested Solution
High Background/Non-specific Bands Optimize your blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and incubation time. Use a high-quality, validated primary antibody and optimize its dilution.
Weak or No Signal Ensure efficient protein transfer from the gel to the membrane. Use a positive control to confirm your protein of interest is detectable. Check for antibody compatibility with your blocking buffer.
Uneven Bands ("Smiling") This can be caused by overloading the gel or issues with the running buffer. Reduce the amount of protein loaded and ensure the running buffer is fresh and at the correct concentration.
Protein Degradation During Sample Prep Always add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.

Experimental Protocols

Protocol 1: Dose-Response Experiment for ERα Degradation

This protocol is to determine the optimal concentration of a degrader for inducing ERα degradation.

  • Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7) in a 12-well plate at a density that will result in 70-80% confluency on the day of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of your degrader in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 10 µM).

  • Cell Treatment: The following day, treat the cells with the different concentrations of your degrader. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot Analysis: Normalize the protein lysates and perform a Western blot to detect ERα and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Plot the normalized ERα levels against the degrader concentration to determine the DC50 value.

Protocol 2: Time-Course Experiment for ERα Degradation

This protocol helps to identify the optimal incubation time for maximal ERα degradation.

  • Cell Seeding: Seed ER-positive cells as described in Protocol 1.

  • Cell Treatment: Treat the cells with the degrader at a fixed concentration (ideally at or near the DC50 determined from the dose-response experiment).

  • Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) post-treatment.

  • Cell Lysis and Protein Quantification: Follow steps 5 and 6 from Protocol 1 for each time point.

  • Western Blot Analysis: Perform a Western blot for ERα and a loading control.

  • Data Analysis: Quantify the band intensities, normalize the ERα signal, and plot the normalized ERα levels against time to observe the degradation kinetics.

Data Presentation

Summarize your quantitative data in clear, structured tables for easy comparison.

Table 1: Example Dose-Response Data for ERα Degrader

Degrader Conc. (nM)Normalized ERα Level (vs. Vehicle)% Degradation
0 (Vehicle)1.000%
10.8515%
100.4555%
1000.1585%
10000.1090%
100000.2575%

Table 2: Example Time-Course Data for ERα Degradation (at 100 nM)

Time (hours)Normalized ERα Level (vs. Time 0)% Degradation
01.000%
20.9010%
40.6040%
80.3070%
120.1585%
240.1090%
480.1288%

Visualizations

The following diagrams illustrate key concepts and workflows in ER degradation experiments.

PROTAC_Mechanism PROTAC PROTAC (Degrader) Ternary_Complex Ternary Complex (ERα-PROTAC-E3) PROTAC->Ternary_Complex ER ERα (Target Protein) ER->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_ER Ubiquitinated ERα Ternary_Complex->Ub_ER Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_ER->Proteasome Degradation Proteasome->Degradation Degradation Signaling_Pathway Estrogen Estrogen ER ERα Estrogen->ER Dimer ERα Dimerization ER->Dimer Degradation ERα Degradation ER->Degradation Nucleus Nuclear Translocation Dimer->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Degrader ER Degrader (e.g., PROTAC) Degrader->ER Degradation->Proliferation Inhibition

References

Technical Support Center: Optimizing ARV-471 (Vepdegestrant) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing ARV-471 dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ARV-471?

ARV-471, also known as vepdegestrant, is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to target and degrade the estrogen receptor (ER).[1][2] It is a bifunctional molecule that simultaneously binds to the ER and the E3 ubiquitin ligase cereblon (CRBN).[3][4] This binding forms a ternary complex, which leads to the ubiquitination of the ER protein and its subsequent degradation by the proteasome, the cell's natural protein disposal system.[5] This process can be repeated, allowing a single ARV-471 molecule to degrade multiple ER molecules. Preclinical studies have shown that ARV-471 can degrade both wild-type and mutant ER.

cluster_0 ARV-471 Mechanism of Action ARV471 ARV-471 Ternary_Complex Ternary Complex (ARV-471 + ER + E3 Ligase) ARV471->Ternary_Complex ER Estrogen Receptor (ER) ER->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of ER Ternary_Complex->Ubiquitination tags ER with ubiquitin Proteasome Proteasome Ubiquitination->Proteasome marks ER for degradation Degradation ER Degradation Proteasome->Degradation

Caption: Mechanism of action for the PROTAC ER degrader ARV-471.

Q2: What are the recommended starting doses for ARV-471 in preclinical in vivo studies?

Based on preclinical studies, oral administration of ARV-471 has shown efficacy in a dose-dependent manner. In ER-dependent MCF7 orthotopic xenograft models, daily doses of 3, 10, and 30 mg/kg have demonstrated significant tumor growth inhibition. A dose of 10 mg/kg has also been shown to be effective in patient-derived xenograft (PDX) models with ER mutations. Therefore, a dose range of 3-30 mg/kg administered orally once daily is a reasonable starting point for efficacy studies.

Q3: How should ARV-471 be formulated for oral administration in animal models?

For oral gavage in mice, ARV-471 can be formulated in a vehicle such as 0.5% methylcellulose in water. Another suggested formulation for rodent studies is a mixture of PEG400 and 2% Tween 80. For subcutaneous administration, a vehicle of 10% w/v ethanol, 10% w/v benzyl alcohol, and 15% w/v benzyl benzoate in castor oil has been used for other compounds in similar studies and could be considered. It is crucial to perform solubility and tolerability studies for your specific formulation before initiating in vivo experiments.

Troubleshooting Guide

Issue 1: Suboptimal tumor growth inhibition is observed despite administration of ARV-471.

Possible Causes & Solutions:

  • Insufficient Dose:

    • Solution: Perform a dose-escalation study to determine the optimal concentration for ER degradation and tumor growth inhibition. Doses ranging from 3 mg/kg to 30 mg/kg have been shown to be effective in preclinical models.

  • Inadequate Dosing Frequency:

    • Solution: Based on pharmacokinetic (PK) data, adjust the dosing frequency to maintain a therapeutic concentration of ARV-471 at the tumor site. Preclinical studies have typically used a once-daily (QD) dosing schedule.

  • Poor Bioavailability:

    • Solution: Re-evaluate the formulation and administration route. Ensure proper oral gavage technique to minimize variability. In preclinical rodent studies, ARV-471 has shown low-to-moderate oral bioavailability.

  • Drug Resistance:

    • Solution: Investigate potential resistance mechanisms. In some cases, resistance to endocrine therapies can be associated with mutations in the ESR1 gene or activation of alternative signaling pathways like PI3K/mTOR or MAPK.

Issue 2: Significant animal toxicity or body weight loss is observed.

Possible Causes & Solutions:

  • Formulation-Related Toxicity:

    • Solution: Always include a vehicle-only control group to assess the toxicity of the formulation components. If toxicity is observed in the vehicle group, test alternative, well-tolerated formulation vehicles.

  • Compound-Related Toxicity:

    • Solution: Reduce the dose of ARV-471. If toxicity persists at effective doses, consider an intermittent dosing schedule. In some combination studies, single-day dosing holidays were implemented when body weight loss approached 10%.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical in vivo studies of ARV-471.

Table 1: In Vivo Efficacy of ARV-471 Monotherapy in MCF7 Orthotopic Xenograft Model

Dosage (mg/kg, oral, QD)Tumor Growth Inhibition (TGI) (%)ER Degradation (%)Reference
385≥94
1098≥94
30120≥94

Table 2: In Vivo Efficacy of ARV-471 in ER-Mutant PDX Models

ModelDosage (mg/kg, oral, QD)Tumor Growth Inhibition (TGI) (%)Reference
ST941/HI (ERY537S)10Not explicitly stated, but led to tumor regression
ST941/HI/PBR (Palbociclib-resistant ERY537S)10102

Experimental Protocols

General Protocol for In Vivo Efficacy Study in Xenograft Models

This protocol provides a general framework for assessing the in vivo efficacy of ARV-471. Specific details may need to be optimized for your experimental setup.

cluster_1 In Vivo Efficacy Study Workflow start Start animal_model Animal Model Selection (e.g., NOD/SCID mice) start->animal_model cell_implantation Tumor Cell Implantation (e.g., orthotopic MCF7) animal_model->cell_implantation tumor_growth Allow Tumors to Reach Predetermined Size (e.g., 200 mm³) cell_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization dosing Administer ARV-471 and Vehicle Control randomization->dosing monitoring Monitor Tumor Volume and Body Weight (2-3 times/week) dosing->monitoring termination Study Termination and Tissue Collection monitoring->termination analysis Pharmacodynamic Analysis (e.g., Western Blot for ER) termination->analysis end End analysis->end

Caption: A generalized workflow for an in vivo efficacy study of ARV-471.

1. Animal Model:

  • Use female immunodeficient mice, such as NOD/SCID mice.

  • For ER+ models like MCF7, supplement with a 17β-estradiol pellet subcutaneously 1-2 days before cell injection to support tumor growth.

2. Tumor Cell Implantation:

  • For an orthotopic model, inject ER+ breast cancer cells (e.g., 5 x 106 MCF7 cells) into the mammary fat pad.

  • Prepare cells in a 1:1 mixture of serum-free medium and Matrigel.

3. Dosing:

  • Initiate dosing when tumors reach an average volume of approximately 200 mm³.

  • Prepare ARV-471 in a suitable vehicle and administer orally once daily.

  • Administer the vehicle alone to the control group.

4. Monitoring:

  • Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (width² x length)/2.

  • Monitor animal body weight 2-3 times per week as an indicator of general toxicity.

5. Pharmacodynamic Analysis:

  • At the end of the study, euthanize the animals and collect tumor and plasma samples.

  • To assess ER degradation, homogenize tumor tissue and perform Western blot analysis to quantify ER protein levels relative to a loading control (e.g., β-actin). Compare ER levels in the treated groups to the vehicle control group.

References

Addressing vepdegestrant instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of vepdegestrant in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with vepdegestrant are inconsistent or show a loss of activity over time. Could this be due to compound instability?

A1: Yes, inconsistent results are a common symptom of compound instability in aqueous solutions. Vepdegestrant is a highly lipophilic molecule, which can lead to poor aqueous solubility and a tendency to adsorb to surfaces.[1][2][3] A study has shown that vepdegestrant is unstable in buffer solutions across a wide pH range (2-10) and in phosphate-buffered saline (PBS), with the instability likely caused by adsorption to container surfaces rather than chemical degradation.[2][3]

Q2: I observe a precipitate in my cell culture medium after adding my vepdegestrant working solution. What is happening and how can I prevent it?

A2: Precipitation is a strong indicator that the solubility limit of vepdegestrant has been exceeded in the final culture medium. This can be caused by several factors:

  • High Final Concentration: The required concentration may be higher than the compound's solubility in the medium.

  • "Salting Out": The high concentration of salts and other components in culture media can decrease the solubility of hydrophobic compounds like vepdegestrant.

  • Temperature Shock: Adding a cold stock solution to warm media can cause the compound to precipitate.

  • High DMSO Concentration: While necessary for the stock solution, a high final concentration of DMSO in the media can be toxic to cells. It is crucial to maintain a final DMSO concentration typically below 0.5%.

To prevent this, ensure your DMSO stock is added to pre-warmed media slowly and with gentle mixing. It is also critical to verify that your final desired concentration does not exceed the solubility of vepdegestrant in the complete medium.

Q3: How should I prepare and store vepdegestrant solutions for cell culture experiments?

A3: Proper solution preparation is critical.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. Vepdegestrant is readily soluble in DMSO. Aliquot the stock solution into single-use, low-retention tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The solid compound is stable for years when stored at -20°C.

  • Working Solutions: Always prepare fresh working solutions for each experiment. Dilute the DMSO stock directly into your complete cell culture medium immediately before adding it to the cells. Avoid making intermediate dilutions in aqueous buffers like PBS, as this is where instability and adsorption are most likely to occur.

Q4: Could vepdegestrant be binding to my plastic labware (plates, tubes, pipette tips)?

A4: Yes. Due to its high lipophilicity (cLogP value of 6.8), vepdegestrant has a strong tendency to adsorb to the surfaces of standard plastics. This nonspecific binding can significantly lower the effective concentration of the compound in the media, leading to reduced or inconsistent biological effects. To mitigate this, it is highly recommended to use low-retention plasticware for all steps involving the compound.

Q5: How does serum in the culture medium affect vepdegestrant stability?

A5: The effect of serum is complex. On one hand, studies have shown that vepdegestrant is stable in mouse and rat plasma. Serum proteins, like albumin, can bind to hydrophobic compounds, which may prevent adsorption to plastic surfaces and increase their apparent solubility. On the other hand, serum contains enzymes that could potentially metabolize the compound. For initial troubleshooting, conducting a stability test (see Protocol 1) in both serum-containing and serum-free media can help determine the net effect of serum in your specific experimental system.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Inconsistent Results or Loss of Potency Adsorption to Labware: Vepdegestrant is binding to standard plastic tubes, plates, and pipette tips, reducing the effective concentration.Switch to low-retention ("low-bind") polypropylene tubes and pipette tips for all steps. Consider using coated cell culture plates if the problem persists.
Precipitation: The compound is falling out of solution in the final culture medium.Prepare working solutions fresh and add the DMSO stock to pre-warmed media slowly while mixing. Visually inspect the medium for any precipitate under a microscope. Lower the final concentration if necessary.
Instability in Aqueous Solution: The compound is lost from the solution during intermediate dilution steps.Avoid making intermediate dilutions in aqueous buffers like PBS. Dilute the DMSO stock directly into the final, complete cell culture medium just before use.
High Variability Between Replicates Uneven Compound Distribution: The hydrophobic compound is not evenly mixed in the aqueous culture medium.After adding the vepdegestrant stock to the medium, mix thoroughly by gentle vortexing or inversion before dispensing into replicate wells.
Edge Effects in Plates: Increased evaporation in the outer wells of a culture plate can concentrate the compound and affect cell growth.Avoid using the outermost wells of the culture plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
No Biological Effect Observed Incorrect Concentration: The effective concentration is much lower than the intended concentration due to adsorption or precipitation.Follow all recommendations for using low-retention plastics and ensuring solubility. Confirm compound activity with a positive control cell line (e.g., MCF-7).
Compound Degradation: Stock solution has degraded due to improper storage or multiple freeze-thaw cycles.Use a fresh aliquot of the DMSO stock solution for each experiment. Ensure stock solutions are stored properly at -20°C or -80°C and protected from light.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of Vepdegestrant

PropertyValueReference
Molecular Formula C₄₅H₄₉N₅O₄
Molecular Weight 723.9 g/mol
Calculated LogP (cLogP) 6.8
Aqueous Solubility Slightly soluble (0.1-1 mg/mL)
DMSO Solubility ≥ 100 mg/mL (138.14 mM)
ER Degradation DC₅₀ (MCF-7 cells) ~1-2 nM
Cell Growth Inhibition GI₅₀ (MCF-7 cells) 3.3 nM
Cell Growth Inhibition GI₅₀ (T47D cells) 4.5 nM

Table 2: Summary of Vepdegestrant Stability Findings

MatrixStability FindingLikely ReasonReference
Aqueous Buffers (pH 2-10, PBS) UnstableAdsorption to surfaces
Mouse and Rat Plasma StableBinding to plasma proteins prevents adsorption
Solid Form (-20°C) Stable (≥ 4 years)N/A
DMSO Stock (-20°C / -80°C) StableN/A

Experimental Protocols

Protocol 1: Assessing Vepdegestrant Stability in Cell Culture Media

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of vepdegestrant over time in your specific cell culture medium.

  • Preparation:

    • Prepare a 10 µM working solution of vepdegestrant in your complete cell culture medium (e.g., DMEM + 10% FBS). Use low-retention tubes.

    • Prepare a "T=0" sample by immediately taking an aliquot (e.g., 500 µL) of the medium, adding an equal volume of acetonitrile (ACN) to precipitate proteins, vortexing, and centrifuging at >12,000 x g for 10 minutes. Transfer the supernatant to an LC-MS vial. Store at 4°C until analysis.

  • Incubation:

    • Place the remaining medium containing vepdegestrant in a sterile, low-retention tube or a well of a cell culture plate.

    • Incubate the sample under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Collection:

    • At various time points (e.g., 2, 8, 24, 48 hours), collect additional 500 µL aliquots.

    • Process each aliquot immediately as described in step 1 to prepare the sample for analysis.

  • Analysis:

    • Analyze all samples by LC-MS. The specific method will depend on your available instrumentation, but a reverse-phase C18 column is appropriate.

    • Monitor the peak area of the parent vepdegestrant molecule (m/z 724.3).

  • Interpretation:

    • Compare the peak area of vepdegestrant at each time point to the peak area at T=0. A significant decrease in the peak area over time indicates instability or loss of the compound in your specific medium and conditions.

Protocol 2: Cell Viability Assay with Vepdegestrant

This protocol describes a standard cell viability assay (e.g., using MTT or XTT) in an ER+ breast cancer cell line like MCF-7.

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 3,000-5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of vepdegestrant in complete culture medium immediately before use. Start from a high concentration (e.g., 1 µM) and perform 1:3 or 1:10 dilutions.

    • Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest vepdegestrant concentration.

    • Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of vepdegestrant or vehicle control.

  • Incubation:

    • Incubate the plate for your desired treatment period (e.g., 72 hours).

  • Viability Assessment:

    • After the incubation period, add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 2-4 hours for MTT).

    • If using MTT, add the solubilizing agent and read the absorbance on a plate reader. If using XTT, read the absorbance directly.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control wells.

    • Plot the normalized viability versus the log of the vepdegestrant concentration and fit a dose-response curve to determine the GI₅₀ value.

Visualizations

Vepdegestrant_MoA cluster_cell Cell Vep Vepdegestrant Ternary ER : Vepdegestrant : CRBN Ternary Complex Vep->Ternary Binds ER Estrogen Receptor (ER) ER->Ternary Binds CRBN E3 Ubiquitin Ligase (CRBN) CRBN->Ternary Recruited to Ternary->ER Vepdegestrant is recycled Ternary->CRBN UbER Ub-ER Ternary->UbER Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome UbER->Proteasome Targeted to Degradation Proteasome->Degradation Degrades

Caption: Mechanism of action for vepdegestrant as a PROTAC degrader.

Troubleshooting_Workflow start Inconsistent Results or Low Potency Observed precipitate Check for Precipitate in Media (Microscope) start->precipitate sol_yes Precipitate Found precipitate->sol_yes Yes sol_no No Precipitate precipitate->sol_no No adsorption Evaluate Adsorption Potential stability Assess Compound Stability (LC-MS Protocol 1) adsorption->stability res_adsorption Use Low-Retention Plastics (Tubes, Tips, Plates) adsorption->res_adsorption res_stability 1. Avoid Aqueous Buffers 2. Minimize Time at 37°C 3. Use Fresh Aliquots stability->res_stability res_solubility 1. Prepare Fresh Solutions 2. Pre-warm Media 3. Add Stock Slowly sol_yes->res_solubility sol_no->adsorption end Re-run Experiment res_adsorption->end res_solubility->end res_stability->end

Caption: Troubleshooting workflow for addressing vepdegestrant instability.

Stability_Workflow prep Prepare Vepdegestrant in Complete Culture Medium t0 Collect T=0 Aliquot (Process Immediately) prep->t0 incubate Incubate Medium at 37°C, 5% CO₂ prep->incubate process Process Samples (Protein Precipitation) t0->process timepoints Collect Aliquots at Time Points (T=x) incubate->timepoints timepoints->process analyze Analyze All Samples by LC-MS process->analyze compare Compare Peak Area of T=x vs. T=0 analyze->compare

Caption: Experimental workflow for assessing vepdegestrant stability.

References

Technical Support Center: Vepdegestrant PROTAC Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing vepdegestrant (ARV-471), a PROTAC designed to degrade the Estrogen Receptor (ER).

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of vepdegestrant PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein, in this case, the Estrogen Receptor (ER), decreases at high concentrations of vepdegestrant.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting ER degradation against vepdegestrant concentration. Instead of a standard sigmoidal curve where increasing the concentration leads to a plateau of maximum effect, excessively high concentrations of a PROTAC can paradoxically reduce its degradation efficiency.

Q2: What is the underlying mechanism of the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at high vepdegestrant concentrations.[1][2] Vepdegestrant's efficacy relies on the formation of a productive ternary complex, which consists of the ER, vepdegestrant, and the Cereblon (CRBN) E3 ligase.[3] At optimal concentrations, vepdegestrant effectively bridges the ER and E3 ligase. However, at excessive concentrations, vepdegestrant can independently bind to either the ER or the E3 ligase, forming ER-vepdegestrant or E3 ligase-vepdegestrant binary complexes. These binary complexes are unable to bring the ER and E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent proteasomal degradation.

Q3: At what concentration range might I observe the hook effect with vepdegestrant?

A3: The specific concentration at which the hook effect becomes apparent can vary depending on the experimental conditions, including the cell line, expression levels of ER and Cereblon E3 ligase, and incubation time. Generally, for PROTACs, the hook effect is often observed at micromolar (µM) concentrations. Given that vepdegestrant has a reported half-maximal degradation concentration (DC50) in the low nanomolar range (approximately 0.9-2 nM), it is crucial to test a wide range of concentrations, for instance, from picomolar (pM) to high micromolar (µM), to fully characterize the dose-response relationship and identify the optimal concentration window for ER degradation.

Q4: How can the hook effect impact the interpretation of my experimental results?

A4: The primary consequence of the hook effect is the potential for misinterpreting experimental data, which could lead to an incorrect assessment of vepdegestrant's potency and efficacy. If experiments are conducted only at high concentrations where the hook effect is prominent, one might erroneously conclude that vepdegestrant is inactive or has low efficacy. This could lead to the premature abandonment of a promising therapeutic agent. Accurately determining key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation) requires a full dose-response curve that captures both the potent degradation at lower concentrations and the hook effect at higher concentrations.

Troubleshooting Guides

Problem 1: My dose-response curve for vepdegestrant shows a bell shape, with decreased ER degradation at higher concentrations.

  • Likely Cause: You are observing the classic hook effect.

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of vepdegestrant concentrations. Ensure your concentration range extends from the picomolar to the high micromolar range to clearly define the bell-shaped curve.

    • Determine the Optimal Concentration: From your detailed dose-response curve, identify the optimal concentration that achieves maximum ER degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.

    • Assess Ternary Complex Formation: Employ biophysical or cellular assays like NanoBRET or Co-Immunoprecipitation (see Experimental Protocols section) to directly measure the formation of the ER-vepdegestrant-E3 ligase ternary complex at various concentrations. This will help to correlate the decrease in degradation with a reduction in ternary complex formation.

Problem 2: I am not observing any ER degradation at any of the tested vepdegestrant concentrations.

  • Likely Cause: This could be due to several factors, including testing concentrations that fall entirely within the hook effect region, issues with the experimental setup, or an inactive compound.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: It is possible that your initial concentration range was too high and fell completely within the hook effect zone. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).

    • Verify Target and E3 Ligase Expression: Confirm that your chosen cell line expresses both the Estrogen Receptor (ER) and the Cereblon (CRBN) E3 ligase at sufficient levels. This can be verified by Western Blot or qPCR.

    • Optimize Incubation Time: The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment at a fixed, potentially optimal concentration of vepdegestrant to determine the ideal incubation time for maximal degradation.

    • Check Compound Integrity: Ensure that your vepdegestrant stock is correctly stored and has not degraded. Prepare fresh dilutions for each experiment.

    • Assess Cell Permeability: PROTACs are relatively large molecules and may have issues with cell permeability. If you suspect this is an issue, consider performing a cell permeability assay.

Data Presentation

Table 1: Vepdegestrant (ARV-471) In Vitro Activity

ParameterCell LineValueReference(s)
DC50 (ER Degradation)MCF-7~0.9 - 2 nM
GI50 (Growth Inhibition)T47D4.5 nM
GI50 (Growth Inhibition)MCF-73.3 nM
GI50 (Growth Inhibition, ER Y537S)T47D8 nM
GI50 (Growth Inhibition, ER D538G)T47D5.7 nM

Experimental Protocols

Western Blot for Vepdegestrant-Induced ER Degradation

This protocol outlines the steps to quantify the degradation of the Estrogen Receptor (ER) following treatment with vepdegestrant.

  • Cell Seeding: Plate ER-positive breast cancer cells (e.g., MCF-7) in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of vepdegestrant in cell culture medium. A recommended concentration range to observe the hook effect is 1 pM to 10 µM.

    • Include a vehicle-only control (e.g., DMSO).

    • Replace the existing medium with the vepdegestrant-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ER and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the ER protein levels to the loading control.

    • Calculate the percentage of ER degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the vepdegestrant concentration to generate a dose-response curve.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is to verify the formation of the ER-vepdegestrant-E3 ligase ternary complex.

  • Cell Treatment and Lysis:

    • Treat ER-positive cells with vepdegestrant at the optimal degradation concentration, a concentration exhibiting the hook effect, and a vehicle control.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G agarose/magnetic beads.

    • Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-Cereblon) or ER overnight at 4°C. A negative control with a non-specific IgG is crucial.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel and perform a Western Blot.

    • Probe the membrane with antibodies against ER and the E3 ligase to detect the co-precipitated proteins. The presence of both proteins in the immunoprecipitated sample confirms the formation of the ternary complex.

NanoBRET™ Ternary Complex Formation Assay

This is a proximity-based assay to measure the formation of the ternary complex in live cells.

  • Cell Line and Plasmids:

    • Use a suitable cell line (e.g., HEK293T).

    • Transfect cells with expression vectors for ER fused to NanoLuc® luciferase (donor) and Cereblon E3 ligase fused to HaloTag® (acceptor).

  • Assay Procedure:

    • Seed the transfected cells in a white, 96- or 384-well plate.

    • Label the HaloTag® fusion protein with the HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore).

    • Treat the cells with a serial dilution of vepdegestrant.

    • Add the NanoBRET® Nano-Glo® Substrate.

    • Measure the donor (460 nm) and acceptor (>610 nm) emissions.

  • Data Analysis: An increase in the BRET signal indicates the proximity of the donor and acceptor, confirming the formation of the ternary complex.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Vepdegestrant Action cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC Vepdegestrant (PROTAC) POI Estrogen Receptor (ER) PROTAC->POI Binds to ER E3 Cereblon E3 Ligase PROTAC->E3 Binds to E3 Ligase Ternary ER-Vepdegestrant-E3 Ternary Complex Ub_POI Poly-ubiquitinated ER Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded ER Fragments Proteasome->Degraded_POI Degradation

Caption: Vepdegestrant's mechanism of action.

Hook_Effect cluster_low Low [Vepdegestrant] cluster_high High [Vepdegestrant] Low_PROTAC Vepdegestrant Low_Ternary Productive Ternary Complex Low_PROTAC->Low_Ternary Low_POI ER Low_POI->Low_Ternary Low_E3 E3 Ligase Low_E3->Low_Ternary Degradation_High High Degradation Low_Ternary->Degradation_High High_PROTAC1 Vepdegestrant Binary_POI Unproductive ER-Vepdegestrant Binary Complex High_PROTAC1->Binary_POI High_PROTAC2 Vepdegestrant Binary_E3 Unproductive E3-Vepdegestrant Binary Complex High_PROTAC2->Binary_E3 High_POI ER High_POI->Binary_POI High_E3 E3 Ligase High_E3->Binary_E3 Degradation_Low Low Degradation Binary_POI->Degradation_Low Binary_E3->Degradation_Low

Caption: The hook effect mechanism.

Troubleshooting_Workflow Start Start: Unexpected Dose-Response Q1 Is the curve bell-shaped? Start->Q1 A1_Yes Likely Hook Effect Q1->A1_Yes Yes A1_No No Degradation Observed Q1->A1_No No Action_Yes1 Confirm with wider concentration range A1_Yes->Action_Yes1 Action_No1 Test wider and lower concentration range A1_No->Action_No1 Action_Yes2 Determine optimal concentration (Dmax) Action_Yes1->Action_Yes2 Action_Yes3 Assess ternary complex formation (Co-IP/NanoBRET) Action_Yes2->Action_Yes3 End_Resolved Issue Resolved Action_Yes3->End_Resolved Action_No2 Verify ER and E3 ligase expression Action_No1->Action_No2 Action_No3 Optimize incubation time Action_No2->Action_No3 Action_No4 Check compound integrity Action_No3->Action_No4 Action_No4->End_Resolved

Caption: Troubleshooting workflow for vepdegestrant experiments.

References

Improving vepdegestrant delivery to target cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing vepdegestrant in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful implementation of your studies.

Frequently Asked Questions (FAQs)

Q1: What is vepdegestrant and how does it work?

A1: Vepdegestrant (also known as ARV-471) is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader.[1][2] It is a heterobifunctional molecule designed to specifically target and degrade the estrogen receptor (ER).[3][4] One end of the vepdegestrant molecule binds to the estrogen receptor, while the other end binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, marking it for degradation by the cell's natural protein disposal system, the proteasome. This degradation of the ER disrupts the signaling pathways that ER-positive cancer cells depend on for growth.

Q2: In which cell lines can I expect to see vepdegestrant activity?

A2: Vepdegestrant has demonstrated potent ER degradation and inhibition of cell proliferation in various ER-positive breast cancer cell lines, including MCF-7 and T47D. It is effective against both wild-type ER and cell lines expressing clinically relevant ESR1 mutations, such as Y537S and D538G.

Q3: What is the typical half-maximal degradation concentration (DC50) for vepdegestrant?

A3: In laboratory studies, vepdegestrant has shown a half-maximal degradation concentration (DC50) of approximately 1-2 nM in ER-positive breast cancer cell lines.

Q4: How should I prepare vepdegestrant for in vitro and in vivo experiments?

A4: Vepdegestrant is soluble in DMSO for in vitro use. For in vivo oral administration, a common formulation is a homogeneous suspension in CMC-Na. For injection, it can be prepared in a solution containing DMSO, PEG300, Tween 80, and ddH2O, or a solution of DMSO and corn oil. It is recommended that mixed solutions be used immediately for optimal results.

Q5: What are the known mechanisms of resistance to vepdegestrant?

A5: Acquired resistance to vepdegestrant in preclinical models has been associated with the downregulation of ER protein expression and the upregulation of signaling pathways such as the HER family (EGFR, HER2, HER3) and MAPK/AKT pathways. Interestingly, genomic alterations in ESR1 or the E3 ligase component, cereblon (CRBN), were not observed in these resistant models. Overexpression of NRAS and EGFR has been shown to confer resistance to vepdegestrant in vitro.

Troubleshooting Guides

Problem 1: Suboptimal or No Degradation of Estrogen Receptor (ER)
Possible Cause Suggested Solution
Incorrect Vepdegestrant Concentration Perform a dose-response experiment to determine the optimal concentration for ER degradation in your specific cell line. Start with a concentration range around the expected DC50 of 1-2 nM. Be mindful of the "hook effect," where excessively high concentrations can lead to reduced degradation.
Insufficient Incubation Time Conduct a time-course experiment to identify the optimal treatment duration for observing maximal ER degradation. Degradation can be rapid, with measurable responses appearing within a few hours.
Low E3 Ligase Expression Confirm the expression of Cereblon (CRBN), the E3 ligase recruited by vepdegestrant, in your experimental model. Low or absent CRBN expression will impair vepdegestrant's efficacy.
Proteasome Inhibition Ensure that other compounds in your experimental system are not inhibiting proteasome activity, which is essential for the degradation of the ubiquitinated ER.
Vepdegestrant Instability Vepdegestrant has been reported to be unstable in buffer solutions across a range of pH values (pH 2-10). Prepare fresh solutions for each experiment and minimize storage time in aqueous buffers. The compound is more stable in plasma.
Problem 2: Inconsistent Results in Cell Viability or Proliferation Assays
Possible Cause Suggested Solution
Cell Seeding Density Optimize cell seeding density to ensure logarithmic growth throughout the duration of the assay. Over-confluent or sparse cultures can lead to variability.
Assay Duration Ensure the assay duration is sufficient to observe the anti-proliferative effects of ER degradation. A 5-day proliferation assay has been used effectively in previous studies.
Edge Effects in Multi-well Plates Minimize edge effects by not using the outer wells of the plate for experimental conditions or by ensuring proper humidification during incubation.
Vehicle Control Issues Use a consistent, low concentration of the vehicle (e.g., DMSO) across all wells. High concentrations of DMSO can be toxic to cells and confound results.
Problem 3: Low Efficacy in In Vivo Models
Possible Cause Suggested Solution
Suboptimal Dosing or Formulation Perform a dose-escalation study to find the most effective dose for your animal model. Doses ranging from 3 to 30 mg/kg daily have shown efficacy in xenograft models. Ensure the formulation is appropriate for the route of administration and results in adequate bioavailability.
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch Correlate the pharmacokinetic profile of vepdegestrant with the pharmacodynamic endpoint of ER degradation in tumor tissue to ensure that sufficient drug exposure is being achieved to induce degradation.
Tumor Model Resistance If using a patient-derived xenograft (PDX) model, consider the intrinsic resistance mechanisms that may be present, such as upregulation of bypass signaling pathways.
Vehicle Toxicity Always include a vehicle-only control group to assess any potential toxicity or anti-tumor effects of the formulation itself.

Quantitative Data Summary

Table 1: In Vitro Activity of Vepdegestrant in ER+ Breast Cancer Cell Lines

Cell LineER StatusDC50 (nM)GI50 (nM)
MCF-7Wild-Type~1-2Not Specified
T47DWild-Type~1-2Not Specified
T47D ER Y537SMutant~1-2Not Specified
T47D ER D538GMutant~1-2Not Specified
Data compiled from multiple sources.

Table 2: In Vivo Efficacy of Vepdegestrant in an MCF-7 Orthotopic Xenograft Model

Vepdegestrant Dose (mg/kg, daily)Tumor Growth Inhibition (TGI) (%)
385
1098
30120
Data from preclinical studies.

Experimental Protocols

Protocol 1: Western Blot for Estrogen Receptor Degradation
  • Cell Culture and Treatment:

    • Plate ER-positive breast cancer cells (e.g., MCF-7) at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of vepdegestrant (e.g., 0.1 nM to 100 nM) or a vehicle control (DMSO) for the desired time period (e.g., 4, 8, or 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Estrogen Receptor Alpha overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the ER signal to the loading control.

    • Calculate the percentage of ER degradation relative to the vehicle-treated control.

Visualizations

vepdegestrant_mechanism cluster_cell Target Cell cluster_ternary Ternary Complex Formation vepdegestrant Vepdegestrant er Estrogen Receptor (ER) vepdegestrant->er Binds e3_ligase E3 Ubiquitin Ligase (Cereblon) vepdegestrant->e3_ligase Recruits ub_er Ubiquitinated ER e3_ligase->ub_er Ubiquitination ubiquitin Ubiquitin ubiquitin->ub_er proteasome Proteasome ub_er->proteasome Targeted for Degradation degraded_er Degraded ER Peptides proteasome->degraded_er

Caption: Mechanism of action of vepdegestrant.

er_signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm estrogen Estrogen er Estrogen Receptor (ER) estrogen->er ere Estrogen Response Element (ERE) er->ere Genomic Pathway pi3k PI3K er->pi3k Non-Genomic Pathway ras Ras er->ras degradation ER Degradation er->degradation gene_transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ere->gene_transcription proliferation Cell Proliferation & Survival gene_transcription->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation vepdegestrant Vepdegestrant vepdegestrant->er degradation->er Blocks all pathways

Caption: Estrogen Receptor signaling pathways and vepdegestrant's point of intervention.

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start: Hypothesis cell_culture 1. Cell Culture (e.g., MCF-7, T47D) start->cell_culture treatment 2. Vepdegestrant Treatment (Dose-response & Time-course) cell_culture->treatment western_blot 3. Western Blot for ER Degradation treatment->western_blot viability_assay 4. Cell Viability/Proliferation Assay treatment->viability_assay data_analysis Data Analysis & Interpretation western_blot->data_analysis viability_assay->data_analysis xenograft 5. Xenograft Model Establishment dosing 6. Vepdegestrant Dosing (e.g., 3-30 mg/kg, oral) xenograft->dosing tgi 7. Measure Tumor Growth Inhibition (TGI) dosing->tgi pk_pd 8. PK/PD Analysis (ER degradation in tumors) dosing->pk_pd tgi->data_analysis pk_pd->data_analysis data_analysis->xenograft Promising In Vitro Results conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for evaluating vepdegestrant.

References

Technical Support Center: ARV-471 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing ARV-471 in animal models. The information is intended to help minimize potential toxicity and ensure the successful execution of preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the known No-Observed-Adverse-Effect-Levels (NOAELs) for ARV-471 in common animal models?

A1: In 28-day toxicology studies, the NOAELs for ARV-471 administered orally once daily have been established in both rats and dogs. In female rats, the most sensitive species identified in nonclinical toxicology studies, the NOAEL is 100 mg/kg/day.[1][2] For dogs, the NOAEL has been determined to be 90 mg/kg/day.[1][2]

Q2: What are the expected adverse effects of ARV-471 in animal models?

A2: Potential adverse effects are generally consistent with the pharmacological activity of ARV-471 as a potent estrogen receptor (ER) degrader.[2] While specific toxicities at doses above the NOAEL in animal models are not extensively detailed in publicly available literature, researchers should monitor for signs related to hormonal changes. In clinical trials with human subjects, the most common treatment-related adverse events (TRAEs) were generally mild (grade 1/2) and included nausea, fatigue, and vomiting.

Q3: Are there any known off-target effects of ARV-471 that could contribute to toxicity?

A3: ARV-471 is a PROteolysis TArgeting Chimera (PROTAC) that utilizes the cereblon (CRBN) E3 ubiquitin ligase to induce ER degradation. While designed to be selective for the estrogen receptor, the potential for off-target protein degradation is a consideration for all PROTACs. However, preclinical studies have indicated that ARV-471 is highly selective for ER.

Troubleshooting Guide: Managing Potential Toxicity in Animal Models

This guide provides practical advice for identifying and mitigating potential toxicity during in vivo experiments with ARV-471.

Observed Issue Potential Cause Recommended Action(s)
Weight loss or reduced food/water intake Pharmacologically-mediated effects or general malaise.- Monitor body weight and food/water consumption daily.- Consider providing supplemental nutrition or hydration if significant changes are observed.- If weight loss exceeds 15-20% of baseline, consider dose reduction or temporary cessation of treatment in consultation with the study director and institutional animal care and use committee (IACUC).
Lethargy or changes in activity levels Potential systemic toxicity or exaggerated pharmacological effects.- Perform regular clinical observations to assess animal activity and behavior.- Ensure easy access to food and water.- If severe lethargy is observed, consult with a veterinarian to rule out other causes and consider dose modification.
Gastrointestinal distress (e.g., diarrhea, changes in stool consistency) Possible on-target or off-target effects on the gastrointestinal tract.- Monitor fecal output and consistency.- Ensure adequate hydration.- If symptoms are severe or persistent, a dose reduction may be warranted.
Elevated liver enzymes (ALT, AST) Potential for hepatic effects, although not prominently reported in preclinical animal studies, this has been observed in human clinical trials.- If feasible, collect blood samples for clinical chemistry analysis at baseline and at the end of the study, or at interim time points for longer studies.- If significant elevations are noted, consider dose adjustments and ensure the formulation is appropriate and not contributing to vehicle-related toxicity.

Data Summary: Preclinical Safety of ARV-471

The following table summarizes the key quantitative data from preclinical toxicology studies of ARV-471.

Parameter Species Duration Dose Levels Tested NOAEL Reference
Oral ToxicityRat (Female)28 days3, 10, 30, 100 mg/kg/day100 mg/kg/day
Oral ToxicityDog28 days15, 45, 90 mg/kg/day90 mg/kg/day

Experimental Protocols

General Protocol for Oral Administration of ARV-471 in Rodent Xenograft Models:

  • Animal Model: Female immunodeficient mice (e.g., NOD SCID) are commonly used for xenograft studies with human breast cancer cell lines.

  • Tumor Implantation: Human breast cancer cells (e.g., MCF7) are implanted subcutaneously or orthotopically into the mammary fat pad.

  • Treatment Initiation: Dosing typically begins when tumors reach a predetermined size (e.g., 150-200 mm³).

  • Formulation: ARV-471 is typically formulated for oral gavage in a suitable vehicle (e.g., a solution or suspension in an appropriate excipient). The stability of the formulation should be confirmed.

  • Dosing Regimen: ARV-471 is administered orally, once daily (QD), at the desired dose levels (e.g., 3, 10, 30 mg/kg).

  • Monitoring:

    • Tumor volume should be measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight should be recorded at the same frequency as tumor measurements.

    • Clinical observations for any signs of toxicity should be performed daily.

  • Endpoint: The study is typically terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tissues can be collected for pharmacodynamic analysis (e.g., Western blotting for ER levels).

Visualizations

ARV471_Mechanism_of_Action cluster_cell Tumor Cell ARV471 ARV-471 Ternary_Complex Ternary Complex (ER-ARV471-CRBN) ARV471->Ternary_Complex ER Estrogen Receptor (ER) ER->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ub_ER Ubiquitinated ER Ternary_Complex->Ub_ER Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_ER Proteasome Proteasome Ub_ER->Proteasome Degraded_ER Degraded ER Proteasome->Degraded_ER Degradation Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., MCF7) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_start Treatment Initiation (Tumor Volume ~150-200 mm³) tumor_growth->treatment_start daily_dosing Daily Oral Dosing (ARV-471 or Vehicle) treatment_start->daily_dosing monitoring Monitor: - Tumor Volume - Body Weight - Clinical Signs daily_dosing->monitoring monitoring->daily_dosing Repeat endpoint Study Endpoint monitoring->endpoint analysis Tissue Collection & Pharmacodynamic Analysis endpoint->analysis end End analysis->end

References

Cell line selection for optimal vepdegestrant response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing vepdegestrant in preclinical studies. Detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data are presented to facilitate optimal cell line selection and experimental design for investigating vepdegestrant's therapeutic potential.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with vepdegestrant.

Issue Potential Cause Recommended Solution
Low Potency/Efficacy in Cell-Based Assays Poor cell permeability of vepdegestrant.- Ensure appropriate solvent and final concentration to avoid precipitation. - Consider using cell lines with known high expression of influx transporters or lower expression of efflux pumps.
Low expression of the Cereblon (CRBN) E3 ligase in the selected cell line.- Verify CRBN expression levels in your cell line of choice via Western Blot or qPCR. - Select cell lines with robust CRBN expression for initial screening.
"Hook Effect" at high concentrations.- Test a wider range of vepdegestrant concentrations, including lower doses, to identify the optimal concentration for degradation. - The "hook effect" occurs when high concentrations of the PROTAC lead to the formation of binary complexes (vepdegestrant-ER or vepdegestrant-CRBN) instead of the productive ternary complex (ER-vepdegestrant-CRBN), thus reducing degradation efficiency.[1][2]
Inconsistent Results in Viability Assays High replicate variability.- Optimize cell seeding to ensure a uniform cell monolayer. - Avoid using the outer wells of microplates, which are prone to evaporation ("edge effect"). - Ensure complete solubilization of reagents if using colorimetric assays like MTT.[1]
Discrepancy between ER degradation and cell viability readouts.- Off-target effects of vepdegestrant at high concentrations. - The kinetics of ER degradation may not immediately translate to a cytotoxic effect. - The chosen cell line may not be solely dependent on ER signaling for survival.
Difficulty in Generating Vepdegestrant-Resistant Cell Lines Insufficient drug concentration or exposure time.- Gradually increase the concentration of vepdegestrant in the culture medium over a prolonged period (several weeks to months).[3][4] - Start with a concentration around the IC50 and incrementally increase it as cells adapt.
Cell line is highly sensitive and does not develop resistance.- Consider using a cell line with a higher initial IC50 for vepdegestrant. - Intermittent or pulsed exposure to high concentrations of vepdegestrant may also induce resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of vepdegestrant?

A1: Vepdegestrant is a PROteolysis TArgeting Chimera (PROTAC) that selectively degrades the estrogen receptor (ER). It is a heterobifunctional molecule that simultaneously binds to the ER and the E3 ubiquitin ligase Cereblon (CRBN). This brings the ER in close proximity to the E3 ligase, leading to the ubiquitination of the ER and its subsequent degradation by the proteasome.

Q2: Which breast cancer cell lines are most sensitive to vepdegestrant?

A2: ER-positive breast cancer cell lines are the primary targets for vepdegestrant. Cell lines such as MCF-7, T-47D, and ZR-75-1 have shown sensitivity to vepdegestrant-induced ER degradation and inhibition of proliferation. Sensitivity is often correlated with the level of ER expression and dependence on ER signaling for growth.

Q3: Is vepdegestrant effective against cell lines with ESR1 mutations?

A3: Yes, preclinical studies have demonstrated that vepdegestrant is effective at degrading both wild-type and mutant ER, including common ESR1 mutations like Y537S and D538G, which are associated with resistance to other endocrine therapies.

Q4: What are the potential mechanisms of resistance to vepdegestrant?

A4: Acquired resistance to vepdegestrant may be associated with alterations in receptor tyrosine kinase signaling pathways, such as the upregulation of HER family members (EGFR, HER2, HER3) and the MAPK/AKT pathway, rather than mutations in the ER or the E3 ligase machinery.

Q5: How does the efficacy of vepdegestrant compare to other ER antagonists like fulvestrant?

A5: In preclinical models, vepdegestrant has been shown to induce more robust and sustained ER degradation compared to fulvestrant. This superior degradation often translates to improved tumor growth inhibition in xenograft models.

Quantitative Data on Vepdegestrant Activity in Breast Cancer Cell Lines

The following table summarizes the in vitro activity of vepdegestrant in a panel of ER-positive breast cancer cell lines.

Cell LineER StatusESR1 MutationDC50 (ER Degradation)GI50 (Growth Inhibition)
MCF-7 PositiveWild-Type~0.9 nM~1.3 nM
T-47D PositiveWild-Type~1.1 nM~0.8 nM
ZR-75-1 PositiveWild-TypeData not consistently reportedData not consistently reported
CAMA-1 PositiveWild-TypeDegradation observedData not consistently reported
BT474 PositiveWild-TypeDegradation observedData not consistently reported
T-47D ER Y537S PositiveY537S (Engineered)Degradation observedSimilar to wild-type
T-47D ER D538G PositiveD538G (Engineered)Degradation observedSimilar to wild-type

DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition concentration.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed breast cancer cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of vepdegestrant (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 5 days).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50 value.

Western Blot for Estrogen Receptor Degradation
  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat with various concentrations of vepdegestrant for the desired time (e.g., 4 to 72 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of ER degradation.

Visualizations

Vepdegestrant_Mechanism_of_Action cluster_cell Cell Vepdegestrant Vepdegestrant Ternary_Complex ER-Vepdegestrant-CRBN Ternary Complex Vepdegestrant->Ternary_Complex Binds ER Estrogen Receptor (ER) ER->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Recruited Ub_ER Ubiquitinated ER Ternary_Complex->Ub_ER Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_ER->Proteasome Targeted for Degradation Degraded_ER Degraded ER Peptides Proteasome->Degraded_ER Degrades

Caption: Vepdegestrant's mechanism of action.

Experimental_Workflow cluster_selection Cell Line Selection cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_decision Decision start Select Panel of ER+ Breast Cancer Cell Lines wt Wild-Type ESR1 (e.g., MCF-7, T-47D) start->wt mut Mutant ESR1 (e.g., Y537S, D538G) start->mut degradation ER Degradation Assay (Western Blot) wt->degradation viability Cell Viability Assay (e.g., CTG) wt->viability mut->degradation mut->viability dc50 Determine DC50 degradation->dc50 gi50 Determine GI50 viability->gi50 comparison Compare Sensitivity dc50->comparison gi50->comparison decision Select Optimal Cell Line(s) for Further Studies comparison->decision

Caption: Workflow for selecting optimal cell lines.

Troubleshooting_Tree start Low Vepdegestrant Activity check_degradation Is ER degradation confirmed? start->check_degradation check_crbn Check CRBN expression check_degradation->check_crbn No check_hook Test lower concentrations (Hook Effect) check_degradation->check_hook No check_viability_assay Is the viability assay optimized? check_degradation->check_viability_assay Yes optimize_seeding Optimize cell seeding density check_viability_assay->optimize_seeding No check_kinetics Consider degradation vs. viability kinetics check_viability_assay->check_kinetics Yes resistance Investigate resistance pathways (e.g., MAPK/AKT) check_kinetics->resistance

Caption: Troubleshooting decision tree for low vepdegestrant activity.

References

Technical Support Center: Interpreting Unexpected Results in ER Degrader Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for unexpected results in Estrogen Receptor (ER) degrader experiments. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the successful execution and interpretation of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Inconsistent or No Degradation of ERα Observed

Q: Why am I not seeing any degradation of ERα, or why are my results inconsistent between experiments?

A: Several factors can lead to a lack of ERα degradation or variability in your results. Common causes include issues with the experimental setup, the specific cell line used, or the properties of the degrader itself.

Troubleshooting Guide: No or Inconsistent ERα Degradation

Potential CauseTroubleshooting Steps
Suboptimal Degrader Concentration Perform a dose-response experiment with a wide concentration range (e.g., picomolar to micromolar) to identify the optimal concentration for degradation and to rule out a "hook effect"[1][2]. The hook effect occurs at very high concentrations where the formation of the productive ternary complex (ERα-Degrader-E3 ligase) is impaired, leading to reduced degradation[3][4].
Incorrect Incubation Time Conduct a time-course experiment, analyzing ERα levels at multiple time points (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the optimal treatment duration for maximal degradation[1].
Cell Line Variability Confirm the expression levels of ERα and the relevant E3 ligase (e.g., Cereblon or VHL) in your chosen cell line using Western blotting or qPCR. Expression levels can vary significantly between cell lines.
Poor Compound Solubility or Stability Ensure the degrader is fully dissolved in a suitable solvent like DMSO before diluting it in cell culture media. It is also advisable to prepare fresh solutions for each experiment to avoid degradation of the compound.
Low E3 Ligase Abundance If the specific E3 ligase recruited by your degrader is expressed at low levels in your cell line, this can limit degradation efficiency. Verify E3 ligase expression via Western Blot or qPCR.
Cellular Compensatory Mechanisms Cells may respond to ERα degradation by upregulating the synthesis of new ERα protein. Analyze ERα mRNA levels using qRT-PCR to investigate if a compensatory increase in gene expression is occurring.

Issue 2: Discrepancy Between Degradation and Cell Viability

Q: I'm observing significant ERα degradation, but there is no corresponding effect on cell viability. Why is this happening?

A: A disconnect between target degradation and a phenotypic response like cell death is a common challenge. This can arise from several biological factors.

Troubleshooting Guide: Degradation Without Affecting Cell Viability

Potential CauseTroubleshooting Steps
Residual ERα is Sufficient for Survival Even with significant degradation (e.g., 80% reduction), the remaining ERα protein might be enough to maintain cell survival signals. Consider combining the ER degrader with other therapeutic agents.
Activation of Compensatory Signaling Pathways The degradation of ERα can lead to the activation of alternative survival pathways, such as the PI3K/AKT/mTOR pathway. Investigate the activation status of key nodes in these pathways via Western blot.
Insufficient Experiment Duration The effects on cell viability may take longer to manifest than protein degradation. Extend the duration of your cell viability assay (e.g., to 72 hours or longer) to observe potential long-term effects.

Issue 3: Unexpected Cellular Toxicity

Q: My ER degrader is causing significant cell death, even at concentrations where ERα degradation is not optimal. What could be the reason for this toxicity?

A: Unanticipated cytotoxicity can be a result of off-target effects of the degrader or issues with the experimental conditions.

Troubleshooting Guide: Unexpected Cellular Toxicity

Potential CauseTroubleshooting Steps
Off-Target Effects The degrader may be causing the degradation of other essential proteins. A global proteomics approach, such as mass spectrometry, can help identify unintended targets.
High Compound or Solvent Concentration The observed toxicity may be due to the high concentration of the degrader or the solvent (e.g., DMSO) used. Perform a cell viability assay to determine the cytotoxic concentration of both the compound and the vehicle control.
Independent Pharmacological Activity The components of the degrader (the ER-binding ligand or the E3 ligase recruiter) may have biological activities independent of their role in protein degradation.

Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate key processes and logical flows for troubleshooting.

ER_Degrader_MOA cluster_cell Cell ER_alpha ERα (Target Protein) Ternary_Complex ERα-Degrader-E3 Ligase (Ternary Complex) ER_alpha->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation Degrader ER Degrader Degrader->Ternary_Complex Binds Ubiquitinated_ER Ubiquitinated ERα Ternary_Complex->Ubiquitinated_ER Ubiquitination Ubiquitinated_ER->Proteasome Targeting

Caption: Mechanism of Action for an Estrogen Receptor (ER) Degrader.

troubleshooting_workflow start Unexpected Result in ER Degrader Experiment q1 Is ERα degradation incomplete or absent? start->q1 a1_yes Troubleshoot Degradation Protocol q1->a1_yes Yes q2 Is there a disconnect between degradation and cell viability? q1->q2 No a1_yes->q2 a2_yes Investigate Compensatory Pathways & Time Course q2->a2_yes Yes q3 Is unexpected toxicity observed? q2->q3 No a2_yes->q3 a3_yes Assess Off-Target Effects & Compound Toxicity q3->a3_yes Yes end_node Refined Experiment & Interpretation q3->end_node No a3_yes->end_node

Caption: A decision tree for troubleshooting unexpected experimental results.

Detailed Experimental Protocols

Protocol 1: Western Blot for ERα Degradation

This protocol is for assessing the levels of ERα protein following treatment with a degrader.

  • Cell Seeding and Treatment:

    • Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates to achieve 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the ER degrader or vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with a validated primary antibody against ERα overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for ER Target Gene Expression

This protocol is to assess the transcriptional activity of ER by measuring the mRNA levels of its target genes (e.g., PGR, TFF1).

  • Cell Treatment and RNA Extraction:

    • Follow the same cell seeding and treatment protocol as for the Western blot.

    • After treatment, wash cells with PBS and lyse them directly in the plate using a lysis buffer from an RNA extraction kit.

    • Extract total RNA according to the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.

  • RNA Quantification and Quality Check:

    • Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., ACTB, GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene.

Protocol 3: Cell Viability Assay (MTS/CellTiter-Glo)

This protocol is for assessing the effect of the ER degrader on cell proliferation and viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight.

  • Cell Treatment:

    • Treat the cells with a serial dilution of the ER degrader. Include a vehicle-only control.

    • Incubate for the desired duration (e.g., 72 hours).

  • Assay Procedure (Example with MTS):

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.

    • Plot the results to determine the concentration that inhibits cell growth by 50% (GI50).

Data Presentation

Table 1: Example Dose-Response Data for ERα Degradation

Degrader Conc. (nM)% ERα Remaining (Normalized to Loading Control)
0 (Vehicle)100%
0.195%
170%
1035%
10015%
100020% (Hook Effect)
1000050% (Hook Effect)

Table 2: Example Time-Course Data for ERα Degradation at Optimal Concentration

Time (hours)% ERα Remaining (Normalized to Loading Control)
0100%
285%
460%
830%
1218%
2415%
4825% (Potential Recovery)

Table 3: Example Cell Viability Data

Degrader Conc. (nM)% Cell Viability (Relative to Vehicle)
0 (Vehicle)100%
198%
1090%
10060%
100045%
1000030%

References

Validation & Comparative

Vepdegestrant vs. Fulvestrant: A Comparative Analysis of Efficacy in ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of estrogen receptor degraders is demonstrating significant clinical promise for patients with estrogen receptor-positive (ER+) breast cancer. This guide provides a detailed comparison of vepdegestrant (ARV-471), an investigational PROTAC (PROteolysis TArgeting Chimera) protein degrader, and fulvestrant, an established selective estrogen receptor degrader (SERD), based on available preclinical and clinical data.

For researchers and drug development professionals, understanding the nuances in mechanism, efficacy, and safety between these two agents is critical. Vepdegestrant, co-developed by Arvinas and Pfizer, represents a novel therapeutic modality designed to overcome resistance to existing endocrine therapies.[1][2] Fulvestrant has been a standard of care for many years in the treatment of ER+ breast cancer.[3][4][5]

Mechanism of Action: A Tale of Two Degraders

Both vepdegestrant and fulvestrant aim to eliminate the estrogen receptor, a key driver of tumor growth in ER+ breast cancer. However, they achieve this through distinct mechanisms.

Fulvestrant , a selective estrogen receptor degrader (SERD), binds to the estrogen receptor, inducing a conformational change that leads to its degradation through the cell's natural protein disposal pathways. This action blocks estrogen-mediated signaling.

Vepdegestrant is a PROTAC protein degrader. It acts as a molecular bridge, simultaneously binding to the estrogen receptor and an E3 ubiquitin ligase. This proximity facilitates the tagging of the estrogen receptor with ubiquitin, marking it for destruction by the proteasome. This novel mechanism is designed to be more efficient and potent in eliminating the target protein.

cluster_fulvestrant Fulvestrant (SERD) Mechanism cluster_vepdegestrant Vepdegestrant (PROTAC) Mechanism Fulvestrant Fulvestrant ER Estrogen Receptor (ER) Fulvestrant->ER Binds to ER Degradation ER Degradation ER->Degradation Induces conformational change leading to degradation Vepdegestrant Vepdegestrant ER_V Estrogen Receptor (ER) Vepdegestrant->ER_V Binds to ER E3 E3 Ubiquitin Ligase Vepdegestrant->E3 Binds to E3 Ligase Ubiquitination ER Ubiquitination ER_V->Ubiquitination Forms ternary complex E3->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targeted for degradation

Fig. 1: Comparative Mechanisms of Action

Clinical Efficacy: Head-to-Head Comparison in the VERITAC-2 Trial

The Phase 3 VERITAC-2 trial directly compared the efficacy and safety of vepdegestrant to fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on a prior CDK4/6 inhibitor and endocrine therapy.

Efficacy EndpointVepdegestrantFulvestrantHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) in ESR1-mutant population 5.0 months2.1 months0.57 (0.42-0.77)<0.001
6-month PFS Rate in ESR1-mutant population 45.2%22.7%--
Median Progression-Free Survival (PFS) in all-comer population 3.7 months3.6 months0.83 (0.68-1.02)0.07
Objective Response Rate (ORR) in ESR1-mutant population 18.6%4.0%-0.001
Clinical Benefit Rate (CBR) in ESR1-mutant population 42.1%20.2%-<0.001

Table 1: Key Efficacy Outcomes from the VERITAC-2 Trial

The data clearly indicate a statistically significant and clinically meaningful improvement in progression-free survival for patients with ESR1 mutations treated with vepdegestrant compared to fulvestrant. In the overall patient population, the difference in PFS was not statistically significant.

Experimental Protocols: A Look at the VERITAC-2 Trial Design

The VERITAC-2 trial was a global, randomized, open-label Phase 3 study.

  • Patient Population: Adults with ER+/HER2- advanced or metastatic breast cancer who had received one prior line of a CDK4/6 inhibitor plus endocrine therapy and no more than one additional line of endocrine therapy. Patients with prior chemotherapy for advanced disease or prior fulvestrant were excluded.

  • Randomization: Patients were randomized 1:1 to receive either vepdegestrant or fulvestrant.

  • Treatment Arms:

    • Vepdegestrant: 200 mg administered orally once daily.

    • Fulvestrant: 500 mg administered intramuscularly on days 1 and 15 of the first cycle, and then once monthly.

  • Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review (BICR) in both the ESR1-mutant and the overall patient populations.

  • Secondary Endpoints: Included overall survival (OS), objective response rate (ORR), and clinical benefit rate (CBR).

start Patient Screening (ER+/HER2- advanced breast cancer, prior CDK4/6i + ET) randomization Randomization (1:1) start->randomization vepdegestrant Vepdegestrant Arm (200mg oral daily) randomization->vepdegestrant fulvestrant Fulvestrant Arm (500mg IM monthly) randomization->fulvestrant pfs Primary Endpoint: Progression-Free Survival (BICR) vepdegestrant->pfs secondary Secondary Endpoints: OS, ORR, CBR vepdegestrant->secondary fulvestrant->pfs fulvestrant->secondary

Fig. 2: VERITAC-2 Trial Workflow

Safety and Tolerability

Vepdegestrant was generally well-tolerated in the VERITAC-2 trial.

Adverse Event ProfileVepdegestrantFulvestrant
Any-grade Treatment-Emergent Adverse Events (TEAEs) 87%81%
Grade ≥3 TEAEs 23%18%
Serious Adverse Events 10%9%
TEAEs leading to dose reduction <5%-
TEAEs leading to discontinuation 2.9%0.7%

Table 2: Safety Profile from the VERITAC-2 Trial

The most common treatment-emergent adverse events in the vepdegestrant arm were fatigue, increased ALT and AST, and nausea.

Preclinical Evidence

Preclinical studies provided a strong rationale for the clinical development of vepdegestrant. In laboratory studies, vepdegestrant demonstrated more potent and complete ER degradation compared to fulvestrant. This superior ER degradation translated to improved tumor growth inhibition in in-vivo models. Furthermore, vepdegestrant showed synergistic effects when combined with CDK4/6 inhibitors and PI3K/mTOR pathway inhibitors in preclinical ER+ breast cancer models.

vepdegestrant Vepdegestrant moa_v PROTAC-mediated ER Degradation vepdegestrant->moa_v efficacy_v Superior PFS in ESR1-mutant population vepdegestrant->efficacy_v admin_v Oral Administration vepdegestrant->admin_v fulvestrant Fulvestrant moa_f SERD-mediated ER Degradation fulvestrant->moa_f efficacy_f Standard of Care fulvestrant->efficacy_f admin_f Intramuscular Injection fulvestrant->admin_f

Fig. 3: Vepdegestrant vs. Fulvestrant: Key Differences

Conclusion

Vepdegestrant has emerged as a promising novel agent for the treatment of ER+/HER2- advanced breast cancer, particularly for patients with acquired ESR1 mutations, a common mechanism of resistance to standard endocrine therapies. The VERITAC-2 trial has demonstrated its superiority over fulvestrant in this patient population, with a manageable safety profile. The oral administration of vepdegestrant also offers a convenience advantage over the intramuscular injections of fulvestrant. As further data, including overall survival, becomes available, the role of vepdegestrant in the treatment landscape of ER+ breast cancer will be further defined.

References

A Head-to-Head Comparison of Oral Vepdegestrant and Intramuscular Fulvestrant in ER+/HER2- Advanced Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel oral PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, vepdegestrant (ARV-471), and the established intramuscular selective ER degrader (SERD), fulvestrant. The comparison is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, safety, and experimental protocols.

Executive Summary

Vepdegestrant is an investigational, orally bioavailable PROTAC designed to induce the degradation of the estrogen receptor.[1][2] Fulvestrant is an approved SERD administered intramuscularly that also leads to ER degradation.[3] The pivotal Phase III VERITAC-2 clinical trial directly compared the efficacy and safety of vepdegestrant to fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer that had progressed on prior endocrine-based therapy.[4][5]

The key finding from VERITAC-2 is that vepdegestrant demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to fulvestrant in patients with ESR1-mutated tumors. However, this significant difference was not observed in the overall intent-to-treat (ITT) population.

Mechanism of Action

Vepdegestrant and fulvestrant employ distinct mechanisms to achieve ER degradation.

Vepdegestrant: As a PROTAC, vepdegestrant is a heterobifunctional molecule. One end binds to the ER, and the other end recruits an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the ER, marking it for degradation by the proteasome. This catalytic process allows a single molecule of vepdegestrant to induce the degradation of multiple ER proteins.

Fulvestrant: As a SERD, fulvestrant binds to the ER and induces a conformational change. This altered conformation leads to receptor dimerization, inhibition of nuclear localization, and ultimately, degradation of the ER through the proteasomal pathway.

cluster_vepdegestrant Vepdegestrant (PROTAC) Mechanism cluster_fulvestrant Fulvestrant (SERD) Mechanism Vepdegestrant Vepdegestrant Ternary_Complex Ternary Complex (Vepdegestrant-ER-E3 Ligase) Vepdegestrant->Ternary_Complex ER_V Estrogen Receptor (ER) ER_V->Ternary_Complex Proteasome_V Proteasomal Degradation ER_V->Proteasome_V Targeted for E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination_V Ubiquitination Ternary_Complex->Ubiquitination_V Induces Ubiquitination_V->ER_V Tags ER Fulvestrant Fulvestrant ER_F Estrogen Receptor (ER) Fulvestrant->ER_F Binds to Conformational_Change Conformational Change & Dimerization Inhibition ER_F->Conformational_Change Undergoes Proteasome_F Proteasomal Degradation ER_F->Proteasome_F Targeted for Degradation_Signal Degradation Signal Conformational_Change->Degradation_Signal Induces Degradation_Signal->ER_F Marks ER

Caption: Comparative Mechanisms of Action. Max Width: 760px.

Efficacy Data

The primary source of direct comparative efficacy data comes from the Phase III VERITAC-2 trial.

Efficacy EndpointVepdegestrantFulvestrantHazard Ratio (95% CI)p-valueCitation
Median PFS (ESR1-mutant) 5.0 months2.1 months0.57 (0.42–0.77)<0.001
Median PFS (ITT Population) 3.7 months3.6 months0.83 (0.68–1.02)0.07
Objective Response Rate (ESR1-mutant) 19.4%4.5%--
Clinical Benefit Rate (ESR1-mutant) 44.1%20.9%--

Safety and Tolerability

The safety profiles of vepdegestrant and fulvestrant were evaluated in the VERITAC-2 trial.

Adverse Event (Any Grade)VepdegestrantFulvestrantCitation
Fatigue 26.6%15.6%
Nausea 13.5%8.8%
Arthralgia 11.2%14.6%
Diarrhea 6.4%4.9%
Injection Site Pain 0.3%9.8%
Grade ≥3 Adverse Events 23.4%17.6%
Treatment Discontinuation due to AEs 2.9%0.7%

Experimental Protocols

VERITAC-2 (NCT05654623) Study Protocol

The VERITAC-2 trial was a global, randomized, open-label, Phase III study.

  • Patient Population: The study enrolled postmenopausal women, and men, with ER+/HER2- locally advanced or metastatic breast cancer who had progressed on a CDK4/6 inhibitor plus an aromatase inhibitor. Patients could have received up to one additional line of endocrine therapy. Key exclusion criteria included prior treatment with fulvestrant or chemotherapy for advanced disease.

  • Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either vepdegestrant or fulvestrant. The trial was open-label.

  • Intervention:

    • Vepdegestrant arm: 200 mg orally once daily.

    • Fulvestrant arm: 500 mg intramuscularly on days 1 and 15 of the first cycle, and then on day 1 of each subsequent 28-day cycle.

  • Primary Endpoint: The primary endpoint was progression-free survival (PFS) in both the ESR1-mutant and the overall intent-to-treat (ITT) populations, as assessed by a blinded independent central review.

  • Secondary Endpoints: Key secondary endpoints included overall survival (OS), objective response rate (ORR), clinical benefit rate (CBR), and safety.

Start Patient Screening (ER+/HER2- Advanced Breast Cancer, Post-CDK4/6i + AI) Randomization 1:1 Randomization Start->Randomization Vepdegestrant_Arm Vepdegestrant 200 mg Oral QD Randomization->Vepdegestrant_Arm Fulvestrant_Arm Fulvestrant 500 mg IM Randomization->Fulvestrant_Arm Follow_Up Follow-up for Efficacy and Safety Vepdegestrant_Arm->Follow_Up Fulvestrant_Arm->Follow_Up PFS_Analysis Primary Endpoint: Progression-Free Survival (ESR1-mutant and ITT) Follow_Up->PFS_Analysis OS_Analysis Secondary Endpoint: Overall Survival Follow_Up->OS_Analysis

Caption: VERITAC-2 Trial Workflow. Max Width: 760px.

Estrogen Receptor Signaling Pathway

Both vepdegestrant and fulvestrant target the ER signaling pathway, which is a key driver of growth in ER+ breast cancer. Estrogen binds to the ER, leading to its activation and the transcription of genes that promote cell proliferation. By inducing the degradation of the ER, both drugs effectively shut down this signaling pathway.

Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds to Estrogen_ER_Complex Estrogen-ER Complex ER->Estrogen_ER_Complex ER_Degradation ER Degradation ER->ER_Degradation Degraded by Dimerization Dimerization Estrogen_ER_Complex->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE Estrogen Response Element (ERE) on DNA Nuclear_Translocation->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to Vepdegestrant Vepdegestrant Vepdegestrant->ER Targets Fulvestrant Fulvestrant Fulvestrant->ER Targets ER_Degradation->Estrogen_ER_Complex Blocks Pathway

Caption: Estrogen Receptor Signaling Pathway. Max Width: 760px.

Conclusion

Vepdegestrant represents a novel, oral approach to ER degradation with a distinct mechanism of action compared to the established SERD, fulvestrant. The VERITAC-2 trial has provided the first head-to-head comparison, demonstrating the potential of vepdegestrant as a future therapeutic option, particularly for patients with ESR1-mutated ER+/HER2- advanced breast cancer. The oral administration of vepdegestrant offers a potential advantage in convenience over the intramuscular injections of fulvestrant. Further data, including overall survival from the VERITAC-2 trial, will be crucial in fully defining the clinical positioning of vepdegestrant in the treatment landscape of ER+ breast cancer.

References

A Comparative Analysis of ARV-471 and Other Selective Estrogen Receptor Degraders in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of leading SERDs, with a focus on the novel PROTAC degrader, ARV-471.

This guide provides a comprehensive comparison of ARV-471 (Vepdegestrant), a novel PROteolysis TArgeting Chimera (PROTAC) selective estrogen receptor degrader (SERD), with other prominent SERDs including fulvestrant, elacestrant, amcenestrant, and giredestrant. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by preclinical and clinical data to inform research and development decisions in the field of estrogen receptor-positive (ER+) breast cancer.

Executive Summary

Endocrine therapy is a cornerstone in the treatment of ER+ breast cancer. Selective estrogen receptor degraders (SERDs) represent a key class of endocrine therapies that antagonize and degrade the estrogen receptor. While the first-generation SERD, fulvestrant, has been a valuable therapeutic option, its limitations, including intramuscular administration and incomplete ER degradation, have driven the development of novel oral SERDs with improved pharmacological properties. ARV-471, a first-in-class oral PROTAC ER degrader, has emerged as a promising agent with a distinct mechanism of action that leads to more efficient and profound ER degradation. This guide will delve into the comparative efficacy and mechanisms of these agents, supported by experimental data and detailed protocols for their evaluation.

Mechanism of Action: A Tale of Two Degradation Strategies

Traditional SERDs, such as fulvestrant, elacestrant, amcenestrant, and giredestrant, function by binding to the estrogen receptor. This binding induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This process effectively reduces the cellular levels of ER, thereby inhibiting downstream signaling pathways that drive tumor growth.

ARV-471, on the other hand, employs a novel and more direct mechanism of action.[4][5] As a PROTAC, ARV-471 is a heterobifunctional molecule that acts as a bridge, simultaneously binding to the estrogen receptor and an E3 ubiquitin ligase, specifically cereblon (CRBN). This proximity-induced ternary complex formation facilitates the direct transfer of ubiquitin from the E3 ligase to the ER, tagging it for degradation by the proteasome. This catalytic process allows a single molecule of ARV-471 to induce the degradation of multiple ER molecules, leading to a more efficient and sustained degradation of the target protein.

SERD_vs_PROTAC_MoA cluster_0 Traditional SERD Mechanism cluster_1 ARV-471 (PROTAC) Mechanism SERD SERD ER ER SERD->ER Binds to ER Proteasome_S Proteasome ER->Proteasome_S Conformational change leads to degradation Degraded_ER_S Degraded ER Proteasome_S->Degraded_ER_S ARV-471 ARV-471 ER_P ER ARV-471->ER_P Binds to ER E3_Ligase E3 Ligase (Cereblon) ARV-471->E3_Ligase Recruits E3 Ligase Proteasome_P Proteasome ER_P->Proteasome_P Targeted for degradation E3_Ligase->ER_P Ubiquitination Ub Ubiquitin Ub->ER_P Degraded_ER_P Degraded ER Proteasome_P->Degraded_ER_P SERD_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Culture ER+ Breast Cancer Cell Lines (e.g., MCF-7) ER_Degradation ER Degradation Assay (Western Blot / ELISA) Cell_Culture->ER_Degradation Proliferation_Assay Cell Viability/ Proliferation Assay (MTT) Cell_Culture->Proliferation_Assay Xenograft_Model MCF-7 Xenograft Model in Mice ER_Degradation->Xenograft_Model Promising candidates move to in vivo Proliferation_Assay->Xenograft_Model TGI_Study Tumor Growth Inhibition Study Xenograft_Model->TGI_Study PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis TGI_Study->PK_PD_Analysis

References

A Head-to-Head Comparison of PROTAC ER Degraders: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Proteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degraders, a promising class of therapeutics for ER-positive breast cancer. We delve into their mechanism of action, present a head-to-head comparison of their performance with supporting experimental data, and provide detailed methodologies for key experiments.

PROTAC ER degraders are bifunctional molecules that offer a novel therapeutic approach by harnessing the cell's own ubiquitin-proteasome system to specifically target and eliminate the estrogen receptor protein.[1][2] This mechanism is distinct from traditional selective estrogen receptor degraders (SERDs) like fulvestrant, which primarily act as antagonists and induce ER degradation more indirectly.[3][4] Preclinical and clinical studies have shown that this direct and efficient degradation can lead to improved efficacy, especially in the context of resistance to conventional endocrine therapies.[3]

Mechanism of Action: A Targeted Approach to Protein Elimination

PROTAC ER degraders are designed with two key components: a ligand that binds to the estrogen receptor and another that recruits an E3 ubiquitin ligase. This dual binding brings the ER protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the ER. This "tagging" marks the ER for recognition and subsequent degradation by the proteasome, effectively eliminating it from the cell. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple ER proteins.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC PROTAC ER Degrader Ternary Ternary Complex (PROTAC-ER-E3) PROTAC->Ternary Binds to ER ER Estrogen Receptor (ER) ER->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited by PROTAC Ub_ER Ubiquitinated ER Ternary->Ub_ER Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_ER->Proteasome Targeted for Degradation Proteasome->PROTAC PROTAC is recycled Proteasome->Degraded_ER Degrades ER

Figure 1: Mechanism of action of a PROTAC ER degrader.

Head-to-Head Performance Data

The following tables summarize the in vitro performance of several PROTAC ER degraders against the established SERD, fulvestrant. The data is presented for various ER-positive breast cancer cell lines, including those with wild-type (WT) and mutant ER.

Table 1: In Vitro Degradation of Estrogen Receptor

CompoundCell LineER StatusDC50 (nM)Dmax (%)Reference
Vepdegestrant (ARV-471) MCF-7WT~1 - 2>90 - 95
T47DWT~2>95
T47D (Y537S mutant)Mutant-Comparable to WT
T47D (D538G mutant)Mutant-Comparable to WT
Fulvestrant MCF-7WT-40-50
ERD-148 MCF-7WT->95
MCF-7 (Y537S mutant)Mutant-Significant
MCF-7 (D538G mutant)Mutant-Significant
ERD-3111 MCF-7WTPotent-
MCF-7 (Y537S mutant)MutantPotent-
MCF-7 (D538G mutant)MutantPotent-
AC699 MCF-7WTSub-nanomolar-
MCF-7 (Y537S/D538G mutant)MutantSub-nanomolar-
HP568 -WT0.1-
-Mutant0.07 - 4-

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity

CompoundCell LineER StatusIC50 / GI50 (nM)Reference
Vepdegestrant (ARV-471) MCF-7WT-
T47DWT-
ERD-148 MCF-7WT0.8
MCF-7 (cY537S mutant)Mutant10.5
MCF-7 (cD538G mutant)Mutant6.1

IC50/GI50: Half-maximal inhibitory/growth inhibitory concentration.

Table 3: In Vivo Tumor Growth Inhibition (TGI)

CompoundModelER StatusTGI (%)Reference
Vepdegestrant (ARV-471) MCF-7 XenograftWT85-120
ST941/HI/PBR PDX (Palbociclib-resistant)Y537S Mutant102
HP568 MCF-7 ERα D538G & Y537S CDXMutant29-115
ERD-3111 MCF-7 XenograftWTComplete
MCF-7 XenograftY537S & D538G MutantComplete

TGI: Tumor Growth Inhibition. CDX: Cell line-Derived Xenograft. PDX: Patient-Derived Xenograft.

Clinical Trial Insights: Vepdegestrant (ARV-471) vs. Fulvestrant

The Phase 3 VERITAC-2 trial directly compared the efficacy of the oral PROTAC ER degrader vepdegestrant to the SERD fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on prior endocrine therapy and a CDK4/6 inhibitor.

Key findings from the trial revealed that in the subset of patients with ESR1 mutations, vepdegestrant demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to fulvestrant. However, this significant difference was not observed in the overall intention-to-treat (ITT) population. Vepdegestrant was generally well-tolerated with a safety profile consistent with previous studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC ER degraders. Below are outlines for key in vitro assays.

Western Blotting for ER Degradation

This assay quantifies the amount of ER protein remaining in cells after treatment with a PROTAC degrader.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A 1. Cell Culture (e.g., MCF-7) B 2. Treatment (PROTACs, Fulvestrant) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Antibody Incubation (Primary anti-ER, Secondary HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis (Quantify band intensity) H->I Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with PROTAC/Control A->B C 3. Incubate B->C D 4. Add MTT/MTS Reagent C->D E 5. Incubate (Formazan formation) D->E F 6. Add Solubilizing Agent (for MTT) E->F If using MTT G 7. Measure Absorbance (Plate Reader) E->G If using MTS F->G H 8. Calculate % Viability and IC50 G->H

References

Clinical trial results of VERITAC-2 phase 3 study.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Vepdegestrant (VERITAC-2) and Fulvestrant in ER+/HER2- Advanced Breast Cancer

The landscape of treatment for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer is continually evolving. The phase 3 VERITAC-2 clinical trial introduces vepdegestrant, a first-in-class oral PROteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degrader, as a novel therapeutic option. This guide provides a detailed comparison of the clinical trial results for vepdegestrant versus fulvestrant, a standard-of-care selective estrogen receptor degrader (SERD), for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The VERITAC-2 study evaluated the efficacy and safety of vepdegestrant as a monotherapy in patients whose disease progressed following prior treatment with a cyclin-dependent kinase (CDK) 4/6 inhibitor and endocrine therapy.[1][2][3] The key findings are summarized below.

Efficacy: Progression-Free Survival (PFS)

The primary endpoint of the study was progression-free survival (PFS), assessed by a blinded independent central review (BICR).[4]

Patient PopulationVepdegestrant (Median PFS)Fulvestrant (Median PFS)Hazard Ratio (95% CI)P-value
ESR1-mutant (ESR1m) 5.0 months2.1 months0.57 (0.42–0.77)0.0001
Intent-to-Treat (All Patients) 3.7 months3.6 months0.83 (0.68–1.02)0.0358

The trial met its primary endpoint in the subpopulation of patients with estrogen receptor 1 mutations (ESR1m), demonstrating a statistically significant and clinically meaningful improvement in PFS for vepdegestrant compared to fulvestrant.[1] However, a statistically significant improvement in PFS was not observed in the overall intent-to-treat (ITT) population. Overall survival data is not yet mature.

Safety: Treatment-Emergent Adverse Events (TEAEs)

Vepdegestrant was generally well-tolerated, with a safety profile consistent with previous studies.

Adverse Event CategoryVepdegestrantFulvestrant
Grade ≥3 TEAEs 23.4%17.6%

Experimental Protocols

VERITAC-2 Study Design

The VERITAC-2 (NCT05654623) trial was a global, randomized, phase 3 study.

  • Patient Population: Eligible participants were adults (aged ≥18 years) with ER+/HER2- advanced or metastatic breast cancer.

  • Prior Therapies: Patients must have received one prior line of a CDK4/6 inhibitor combined with endocrine therapy, and no more than one additional line of endocrine therapy. The most recent endocrine therapy must have been administered for at least six months before disease progression.

  • Exclusion Criteria: Key exclusion criteria included prior chemotherapy for advanced disease or any previous treatment with fulvestrant.

  • Intervention: Patients were randomized to receive either vepdegestrant monotherapy or fulvestrant.

Visualizations

Mechanism of Action: Vepdegestrant (PROTAC ER Degrader)

Vepdegestrant is an oral PROTAC designed to harness the body's own cellular machinery to eliminate the estrogen receptor protein.

cluster_0 Vepdegestrant (PROTAC) cluster_1 Cellular Machinery Vep Vepdegestrant ER_ligand ER Ligand Vep->ER_ligand binds E3_ligand E3 Ligase Ligand Vep->E3_ligand binds ER Estrogen Receptor (ER) ER_ligand->ER Targets E3 E3 Ubiquitin Ligase E3_ligand->E3 Recruits Proteasome Proteasome ER->Proteasome Degradation E3->ER Ubiquitination

Caption: Vepdegestrant's PROTAC mechanism of action.

VERITAC-2 Experimental Workflow

The logical flow of the VERITAC-2 clinical trial from patient screening to data analysis is outlined below.

cluster_screening Patient Selection cluster_trial Randomized Treatment cluster_analysis Endpoint Analysis Screening Screening Eligibility Inclusion/Exclusion Criteria Met? (ER+/HER2- aBC, Prior CDK4/6i) Screening->Eligibility Randomization Randomization Eligibility->Randomization Eligible Patients ArmA Vepdegestrant Randomization->ArmA ArmB Fulvestrant Randomization->ArmB FollowUp Treatment & Follow-up ArmA->FollowUp ArmB->FollowUp PFS_Analysis Primary Endpoint: PFS Analysis (BICR) FollowUp->PFS_Analysis Safety_Analysis Secondary Endpoint: Safety Analysis (TEAEs) FollowUp->Safety_Analysis

Caption: High-level workflow of the VERITAC-2 Phase 3 trial.

References

Vepdegestrant Outperforms Fulvestrant in ESR1 Mutant Breast Cancer Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New Haven, CT & New York, NY - Vepdegestrant (ARV-471), an investigational oral PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, has demonstrated superior efficacy over the current standard-of-care, fulvestrant, in preclinical and clinical models of estrogen receptor-positive (ER+), HER2-negative breast cancer harboring ESR1 mutations. This guide provides a detailed comparison of vepdegestrant and fulvestrant, summarizing key experimental data and outlining the methodologies employed in recent pivotal studies.

Executive Summary

Acquired mutations in the estrogen receptor gene (ESR1) are a common mechanism of resistance to endocrine therapies in ER+ metastatic breast cancer. These mutations lead to constitutive, ligand-independent activation of the estrogen receptor, driving tumor growth. Vepdegestrant, a novel PROTAC degrader, offers a distinct mechanism of action by hijacking the cell's ubiquitin-proteasome system to specifically target and eliminate the estrogen receptor. Data from preclinical studies and the Phase III VERITAC-2 clinical trial highlight vepdegestrant's potential as a more effective therapeutic option for this patient population.

Mechanism of Action: A Tale of Two Degraders

Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the ER, inducing a conformational change that leads to its degradation. However, its efficacy can be limited, and resistance, particularly through ESR1 mutations, can develop.[1][2]

Vepdegestrant, on the other hand, is a heterobifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination and subsequent degradation of the ER by the proteasome, offering a more direct and efficient elimination of the target protein.[3]

cluster_Vepdegestrant Vepdegestrant (PROTAC) Mechanism cluster_Fulvestrant Fulvestrant (SERD) Mechanism Vepdegestrant Vepdegestrant ER Estrogen Receptor (ER) Vepdegestrant->ER Binds E3 E3 Ubiquitin Ligase Vepdegestrant->E3 Recruits Proteasome Proteasome ER->Proteasome Targets for Degradation E3->ER Ubiquitinates Ub Ubiquitin Degradation ER Degradation Proteasome->Degradation Fulvestrant Fulvestrant ER_F Estrogen Receptor (ER) Fulvestrant->ER_F Binds & Antagonizes Degradation_F ER Degradation (Partial) ER_F->Degradation_F Induces Degradation cluster_WT Wild-Type ER Signaling cluster_Mutant ESR1 Mutant ER Signaling Estrogen Estrogen ER_WT Wild-Type ER Estrogen->ER_WT Binds & Activates ERE Estrogen Response Element ER_WT->ERE Binds Gene_WT Gene Transcription (Proliferation) ERE->Gene_WT ER_Mutant Mutant ER (e.g., Y537S, D538G) ERE_Mutant Estrogen Response Element ER_Mutant->ERE_Mutant Binds (Ligand-Independent) Gene_Mutant Constitutive Gene Transcription (Proliferation) ERE_Mutant->Gene_Mutant cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellLines ER+ Cell Lines (WT & ESR1 Mutant) Treatment_vitro Treat with Vepdegestrant/Fulvestrant CellLines->Treatment_vitro WB Western Blot (ER Degradation) Treatment_vitro->WB Prolif Proliferation Assay (Cell Viability) Treatment_vitro->Prolif Mice Immunocompromised Mice Implant Implant Tumor Cells (MCF7 or PDX) Mice->Implant Treatment_vivo Treat with Vepdegestrant/Fulvestrant Implant->Treatment_vivo TumorVol Measure Tumor Volume Treatment_vivo->TumorVol TumorHarvest Harvest Tumor (ER Degradation) Treatment_vivo->TumorHarvest

References

Predicting Response to ARV-471: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting response to ARV-471 (vepdegestrant), a novel PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, with alternative endocrine therapies for ER-positive (ER+), HER2-negative breast cancer. The content is supported by experimental data from preclinical and clinical trials, with a focus on the pivotal role of ESR1 mutations.

Introduction to ARV-471 and the Landscape of ER-Targeted Therapies

ARV-471 is a first-in-class, orally bioavailable PROTAC designed to selectively target and degrade the estrogen receptor.[1][2] Its mechanism of action distinguishes it from traditional endocrine therapies such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs). By hijacking the body's natural protein disposal system, ARV-471 offers a novel approach to overcoming resistance to standard endocrine treatments.[1][2]

This guide will compare ARV-471 with two key alternatives:

  • Elacestrant: An oral SERD that has also demonstrated efficacy in patients with ESR1 mutations.

  • Fulvestrant: An injectable SERD that has been a standard of care in ER+ advanced breast cancer.

The primary biomarker that has emerged as a significant predictor of response to these newer generation endocrine therapies is the presence of mutations in the estrogen receptor 1 gene (ESR1). These mutations are a common mechanism of acquired resistance to aromatase inhibitors.

Comparative Efficacy and Biomarker Analysis

The clinical development of ARV-471 and elacestrant has highlighted the importance of patient stratification based on ESR1 mutation status. The following tables summarize the key efficacy data from the respective pivotal clinical trials.

Table 1: Comparison of Clinical Benefit Rate (CBR)

TreatmentTrialOverall Population (All-comers)ESR1-Mutated Population
ARV-471 (Vepdegestrant) VERITAC-2Not Reported42.1%[3]
Elacestrant EMERALDNot Reported16% (CBR at 24 weeks)
Fulvestrant VERITAC-2Not Reported20.2%

Table 2: Comparison of Median Progression-Free Survival (PFS) in Months

TreatmentTrialOverall Population (All-comers)ESR1-Mutated Population
ARV-471 (Vepdegestrant) VERITAC-23.75.0
Elacestrant EMERALD2.83.8
Fulvestrant VERITAC-23.62.1
Fulvestrant SoFEA & EFECT (Combined Analysis)4.1 (in patients without ESR1 mutations)3.9

Experimental Protocols

Biomarker: ESR1 Mutation in circulating tumor DNA (ctDNA)

The detection of ESR1 mutations in ctDNA has become a standard method for identifying patients likely to respond to targeted therapies like ARV-471 and elacestrant.

Methodology for ESR1 Mutation Detection in the EMERALD Trial (Elacestrant):

The EMERALD trial utilized the Guardant360® CDx assay for the detection of ESR1 mutations in ctDNA. This assay is an FDA-approved liquid biopsy that performs next-generation sequencing (NGS) on cell-free DNA isolated from blood samples.

  • Sample Collection: Whole blood is collected in specialized tubes that stabilize cell-free DNA.

  • DNA Extraction: Plasma is separated from the whole blood, and ctDNA is extracted.

  • Library Preparation and Sequencing: The extracted ctDNA undergoes library preparation, followed by targeted NGS to analyze a panel of genes, including the ESR1 gene.

  • Data Analysis: Sequencing data is analyzed to identify specific mutations within the ESR1 gene.

Methodology for ESR1 Mutation Detection in the VERITAC Trials (ARV-471):

While the VERITAC trial protocols confirm the use of ctDNA for ESR1 mutation analysis, the specific commercial assay or detailed laboratory protocol used has not been publicly disclosed in the reviewed materials. It is common for such trials to employ validated NGS-based assays, similar to the Guardant360 CDx, or highly sensitive techniques like droplet digital PCR (ddPCR) for the detection of specific mutations.

Signaling Pathways and Mechanisms of Action

ARV-471 (Vepdegestrant) Signaling Pathway

ARV-471 functions as a PROTAC, a heterobifunctional molecule that induces the degradation of the estrogen receptor. One end of the ARV-471 molecule binds to the estrogen receptor, while the other end binds to an E3 ubiquitin ligase, specifically cereblon (CRBN) . This binding creates a ternary complex, bringing the E3 ligase in close proximity to the estrogen receptor. The E3 ligase then tags the estrogen receptor with ubiquitin molecules, marking it for degradation by the proteasome. This process effectively eliminates the estrogen receptor from the cancer cell, thereby blocking downstream signaling pathways that drive tumor growth.

ARV471_Pathway cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation ARV471 ARV-471 (Vepdegestrant) ARV471_bound ARV-471 ARV471->ARV471_bound ER Estrogen Receptor (ER) ER_bound ER ER->ER_bound CRBN Cereblon (CRBN) E3 Ligase CRBN_bound CRBN CRBN->CRBN_bound ARV471_bound->ER_bound Binds to ER ARV471_bound->CRBN_bound Recruits CRBN Proteasome Proteasome ER_bound->Proteasome Targeted for Degradation Ubiquitin Ubiquitin CRBN_bound->Ubiquitin Ubiquitination Ubiquitin->ER_bound Degradation ER Degradation Proteasome->Degradation No_Signal Inhibition of ER Signaling Degradation->No_Signal SERD_Pathway cluster_cell Cancer Cell cluster_binding ER Binding and Inactivation SERD Elacestrant / Fulvestrant SERD_bound SERD SERD->SERD_bound ER Estrogen Receptor (ER) ER_bound ER ER->ER_bound SERD_bound->ER_bound Binds to ER Proteasome Proteasome ER_bound->Proteasome Conformational Change & Instability Degradation ER Degradation Proteasome->Degradation No_Signal Inhibition of ER Signaling Degradation->No_Signal Biomarker_Workflow cluster_result Biomarker Status Patient Patient with ER+/HER2- Advanced Breast Cancer Blood_Draw Blood Sample Collection Patient->Blood_Draw ctDNA_Analysis ctDNA Extraction and ESR1 Mutation Analysis (NGS/ddPCR) Blood_Draw->ctDNA_Analysis ESR1_mut ESR1 Mutation Detected ctDNA_Analysis->ESR1_mut Positive Result ESR1_wt ESR1 Wild-Type ctDNA_Analysis->ESR1_wt Negative Result ARV471_Tx Consider ARV-471 or other ESR1-targeted therapy (e.g., Elacestrant) ESR1_mut->ARV471_Tx Standard_Tx Consider Standard of Care (e.g., Fulvestrant, other endocrine therapies) ESR1_wt->Standard_Tx

References

Vepdegestrant: A Comparative Analysis of Receptor Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vepdegestrant (ARV-471) is a proteolysis-targeting chimera (PROTAC) designed to selectively target the estrogen receptor (ER) for degradation. This guide provides a comparative analysis of vepdegestrant's cross-reactivity with other receptors, supported by available preclinical data. The information is intended to assist researchers in evaluating the selectivity profile of this compound.

Executive Summary

Vepdegestrant demonstrates high selectivity for the estrogen receptor α (ERα), its intended therapeutic target. Cross-reactivity studies show significantly lower binding affinity for other nuclear hormone receptors, including the progesterone receptor (PGR), glucocorticoid receptor (GR), and androgen receptor (AR). While some interaction with ERβ and PGR is observed, the concentration required for binding is substantially higher than for ERα, suggesting a favorable selectivity window.

Cross-reactivity Profile of Vepdegestrant

The selectivity of vepdegestrant has been evaluated using comprehensive screening panels. In a preclinical study, vepdegestrant was assessed against the Eurofins SafetyScreen87 panel, which includes a wide range of receptors, ion channels, transporters, and enzymes. For the receptors where significant binding inhibition was observed, concentration-response radioligand assays were performed to determine the half-maximal inhibitory concentration (IC50) values.

The results indicate a high affinity for ERα with an IC50 of 1 nmol/L.[1] Vepdegestrant also exhibited binding to ERβ, albeit with a 5-fold lower potency (IC50 of 5 nmol/L).[1] Cross-reactivity with other steroid hormone receptors was markedly lower, with IC50 values of 11-17 nmol/L for the progesterone receptor, 83 nmol/L for the glucocorticoid receptor, and 100 nmol/L for the androgen receptor.[1] A much weaker interaction was noted with the κ-opioid receptor, with an IC50 of 250 nmol/L.[1]

Target ReceptorVepdegestrant IC50 (nmol/L)Selectivity vs. ERα (Fold Difference)
Estrogen Receptor α (ERα)11
Estrogen Receptor β (ERβ)55
Progesterone Receptor (PGR)11-1711-17
Glucocorticoid Receptor (GR)8383
Androgen Receptor (AR)100100
κ-Opioid Receptor250250

Experimental Protocols

The cross-reactivity data for vepdegestrant was generated using a combination of broad panel screening followed by specific radioligand binding assays.

1. Initial Screening: Eurofins SafetyScreen Panel

A standardized commercial service, the Eurofins SafetyScreen87 panel, was utilized for the initial broad liability assessment. In this assay, a single high concentration of the test compound (vepdegestrant) is incubated with a panel of 87 different molecular targets. The percentage of inhibition of radioligand binding is determined to identify potential off-target interactions.

2. IC50 Determination: Radioligand Binding Assay

For targets that showed significant inhibition in the initial screen, a competitive radioligand binding assay was performed to determine the IC50 value. A representative protocol for such an assay is as follows:

  • Materials:

    • Receptor-containing preparations (e.g., cell membranes or recombinant protein).

    • A specific radioligand for the receptor of interest.

    • Vepdegestrant at a range of concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • The receptor preparation is incubated with a fixed concentration of the specific radioligand and varying concentrations of vepdegestrant.

    • The incubation is carried out at a specified temperature and for a duration sufficient to reach binding equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity trapped on the filters is quantified using a scintillation counter.

    • The data is analyzed using non-linear regression to determine the concentration of vepdegestrant that inhibits 50% of the specific binding of the radioligand (IC50).

Visualizing the Molecular Interactions and Screening Process

To better understand the mechanism of action and the experimental workflow for determining cross-reactivity, the following diagrams are provided.

vepdegestrant_mechanism cluster_0 Vepdegestrant (PROTAC) cluster_1 Cellular Machinery cluster_2 Target Protein Vepdegestrant Vepdegestrant E3 Ubiquitin Ligase E3 Ubiquitin Ligase Vepdegestrant->E3 Ubiquitin Ligase Recruits Estrogen Receptor Estrogen Receptor Vepdegestrant->Estrogen Receptor Binds to Ubiquitin Ubiquitin E3 Ubiquitin Ligase->Ubiquitin Transfers Ubiquitin->Estrogen Receptor Tags Proteasome Proteasome Degraded ER Proteasome->Degraded ER Ubiquitinated ER Ubiquitinated ER Ubiquitinated ER->Proteasome Recognized by

Caption: Mechanism of action of vepdegestrant as a PROTAC.

cross_reactivity_workflow Vepdegestrant Vepdegestrant ScreeningPanel Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen87) Vepdegestrant->ScreeningPanel HitIdentification Identify Receptors with >50% Inhibition ScreeningPanel->HitIdentification RadioligandAssay Competitive Radioligand Binding Assay HitIdentification->RadioligandAssay Hits IC50 Determine IC50 Values RadioligandAssay->IC50 SelectivityProfile Establish Selectivity Profile IC50->SelectivityProfile

Caption: Experimental workflow for assessing cross-reactivity.

References

Vepdegestrant vs. Next-Generation SERDs: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the targeted degradation of the estrogen receptor is emerging with the development of vepdegestrant, a novel PROteolysis TArgeting Chimera (PROTAC), and a host of next-generation Selective Estrogen Receptor Degraders (SERDs). This guide provides a comprehensive comparative analysis of their mechanisms, preclinical and clinical efficacy, and safety profiles to inform researchers, scientists, and drug development professionals in the field of oncology.

The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving. While traditional SERDs like fulvestrant have been a cornerstone of treatment, the development of orally bioavailable next-generation SERDs and the innovative PROTAC degrader, vepdegestrant, offers new therapeutic avenues, particularly for patients with acquired resistance to standard therapies, including those with ESR1 mutations.

Mechanism of Action: A Tale of Two Degradation Strategies

Next-generation SERDs, including elacestrant, giredestrant, amcenestrant, and camizestrant, function as competitive antagonists of the estrogen receptor.[1][2][3] They bind to the ER, inducing a conformational change that marks the receptor for degradation via the ubiquitin-proteasome pathway.[1][4] This dual action of antagonizing and degrading the ER effectively shuts down estrogen-driven signaling pathways that fuel cancer cell growth.

Vepdegestrant (ARV-471) employs a distinct and more direct mechanism of action. As a PROTAC, it is a heterobifunctional molecule composed of a ligand that binds to the ER and another that recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the direct ubiquitination and subsequent proteasomal degradation of the ER. This catalytic process allows a single vepdegestrant molecule to trigger the degradation of multiple ER proteins.

cluster_SERD Next-Generation SERD Mechanism cluster_PROTAC Vepdegestrant (PROTAC) Mechanism SERD SERD ER Estrogen Receptor (ER) SERD->ER Binds to ER ER->ER Ub Ubiquitin ER->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Vepdegestrant Vepdegestrant ER_P Estrogen Receptor (ER) Vepdegestrant->ER_P Binds to ER E3_Ligase E3 Ubiquitin Ligase Vepdegestrant->E3_Ligase Recruits E3 Ligase ER_P->E3_Ligase Ternary Complex Formation Ub_P Ubiquitin E3_Ligase->Ub_P Ubiquitination of ER Proteasome_P Proteasome_P Ub_P->Proteasome_P Degradation

Figure 1. Comparative Mechanisms of Action.

Preclinical and Clinical Performance: A Head-to-Head Look

Direct head-to-head clinical trials comparing vepdegestrant with all next-generation SERDs are not yet available. However, data from their respective clinical trial programs provide a basis for a comparative analysis against standard-of-care therapies, often fulvestrant.

Vepdegestrant (ARV-471)

Vepdegestrant has demonstrated potent ER degradation and robust tumor growth inhibition in preclinical models, showing greater ER degradation and tumor growth inhibition in vivo compared to fulvestrant. In the Phase III VERITAC-2 trial, vepdegestrant showed a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer harboring an ESR1 mutation. However, the trial did not meet its primary endpoint in the overall intent-to-treat (ITT) population. The safety profile of vepdegestrant was generally well-tolerated, with low rates of gastrointestinal side effects.

Elacestrant (RAD1901)

Elacestrant is the first oral SERD to receive FDA approval. The Phase III EMERALD trial demonstrated a statistically significant improvement in PFS with elacestrant compared to standard-of-care endocrine therapy (fulvestrant or an aromatase inhibitor) in patients with ER+/HER2- advanced or metastatic breast cancer, with a more pronounced benefit in patients with ESR1 mutations. Common adverse events included nausea, fatigue, and vomiting.

Giredestrant (GDC-9545)

Giredestrant has shown promising results in the adjuvant setting. The Phase III lidERA trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in invasive disease-free survival (iDFS) compared to standard-of-care endocrine therapy in patients with ER+/HER2-, early-stage breast cancer. A positive trend in overall survival was also observed.

Amcenestrant (SAR439859)

The development of amcenestrant was discontinued after the Phase III AMEERA-5 trial, which evaluated amcenestrant in combination with palbociclib, was stopped due to not meeting the prespecified boundary for continuation. The Phase II AMEERA-3 trial also did not meet its primary endpoint of improved PFS with amcenestrant monotherapy versus treatment of physician's choice, although a numerical improvement was seen in patients with ESR1 mutations.

Camizestrant (AZD9833)

Camizestrant has shown potent ER degradation and tumor growth inhibition in preclinical models, including those with ESR1 mutations. The Phase II SERENA-2 trial demonstrated a statistically significant and clinically meaningful improvement in PFS for both 75mg and 150mg doses of camizestrant compared to fulvestrant in postmenopausal women with advanced ER-positive, HER2-negative breast cancer. In the Phase III SERENA-6 trial, camizestrant in combination with a CDK4/6 inhibitor led to a significant improvement in PFS compared to an aromatase inhibitor plus a CDK4/6 inhibitor in patients with emergent ESR1 mutations.

Quantitative Data Summary

DrugMechanismKey Clinical TrialPatient PopulationComparatorPrimary EndpointResult
Vepdegestrant PROTAC ER DegraderVERITAC-2 (Phase III)ER+/HER2- advanced/metastatic breast cancer, post-CDK4/6iFulvestrantPFSMet in ESR1-mutant population (HR=0.57); Not met in ITT population
Elacestrant Oral SERDEMERALD (Phase III)ER+/HER2- advanced/metastatic breast cancer, post-CDK4/6iStandard of Care (SOC)PFSMet in overall (HR=0.70) and ESR1-mutant (HR=0.55) populations
Giredestrant Oral SERDlidERA (Phase III)ER+/HER2- early breast cancer (adjuvant)SOC Endocrine TherapyiDFSMet, statistically significant and clinically meaningful improvement
Amcenestrant Oral SERDAMEERA-3 (Phase II)ER+/HER2- advanced breast cancer, post-endocrine therapyTreatment of Physician's ChoicePFSNot met (mPFS 3.6 vs 3.7 months)
Camizestrant Oral SERDSERENA-2 (Phase II)ER+/HER2- advanced breast cancer, post-endocrine therapyFulvestrantPFSMet (mPFS 7.2-7.7 vs 3.7 months)
Camizestrant Oral SERDSERENA-6 (Phase III)1L ER+/HER2- advanced breast cancer with emergent ESR1 mutationAromatase Inhibitor + CDK4/6iPFSMet (HR=0.44)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below is a generalized workflow for evaluating SERD and PROTAC efficacy.

In Vitro ER Degradation Assay (Western Blot)
  • Cell Culture: Culture ER+ breast cancer cell lines (e.g., MCF-7) in appropriate media.

  • Treatment: Treat cells with varying concentrations of the SERD or vepdegestrant for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against ERα and a loading control (e.g., β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify band intensity using densitometry software.

A ER+ Cell Culture B Treatment with Degrader A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Antibody Incubation (Anti-ERα) F->G H Detection & Densitometry G->H

Figure 2. Western Blot Workflow for ER Degradation.
In Vivo Xenograft Tumor Growth Inhibition Study

  • Cell Implantation: Implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously into ovariectomized immunodeficient mice supplemented with an estrogen pellet.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, vepdegestrant, SERD, comparator). Administer compounds orally or via injection according to the study design.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

  • Body Weight Monitoring: Monitor animal body weight as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The emergence of vepdegestrant and next-generation SERDs represents a significant advancement in the treatment of ER+ breast cancer. Vepdegestrant's unique PROTAC mechanism offers a novel and direct approach to ER degradation. While elacestrant has paved the way as the first approved oral SERD, giredestrant and camizestrant have also demonstrated compelling clinical activity. The distinct mechanisms and differing clinical data suggest that these agents may have unique roles in the evolving treatment paradigm for ER+ breast cancer, with the potential for biomarker-driven patient selection, particularly based on ESR1 mutation status. Continued research and clinical trials will be essential to fully elucidate the comparative efficacy and optimal placement of these innovative therapies.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of ER Degrader 2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling of novel chemical compounds extends beyond the laboratory bench to their proper disposal. ER Degrader 2, a potent research compound, requires meticulous disposal procedures to ensure the safety of personnel and the protection of the environment. While a specific Safety Data Sheet (SDS) for every novel compound may not always be available, a conservative approach treating it as hazardous waste is the most prudent course of action.[1][2][3] This guide provides essential, immediate safety and logistical information for the operational and disposal plans of this compound.

Core Principles of Disposal

The foundational principle for disposing of this compound is to manage all associated waste streams as hazardous chemical waste.[1][4] Under no circumstances should this compound or any materials contaminated with it be discarded in regular trash or poured down the drain. The required method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step protocol is crucial for the safe disposal of this compound.

  • Personal Protective Equipment (PPE): Before handling any waste materials, ensure you are wearing appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant nitrile gloves (double-gloving is recommended).

  • Waste Segregation: All waste contaminated with this compound must be kept separate from general laboratory waste. It is critical to segregate different types of chemical waste to prevent dangerous reactions.

    • Solid Waste: This includes contaminated gloves, pipette tips, vials, bench paper, and any other disposable materials that have come into contact with the compound. Collect these items in a clearly labeled, sealed container designated for solid hazardous chemical waste.

    • Liquid Waste: This stream comprises unused stock solutions, cell culture media containing the compound, and the initial solvent rinses from decontaminating glassware. Collect all liquid waste in a compatible, leak-proof container with a secure screw-top cap.

  • Container Labeling and Storage:

    • All waste containers must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

    • Keep waste containers securely closed at all times, except when adding waste.

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be equipped with secondary containment, such as a plastic tub, to contain any potential leaks.

  • Decontamination:

    • Wipe down all surfaces and non-disposable equipment that may have come into contact with this compound using an appropriate solvent, such as 70% ethanol.

    • All cleaning materials, such as wipes, must be disposed of as solid hazardous waste.

    • For glassware, the first rinse should be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.

  • Final Disposal:

    • Once a waste container is full, arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor. Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data for Disposal Considerations

While specific quantitative data for this compound is not widely available, the following table provides general parameters to consider for the disposal of potent, small-molecule research compounds. These are illustrative and must be confirmed with your institution's EHS guidelines.

ParameterGuidelineRelevance to Disposal
pH Neutralize to a pH between 5.5 and 11.0 for specific, dilute aqueous solutions if permitted by EHS.Corrosive waste (highly acidic or basic) requires special handling and segregation.
Container Size Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area.Limits the amount of waste that can be stored in the lab before a scheduled pickup.
Flash Point Liquids with a flash point below 60°C (140°F) are considered ignitable.Flammable waste requires storage in appropriate fire-rated cabinets and must be segregated from oxidizers.

Experimental Protocols: Chemical Degradation (for consideration)

Some general chemical degradation methods may be considered to render the compound less active before disposal, although these are not mandated and should only be performed after consultation with your EHS office. These procedures must be carried out in a chemical fume hood with appropriate PPE.

  • Oxidation: Slowly add a 1:5 to 1:10 volume of standard household bleach (typically 5.25% sodium hypochlorite) to the waste solution and stir for at least one hour.

  • Alkaline Hydrolysis: Slowly add 1 M NaOH to the waste solution while stirring until the pH is >12. Allow the mixture to stir at room temperature for at least 24 hours.

  • Acid Hydrolysis: Slowly add 1 M HCl to the waste solution while stirring until the pH is <2. Allow the mixture to stir at room temperature for at least 24 hours.

After any of these treatments, the solution must be carefully neutralized to a pH between 6 and 8 before being collected and disposed of as hazardous waste.

Mandatory Visualization

ER_Degrader_2_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_decon Decontamination cluster_storage Storage & Disposal PPE Wear Appropriate PPE (Lab Coat, Goggles, Double Gloves) Segregate Prepare Labeled Waste Containers (Solid & Liquid) Solid_Waste Solid Waste Collection (Gloves, Tips, Vials) Segregate->Solid_Waste Liquid_Waste Liquid Waste Collection (Solutions, Media, Rinsate) Segregate->Liquid_Waste Decontaminate_Surfaces Decontaminate Surfaces & Equipment Solid_Waste->Decontaminate_Surfaces Liquid_Waste->Decontaminate_Surfaces Collect_Wipes Dispose of Wipes as Solid Waste Decontaminate_Surfaces->Collect_Wipes Store_Waste Store Sealed Containers in SAA (Secondary Containment) Collect_Wipes->Store_Waste EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup end End EHS_Pickup->end Final Disposal start Start: Waste Generation start->PPE

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Researchers must always consult the official Safety Data Sheet (SDS) for this compound if available, and strictly adhere to the specific hazardous waste management protocols established by their institution's Environmental Health and Safety (EHS) department.

References

Essential Safety and Operational Guide for Handling ER Degrader 2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory personnel working with ER Degrader 2. Adherence to these guidelines is essential to minimize risks and ensure a safe research environment. While specific safety data for this compound is not extensively available, the following recommendations are based on best practices for handling similar research compounds, such as PROTAC molecules.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield should be worn.[1]
Hand Protection Use chemically resistant gloves, such as nitrile.[1]
Body Protection A laboratory coat is required.[1][2]
Respiratory Protection Work in a well-ventilated area. A fume hood is recommended, especially when handling the solid compound and preparing stock solutions.

Hazard Identification and First Aid

Researchers should be aware of potential hazards and the appropriate first aid responses.

HazardFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
Skin Contact Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational Plan: Handling and Storage

Proper handling and storage are vital for maintaining the integrity of this compound and ensuring personnel safety.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store the compound as recommended by the supplier, typically in a cool, dry, and well-ventilated area. For stock solutions, storage at -80°C in single-use aliquots is recommended to avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions:

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • All weighing and preparation of stock solutions should be conducted in a chemical fume hood.

  • To prepare a 10 mM stock solution from 1 mg of the compound (assuming a molecular weight of 763.96 g/mol ), add 130.9 µL of fresh, anhydrous DMSO.

  • Ensure the solid is completely dissolved by vortexing or sonicating the solution.

Disposal Plan

Dispose of all waste containing this compound in accordance with local, state, and federal regulations. The primary method of disposal is through your institution's environmental health and safety (EHS) office.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with the compound (e.g., pipette tips, gloves, vials) in a designated and clearly labeled container for chemical waste.

  • Liquid Waste: Collect all liquid waste, including unused stock solutions and cell culture medium containing the compound, in a labeled container for hazardous chemical waste. Do not pour down the drain.

Labeling and Storage of Waste:

  • Clearly label all hazardous waste containers with "Hazardous Waste: this compound" and the date of accumulation.

  • Store sealed waste containers in a designated satellite accumulation area, away from incompatible materials, until collection by the EHS office.

Experimental Workflow: Safe Handling and Disposal

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in a Chemical Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh Solid Compound prep_fumehood->prep_weigh prep_dissolve Dissolve in Anhydrous DMSO prep_weigh->prep_dissolve prep_aliquot Aliquot for Single Use prep_dissolve->prep_aliquot prep_store Store at -80°C prep_aliquot->prep_store exp_treat Treat Cells with this compound prep_store->exp_treat exp_incubate Incubate as per Protocol exp_treat->exp_incubate exp_analyze Analyze Results exp_incubate->exp_analyze disp_segregate Segregate Solid & Liquid Waste exp_analyze->disp_segregate disp_solid Solid Waste Container disp_segregate->disp_solid disp_liquid Liquid Waste Container disp_segregate->disp_liquid disp_label Label Waste Containers disp_solid->disp_label disp_liquid->disp_label disp_store Store in Designated Area disp_label->disp_store disp_ehs Contact EHS for Pickup disp_store->disp_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.